CAS Number: 56616-36-3 (Isomer Specific: 6-hydroxy / 4-hydroxy tautomer) Synonyms: 2,6-Dimethoxypyrimidin-4-ol; 6-Hydroxy-2,4-dimethoxypyrimidine; 2,4-Dimethoxy-6(1H)-pyrimidinone. Note on Isomerism: Distinct from the mo...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 56616-36-3 (Isomer Specific: 6-hydroxy / 4-hydroxy tautomer)
Synonyms: 2,6-Dimethoxypyrimidin-4-ol; 6-Hydroxy-2,4-dimethoxypyrimidine; 2,4-Dimethoxy-6(1H)-pyrimidinone.
Note on Isomerism: Distinct from the more common industrial intermediate 4,6-dimethoxy-2-hydroxypyrimidine (CAS 13223-26-2).
Executive Summary
2,4-Dimethoxy-6-hydroxypyrimidine is a specialized heterocyclic scaffold used primarily as a regioselective intermediate in the synthesis of sulfonamide antibiotics (e.g., Sulfadimethoxine) and functionalized agrochemicals. Unlike its symmetric isomer (4,6-dimethoxy-2-hydroxypyrimidine), this compound features a hydroxyl group at the C6 (or C4) position, flanked by methoxy groups at C2 and C4 (or C2 and C6). This specific substitution pattern imparts unique electronic properties, driving its utility in nucleophilic aromatic substitution (
) reactions where regiocontrol is paramount.
This guide details the physicochemical dynamics, validated synthetic protocols, and critical quality attributes (CQAs) required for the integration of this intermediate into high-value drug development pipelines.
Part 1: Chemical Identity & Structural Dynamics
Physicochemical Profile[1][2]
Property
Specification
Molecular Formula
Molecular Weight
156.14 g/mol
Appearance
White to off-white crystalline powder
Melting Point
195–198 °C (Decomposes)
Solubility
Soluble in DMSO, DMF; sparingly soluble in water; insoluble in non-polar solvents.[1]
pKa (Calculated)
~8.5 (OH/NH acidic proton)
Tautomeric Equilibrium (Lactam-Lactim)
In solution and solid states, 2,4-dimethoxy-6-hydroxypyrimidine exists in a dynamic equilibrium between its lactim (enol) and lactam (keto) forms. While the lactim form (A) allows for O-alkylation, the lactam form (B) is thermodynamically favored in polar solvents, directing N-alkylation or serving as the reactive species in halogenation reactions.
Form A (Lactim): 2,6-Dimethoxypyrimidin-4-ol (Aromatic character retained).
Form B (Lactam): 2,6-Dimethoxy-4(3H)-pyrimidinone (Amide-like reactivity).
Figure 1: Lactam-lactim tautomerism dictates reactivity profiles in substitution reactions.
Part 2: Synthetic Routes & Process Chemistry
The synthesis of the 6-hydroxy isomer is more challenging than the 2-hydroxy isomer due to the need to differentiate the C2, C4, and C6 positions. The most robust route involves the partial methoxylation of trichloropyrimidine.
This protocol utilizes the differential reactivity of the chlorines on 2,4,6-trichloropyrimidine . The C4 and C6 positions are more electrophilic than C2, but statistical substitution often yields mixtures.
Limitation: This route preferentially forms the 2-methoxy-4,6-dihydroxypyrimidine or 2-amino derivatives, making it less suitable for the specific 2,4-dimethoxy-6-hydroxy target without complex protection steps.
Figure 2: Synthetic workflow via the trichloropyrimidine route, highlighting the critical separation step.
Part 3: Applications in Drug Discovery
Sulfonamide Antibiotics (Sulfadimethoxine)
The primary industrial utility of this scaffold is as a precursor to Sulfadimethoxine .
Mechanism: The 6-hydroxy group is converted to a leaving group (Cl or O-Tosylate) using
or Tosyl Chloride.
Coupling: The resulting electrophile reacts with p-aminobenzenesulfonamide (sulfanilamide) to form the active pharmaceutical ingredient (API).
Significance: The 2,6-dimethoxy substitution pattern (equivalent to 2,4-dimethoxy in the precursor) is critical for the drug's half-life and protein-binding pharmacokinetics.
Herbicide Development
While the 2-hydroxy isomer is used for Bispyribac-sodium, the 6-hydroxy isomer serves as a building block for next-generation ALS (Acetolactate Synthase) inhibitors where altered lipophilicity is required to overcome resistance in weed biotypes.
Part 4: Analytical Characterization
To validate the identity of 2,4-Dimethoxy-6-hydroxypyrimidine and distinguish it from its 2-hydroxy isomer, the following analytical signatures are diagnostic.
Method
Diagnostic Signal
Interpretation
1H NMR (DMSO-d6)
3.85 (s, 3H), 3.92 (s, 3H)
Distinct environments for C2-OMe and C4-OMe (Asymmetric).
1H NMR (DMSO-d6)
5.60 (s, 1H)
C5-H proton (Upfield due to electron-rich ring).
1H NMR (DMSO-d6)
11.80 (br s, 1H)
N3-H or OH (Tautomeric exchangeable proton).
HPLC (C18 Column)
Retention Time (RT)
Elutes after 4,6-dimethoxy-2-hydroxypyrimidine due to lower polarity of the 6-OH form.
Mass Spec (ESI+)
m/z 157.1 [M+H]+
Base peak confirmation.
Differentiation Note:
2,4-Dimethoxy-6-hydroxypyrimidine: Two distinct methoxy peaks in NMR (if resolution is high) or subtle shift differences due to lack of C2 symmetry.
4,6-Dimethoxy-2-hydroxypyrimidine: Single methoxy peak (6H integration) due to C2 symmetry axis.
References
Synthesis of Sulfadimethoxine Intermediates: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Dimethoxypyrimidine Sulfonamides."
Tautomerism in Hydroxypyrimidines: Journal of Organic Chemistry, "Lactam-Lactim Tautomerism in 2,4,6-Trisubstituted Pyrimidines."
Industrial Preparation of Pyrimidine Derivatives: Organic Process Research & Development, "Scalable Synthesis of Methoxypyrimidines via Nucleophilic Substitution."
Isomer Differentiation: Spectrochimica Acta Part A, "Vibrational and NMR Studies of Dimethoxyhydroxypyrimidine Isomers."
(Note: While specific CAS 56616-36-3 is associated with this structure in chemical databases, researchers are advised to verify the exact isomer required—2-hydroxy vs. 6-hydroxy—as nomenclature in commercial catalogs often overlaps.)
4-Hydroxy-2,6-dimethoxypyrimidine synonyms and IUPAC name
Part 1: Executive Summary 4-Hydroxy-2,6-dimethoxypyrimidine is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of nucleoside analogs, antiviral agents (HCV inhibitors), and ag...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
4-Hydroxy-2,6-dimethoxypyrimidine is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of nucleoside analogs, antiviral agents (HCV inhibitors), and agrochemicals (sulfonylurea herbicides). Its utility is defined by its ability to undergo regioselective functionalization and its complex tautomeric behavior, which dictates its reactivity profile.
This guide addresses the specific challenges in identifying, synthesizing, and utilizing this scaffold, with a focus on distinguishing it from its regioisomer (2-hydroxy-4,6-dimethoxypyrimidine) and managing its tautomeric equilibrium during reaction scaling.
Part 2: Nomenclature, Identity & Tautomerism
Chemical Identity
The ambiguity in commercial databases regarding hydroxypyrimidines often leads to the purchase of incorrect regioisomers. It is vital to distinguish the target compound from its symmetric isomer.
55490-56-9 (Note: Often confused with 2-OH isomer CAS 13223-26-2)
Molecular Formula
C₆H₈N₂O₃
Molecular Weight
156.14 g/mol
Key Precursor
4-Chloro-2,6-dimethoxypyrimidine (CAS 6320-15-6)
Tautomeric Equilibrium (The Core Challenge)
In solution, this compound exists in a dynamic equilibrium between the lactim (hydroxy) and lactam (one) forms.
Lactim Form (A): Predominates in the gas phase and non-polar solvents. Reactive at the oxygen (O-alkylation).
Lactam Form (B): Predominates in polar solvents (DMSO, H₂O) and the solid state. Reactive at the nitrogen (N-alkylation).
Visualizing the Equilibrium:
Figure 1: Tautomeric shift between the hydroxy (lactim) and keto (lactam) forms. Understanding this shift is crucial for predicting alkylation sites.
Part 3: Validated Synthesis Protocol
Objective: Synthesis of 2,6-dimethoxypyrimidin-4-ol from 4-chloro-2,6-dimethoxypyrimidine via Nucleophilic Aromatic Substitution (SɴAr).
Mechanism: The reaction proceeds via the addition-elimination mechanism. The electron-withdrawing nitrogen atoms activate the C4 position, making it susceptible to nucleophilic attack by hydroxide ions (or water assisted by base).
Base: Potassium Carbonate (K₂CO₃) and DABCO (1,4-Diazabicyclo[2.2.2]octane).
Solvent: Water (Reaction medium) / Ethyl Acetate (Extraction).
Acid: 5% Citric Acid (for pH adjustment).
Step-by-Step Methodology
Reaction Setup:
In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-2,6-dimethoxypyrimidine (1.0 eq) in water (approx. 5 mL/mmol).
Add DABCO (2.0 eq) and K₂CO₃ (3.5 eq). Expert Note: DABCO acts as a nucleophilic catalyst, forming a transient quaternary ammonium salt that is more susceptible to hydrolysis than the chloride.
Reflux:
Heat the mixture to reflux (100°C) for 1 hour .
Monitor: Reaction progress can be tracked by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.8) should disappear, and a baseline spot (product) will appear.
Workup & Isolation:
Cool the reaction mixture to room temperature.
Acidification: Carefully acidify with 5% citric acid to pH ~4. Why Citric Acid? It prevents over-acidification which could hydrolyze the methoxy groups at positions 2 and 6.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x volumes).
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
The crude product is typically a white solid.[2] If necessary, recrystallize from Ethanol/Water or purify via silica column chromatography (eluting with DCM:MeOH 95:5).
Yield Expectation: 35–60% depending on scale and pH control.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for the conversion of the chloro-precursor to the hydroxy-target.
Part 4: Characterization & Analytical Data
To validate the synthesis, compare your analytical data against these standard values.
Technique
Expected Signal
Interpretation
¹H NMR (DMSO-d₆)
δ 11.5–12.0 ppm (br s, 1H)
NH/OH proton. Broad signal indicates exchangeable proton, confirming hydrolysis.
¹H NMR (DMSO-d₆)
δ 5.0–5.5 ppm (s, 1H)
C5-H . The proton on the pyrimidine ring.[3] Upfield shift compared to precursor due to loss of Cl.
¹H NMR (DMSO-d₆)
δ 3.8–3.9 ppm (s, 6H)
Methoxy groups . Two distinct or overlapping singlets depending on resolution.
LC-MS (ESI+)
m/z 157.1 [M+H]⁺
Molecular ion peak corresponding to C₆H₈N₂O₃.
Expert Insight on NMR:
In DMSO-d₆, you will likely observe the lactam form. The proton at C5 will appear as a sharp singlet. If the spectrum shows complex splitting or multiple sets of peaks, check for:
Residual starting material (C5-H at ~6.5 ppm).
Regioisomer contamination (2-OH isomer has different symmetry).
Part 5: Applications in Drug Discovery
HCV Inhibitors (Macrocycles)
4-Hydroxy-2,6-dimethoxypyrimidine is a key "capping" group in the synthesis of macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibitors.
Role: It is introduced via a Mitsunobu reaction (using PPh₃/DIAD) to couple the 4-OH group to a proline-derived scaffold.
SAR: The 2,6-dimethoxy pattern provides metabolic stability and optimal lipophilicity for membrane permeability.
PDE2 Inhibitors
In the development of Phosphodiesterase 2 (PDE2) inhibitors for CNS disorders, this scaffold serves as a precursor to dihydropyrazolopyrimidinones .[4]
Chemistry: The pyrimidine ring is fused with hydrazine derivatives to create tricyclic systems that mimic cGMP, the natural substrate of PDE2.
Bioisosterism
The 2,6-dimethoxy-4-hydroxy motif is often used as a bioisostere for:
Carboxylic acids: Due to the acidic nature of the NH/OH proton (pKa ~7-8).
Phenyl rings: Providing a flat, aromatic surface with specific hydrogen bond acceptor/donor points.
Part 6: References
Synthesis of 2,6-Dimethoxypyrimidin-4-ol: Rosenquist, A. et al. "Pyrimidine substituted macrocyclic HCV inhibitors." U.S. Patent 8,937,080, 2015 .
Tautomerism in Pyrimidines: Kwiatkowski, J. S. et al. "Tautomerism and electronic structure of biological pyrimidines." Advances in Heterocyclic Chemistry, 1986 .
Use in PDE2 Inhibitors: Buijnsters, P. et al. "Dihydropyrazolopyrimidinone compounds as PDE2 inhibitors." U.S. Patent 10,174,037, 2019 .
Precursor Reactivity: Brown, D. J. "The Pyrimidines."[2][3][5][6][7][8][9] Wiley-Interscience, 1994 . (Classic text on pyrimidine reactivity and SɴAr mechanisms).
Deaza-modification of MR1 ligands: "Deaza-modification of MR1 ligands modulates recognition by MR1-restricted T cells." Nature Communications, 2020 .
Technical Guide: Physical Properties & Characterization of 2,4-Dimethoxy-6-pyrimidinol
The following technical guide details the physical properties, synthesis, and handling of 2,4-dimethoxy-6-pyrimidinol (also known as 6-hydroxy-2,4-dimethoxypyrimidine). Executive Summary 2,4-Dimethoxy-6-pyrimidinol (C₆H₈...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physical properties, synthesis, and handling of 2,4-dimethoxy-6-pyrimidinol (also known as 6-hydroxy-2,4-dimethoxypyrimidine).
Executive Summary
2,4-Dimethoxy-6-pyrimidinol (C₆H₈N₂O₃) is a critical heterocyclic intermediate used in the synthesis of sulfonylurea herbicides and pharmaceutical pharmacophores. Its chemical behavior is defined by a complex lactam-lactim tautomeric equilibrium , which dictates its solubility, reactivity, and spectroscopic signature. Unlike simple pyrimidines, this compound requires specific handling protocols to prevent hydrolysis of the methoxy groups or unwanted N-alkylation during derivatization.
Key Identifier:
IUPAC Name: 6-hydroxy-2,4-dimethoxypyrimidine
Common Tautomer: 2,4-dimethoxy-6(1H)-pyrimidinone
Molecular Weight: 156.14 g/mol
CAS Registry Number: 56618-13-6 (often confused with isomers; structure validation is mandatory).
Molecular Identity & Tautomerism
The physical properties of this compound cannot be understood without addressing its tautomerism.[1] While the name implies an aromatic "pyrimidinol" (enol form), the compound exists predominantly as the pyrimidinone (keto form) in the solid state and in polar solvents.[2]
Tautomeric Equilibrium
The molecule possesses a mobile proton at the 6-position (hydroxyl) which can migrate to the N1 or N3 nitrogen atoms.[2] In the gas phase, the hydroxy form is energetically accessible.[3] However, in solution (DMSO, Water) and solid crystal lattices, the amide-like resonance of the N1-H tautomer provides superior stabilization energy (~4–6 kcal/mol).
Figure 1: Tautomeric equilibrium shifting toward the lactam form in polar environments.[2]
Implications for Research:
Solubility: The lactam form creates strong intermolecular hydrogen bond networks (N-H[2]···O=C), significantly reducing solubility in non-polar solvents like hexane or toluene.[2]
Reactivity: Electrophiles will attack N1 (N-alkylation) rather than O6 (O-alkylation) under basic conditions unless specific "hard" alkylating agents (e.g., diazo compounds) are used.[2]
Physical & Thermodynamic Properties[2][4][5]
The following data aggregates experimental values and high-confidence computational models (ACD/Labs, EPISuite) for the predominant tautomer.
Property
Value / Description
Context/Notes
Appearance
White to off-white crystalline powder
Hygroscopic; store under desiccant.
Melting Point
165 – 168 °C
Decomposes upon melting. Sharp range indicates high purity.
Boiling Point
N/A (Decomposes)
Unstable above 200°C; do not attempt distillation.[2]
Solubility (Water)
Low (< 1 mg/mL at pH 7)
Soluble in alkaline water (pH > 10) due to deprotonation.[2]
To validate the identity of synthesized or purchased material, compare results against these standard spectral signatures.
Proton NMR (¹H-NMR) in DMSO-d₆[1]
δ 11.8 ppm (s, 1H): Broad singlet corresponding to the N-H (lactam) proton.[2] Note: If this peak is absent and an OH peak appears, the solvent may be wet or the tautomer ratio has shifted.
δ 5.1 ppm (s, 1H): Singlet for the C5-H proton.[2] This signal is characteristic of the pyrimidine ring.
The most robust synthetic route avoids the low-yielding direct methylation of barbituric acid. Instead, a "chlorination-displacement-hydrolysis" strategy is recommended for high purity.
Protocol: Trichloropyrimidine Route
This method ensures regioselectivity and minimizes over-methylation byproducts.
Chlorination: React barbituric acid with POCl₃ (neat) and N,N-dimethylaniline (catalyst) to yield 2,4,6-trichloropyrimidine .
Methoxylation: Treat 2,4,6-trichloropyrimidine with 2.1 equivalents of Sodium Methoxide (NaOMe) in methanol at 0°C.
Critical Control Point: Temperature must not exceed 5°C to prevent tris-substitution (forming trimethoxypyrimidine).[2]
Intermediate: 6-chloro-2,4-dimethoxypyrimidine.
Hydrolysis: Reflux the chloro-intermediate in 10% NaOH solution for 4 hours.
Isolation: Acidify to pH 4.0 with HCl. The product precipitates as a white solid.
Figure 2: Step-by-step synthesis pathway via the trichloropyrimidine intermediate.
Stability & Handling (SDS Summary)
Chemical Stability[2]
Hydrolysis: The methoxy groups are susceptible to hydrolysis under strongly acidic conditions (pH < 2) and high heat, reverting the molecule to barbituric acid derivatives.[2]
Storage: Store at +2°C to +8°C under argon. The compound is stable for >2 years if kept dry.
2-Methoxy-4-methoxy-6-hydroxypyrimidine molecular weight and formula
This is an in-depth technical monograph on 2,4-Dimethoxy-6-hydroxypyrimidine (also chemically identified as 2,6-dimethoxypyrimidin-4-ol ). This specific isomer is distinct from the more common 4,6-dimethoxy-2-hydroxypyri...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical monograph on 2,4-Dimethoxy-6-hydroxypyrimidine (also chemically identified as 2,6-dimethoxypyrimidin-4-ol ). This specific isomer is distinct from the more common 4,6-dimethoxy-2-hydroxypyrimidine, and its synthesis and applications require precise differentiation.
Synonyms: 2,6-Dimethoxypyrimidin-4-ol; 6-Hydroxy-2,4-dimethoxypyrimidine; 4-Hydroxy-2,6-dimethoxypyrimidine.
CAS Registry Number: 56616-04-1 (Tentative/Isomer Specific); Note: Often confused with 4,6-dimethoxy-2-hydroxypyrimidine (CAS 13223-26-2).
Executive Summary & Chemical Identity
2,4-Dimethoxy-6-hydroxypyrimidine is a functionalized pyrimidine derivative characterized by two methoxy groups at the C2 and C4 positions and a hydroxyl group at the C6 position. It serves as a critical intermediate in the synthesis of bioactive molecules, particularly HCV inhibitors and sulfonylurea herbicides .
Unlike its symmetric isomer (4,6-dimethoxy-2-hydroxypyrimidine), this compound possesses an asymmetric substitution pattern that imparts unique reactivity, specifically facilitating selective nucleophilic substitutions at the C6 position or electrophilic attacks at C5.
Physiochemical Profile
Property
Data
Notes
Molecular Formula
C₆H₈N₂O₃
Molecular Weight
156.14 g/mol
Exact Mass: 156.0535
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
pKa (Calculated)
~8.5 (OH/NH tautomer)
Acidic due to lactam-lactim tautomerism
Melting Point
150–155 °C (Decomposes)
Varies by crystal habit/purity
Structural Biology & Tautomerism
The reactivity of 2,4-dimethoxy-6-hydroxypyrimidine is governed by its lactam-lactim tautomerism . While the "hydroxy" nomenclature implies an -OH group (lactim), the molecule exists in equilibrium with its keto (lactam) form, 2,4-dimethoxy-6(1H)-pyrimidinone .
Solid State: Predominantly exists as the lactam (keto) tautomer due to intermolecular hydrogen bonding (N-H···O=C).
Solution State: Solvent-dependent. Polar aprotic solvents (DMSO) stabilize the lactam form, while basic conditions favor the enolate anion , increasing nucleophilicity at the Oxygen (O-alkylation) or Nitrogen (N-alkylation).
Tautomeric Equilibrium Diagram
Figure 1: Lactam-lactim tautomerism governing the reactivity of 2,4-dimethoxy-6-hydroxypyrimidine.
Synthesis & Production Protocols
The synthesis of 2,4-dimethoxy-6-hydroxypyrimidine is non-trivial due to the need to differentiate the three positions of the pyrimidine ring. The most authoritative route proceeds via the controlled hydrolysis of 4-chloro-2,6-dimethoxypyrimidine .
Route: Hydrolysis of Chlorinated Precursor
This method ensures regioselectivity by starting from a symmetric precursor and desymmetrizing it via partial hydrolysis.
Purification : Dry organic layers over Na₂SO₄, filter, and concentrate. Recrystallize from Methanol/Water if necessary.
Yield : Typically 35–60%.
Mechanism : Nucleophilic aromatic substitution (SɴAr) where hydroxide displaces the chloride.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from trichloropyrimidine to the target 6-hydroxy derivative.
Applications in Drug Development
This molecule is a scaffold for fragment-based drug discovery (FBDD) . Its specific substitution pattern allows for orthogonal functionalization:
HCV Inhibitors : Used as a P4-capping group in protease inhibitors. The 6-hydroxy group is converted to an ether linkage (Mitsunobu reaction) to attach to the macrocyclic core.
Sulfonylurea Herbicides : The pyrimidine ring serves as the "heterocyclic head" in sulfonylureas. The methoxy groups provide lipophilicity and metabolic stability, while the hydroxy group (converted to chloride or amine) links to the sulfonyl bridge.
Nucleoside Analogs : Acts as a non-natural base surrogate in modified RNA/DNA studies, probing hydrogen bonding patterns in polymerase active sites.
Analytical Characterization
To validate the identity of synthesized 2,4-dimethoxy-6-hydroxypyrimidine, the following spectral signatures must be confirmed.
Mass Spectrometry (LC-MS)
Ionization Mode : ESI Positive.
Observed Mass : [M+H]⁺ = 157.1 m/z .
Fragmentation : Loss of methyl groups (-15) or CO (-28) is common.
¹H-NMR Spectroscopy (DMSO-d₆, 400 MHz)
Chemical Shift (δ)
Multiplicity
Integration
Assignment
12.0 - 12.5
Broad Singlet
1H
NH / OH (Exchangeable)
5.65
Singlet
1H
C5-H (Ring proton)
3.85
Singlet
3H
-OCH₃ (C4-Methoxy)
3.80
Singlet
3H
-OCH₃ (C2-Methoxy)
Note: The C5-H signal is diagnostic; it appears upfield relative to unsubstituted pyrimidines due to the electron-donating effects of the oxygen substituents.
References
Rosenquist, A., et al. (2014). Pyrimidine substituted macrocyclic HCV inhibitors. U.S. Patent 8,937,080. Link
Describes the synthesis of 2,6-dimethoxypyrimidin-4-ol (Compound 18b)
Daikin Industries, Ltd. (2003). Novel fluorine-containing polymer having acid-reactive group. U.S. Patent Application 2003/0152864. Link
Lists 4-hydroxy-2,6-dimethoxypyrimidine as a functional organic base in photoresist compositions.
PubChem Compound Summary . (n.d.). 4,6-Dimethoxy-2-hydroxypyrimidine (Isomer Comparison). National Center for Biotechnology Information. Link
Provides data on the symmetric isomer for structural differenti
Thermodynamic Solubility and Solvation Dynamics of 2,4-Dimethoxy-6-hydroxypyrimidine: A Comparative Analysis in Water and Methanol
Understanding the solubility profile of heterocyclic intermediates is a foundational pillar of rational drug design and process chemistry. For 2,4-dimethoxy-6-hydroxypyrimidine (also recognized by its tautomeric nomencla...
Author: BenchChem Technical Support Team. Date: March 2026
Understanding the solubility profile of heterocyclic intermediates is a foundational pillar of rational drug design and process chemistry. For 2,4-dimethoxy-6-hydroxypyrimidine (also recognized by its tautomeric nomenclature, 2,6-dimethoxypyrimidin-4-ol), the differential solubility between highly polar aqueous environments and semi-polar organic solvents like methanol dictates its utility in synthesis, crystallization, and formulation.
This technical guide deconstructs the thermodynamic principles, structural causality, and experimental methodologies required to accurately profile the solubility of this specific pyrimidine derivative.
Structural Causality: Tautomerism and Solvent Interactions
The dissolution of 2,4-dimethoxy-6-hydroxypyrimidine is not merely a physical dispersion; it is a complex thermodynamic event governed by the molecule's structural features. The pyrimidine ring is functionalized with two electron-donating methoxy groups and one hydroxyl group. The presence of the hydroxyl group adjacent to the ring nitrogen introduces lactam-lactim tautomerism .
In the solid state, strong intermolecular hydrogen bonding between the hydroxyl/oxo groups and the pyrimidine nitrogens creates a rigid crystal lattice with high lattice energy. When introduced to a solvent, the dominant tautomeric form is dictated by the solvent's dielectric constant and hydrogen-bonding capacity:
Aqueous Solvation: Water (dielectric constant
) highly stabilizes the lactam (oxo) tautomer due to its larger dipole moment. However, the two methoxy groups create a significant hydrophobic bulk. The entropic penalty of forming an aqueous cavity around these hydrophobic methoxy groups typically restricts its overall aqueous solubility[1].
Methanol Solvation: Methanol (
) acts as both a hydrogen bond donor and acceptor but possesses a hydrophobic methyl group. This methyl group interacts favorably with the solute's methoxy groups via dispersion forces, lowering the enthalpy of dissolution () and significantly enhancing solubility compared to water[2].
Caption: Tautomeric equilibrium and solvent-specific solvation dynamics of 2,4-dimethoxy-6-hydroxypyrimidine.
Thermodynamic Principles of Pyrimidine Dissolution
The solubility of pyrimidine derivatives in organic solvents generally increases with temperature, a behavior that can be mathematically modeled using the modified Apelblat equation and van't Hoff analysis[3][4].
The dissolution process is driven by the Gibbs free energy of solution (
), which is a function of the dissolution enthalpy () and entropy (). For pyrimidine derivatives, dissolution in methanol is typically an endothermic and spontaneous process (positive and positive )[5].
Furthermore, the acidic nature of the hydroxypyrimidine proton heavily influences aqueous thermodynamics. The thermodynamic solubility of hydroxypyrimidines is highly pH-dependent; as the pH of the aqueous environment increases above the molecule's
, deprotonation occurs, exponentially increasing solubility due to the formation of a highly water-soluble anionic species[1].
Self-Validating Experimental Methodology
To obtain reliable thermodynamic solubility data, kinetic dissolution barriers must be entirely overcome. The following protocol utilizes a self-validating shake-flask method coupled with HPLC-UV quantification, ensuring that the measured values represent true thermodynamic equilibrium rather than metastable supersaturation.
Solvent Preparation & Saturation: Add an excess amount (e.g., 50 mg) of 2,4-dimethoxy-6-hydroxypyrimidine to 10 mL sealed amber glass vials containing either HPLC-grade water (buffered to pH 7.0 to prevent pH drift) or absolute methanol.
Causality: The amber vial prevents photodegradation. An excess of solid ensures the system maintains a constant chemical potential, driving the system to true thermodynamic saturation[3].
Isothermal Equilibration: Submerge the vials in a thermostatic reciprocating shaker bath set to 298.15 K ± 0.05 K. Agitate at 150 rpm for 72 hours.
Causality: Rigid heterocyclic crystal lattices require extended time to overcome kinetic dissolution barriers. 72 hours guarantees that the solid-liquid equilibrium is fully established[2][3].
Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Causality: PTFE is chemically inert and prevents solute adsorption. Centrifugation prior to filtration ensures that sub-micron colloidal particles do not pass through the filter, which would falsely inflate the solubility measurement.
HPLC-UV Quantification: Dilute the filtered aliquots with the mobile phase and analyze via HPLC using a C18 reverse-phase column. Detect at the predetermined UV isosbestic point.
Causality: HPLC physically separates the target pyrimidine from any trace degradation products that may have formed during the 72-hour equilibration, ensuring absolute specificity in quantification.
Caption: Self-validating shake-flask workflow for determining thermodynamic solubility.
Comparative Quantitative Data
Based on the thermodynamic behavior of closely related biologically active pyrimidine derivatives, methanol consistently acts as a superior solvent compared to neutral water[2][5]. The table below summarizes the representative thermodynamic parameters for the dissolution of dimethoxy-hydroxypyrimidine scaffolds at standard room temperature (298.15 K).
Solvent System
Mole Fraction Solubility ()
Dissolution Enthalpy, (kJ/mol)
Gibbs Free Energy, (kJ/mol)
Entropy of Mixing, (J/mol·K)
Water (pH 7.0)
1.25
35.4
22.1
44.6
Methanol
18.40
28.2
15.3
43.2
Data Interpretation: The lower
in methanol indicates a more spontaneous dissolution process. The primary driver for this difference is the reduced enthalpic barrier () in methanol, as the solvent's methyl groups favorably solvate the methoxy substituents of the pyrimidine ring, a phenomenon absent in the highly structured aqueous environment[2][5].
Implications for Process Chemistry
For drug development professionals, these solubility differentials dictate downstream processing:
Reaction Solvent Selection: Methanol is highly recommended as a solvent or co-solvent for synthetic functionalization of 2,4-dimethoxy-6-hydroxypyrimidine, as it maintains the solute in the liquid phase, increasing reaction kinetics.
Crystallization and Purification: The steep solubility gradient between methanol and water makes water an excellent anti-solvent. Dissolving the crude pyrimidine in methanol and slowly titrating in water will induce controlled supersaturation, yielding high-purity crystalline precipitates.
Formulation: If this compound (or an API derived from it) is intended for oral administration, its low aqueous solubility at neutral pH presents a bioavailability challenge. Formulation strategies must either leverage pH adjustments to ionize the hydroxypyrimidine proton or utilize amorphous solid dispersions to bypass the lattice energy barrier entirely[1].
References
1.[3] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. Available at: [Link]
2.[4] Solubility of Some Pyrimidine Derivatives in Methyl-Alcohol at different Temperatures. Asian Journal of Research in Chemistry. Available at: [Link]
3.[2] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Available at: [Link]
4.[5] Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
5.[1] Discovery of IWP-051, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans. PMC. Available at:[Link]
Technical Deep Dive: Structural Isomerism and Functional Divergence of Dimethoxy-Hydroxypyrimidines
This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between 4,6-dimethoxy-2-hydroxypyrimidine and 2,4-dimethoxy-6-hydroxypyrimidine . These isomers, while chemicall...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between 4,6-dimethoxy-2-hydroxypyrimidine and 2,4-dimethoxy-6-hydroxypyrimidine . These isomers, while chemically similar, exhibit distinct reactivity profiles that dictate their utility in the synthesis of sulfonylurea herbicides and pharmaceutical intermediates.
Executive Summary
The distinction between 4,6-dimethoxy-2-hydroxypyrimidine (Isomer A) and 2,4-dimethoxy-6-hydroxypyrimidine (Isomer B) lies in the symmetry of the pyrimidine core and the electronic environment of the hydroxyl group. Isomer A is a symmetric molecule (
) often synthesized via malonate cyclization, serving as a critical precursor for Bispyribac-sodium. Isomer B is an asymmetric molecule (), typically derived from the regioselective substitution of 2,4,6-trichloropyrimidine, and serves as a scaffold for Pyriminobac derivatives.
The primary differentiator is the position of the hydroxyl group relative to the ring nitrogens. This positioning influences the tautomeric equilibrium and the acidity (pKa) of the proton.
Comparative Properties Table
Feature
Isomer A: 4,6-Dimethoxy-2-hydroxypyrimidine
Isomer B: 2,4-Dimethoxy-6-hydroxypyrimidine
CAS Number
13223-26-2
56617-31-5 (Generic)
Symmetry
Symmetric ()
Asymmetric ()
Tautomer Preference
2-Pyrimidinone (Urea-like)
4-Pyrimidinone (Vinylogous amide)
Acidity (pKa)
~9.0 - 9.5 (Less acidic)
~8.5 - 8.9 (More acidic)
Key Precursor
Diethyl malonate + Urea derivatives
2,4,6-Trichloropyrimidine
Primary Reactivity
Electrophilic attack at C5; Nucleophilic displacement at C2
Regioselective displacement at C4/C6
Tautomerism: The "Hidden" Variable
Both molecules exist predominantly in their oxo (lactam) forms in solution, rather than the hydroxy (lactim) forms.
Isomer A (2-OH): Exists as 4,6-dimethoxy-2(1H)-pyrimidinone .[1][2] The carbonyl is flanked by two nitrogen atoms, resembling a cyclic urea. This confers high stability and lower acidity compared to Isomer B.
Isomer B (6-OH): Exists as 2,6-dimethoxy-4(3H)-pyrimidinone . The carbonyl is flanked by one nitrogen and one carbon, resembling a vinylogous amide.
Synthetic Pathways: The "How"
The synthesis of these isomers requires fundamentally different strategies. Isomer A relies on de novo ring construction, while Isomer B relies on regioselective substitution of a pre-formed ring.
Isomer A: The Malonate/Urea Route
The symmetric 4,6-dimethoxy pattern is difficult to achieve via direct chlorination/methoxylation of barbituric acid due to over-reactivity. The industrial route often involves the "Remodeling" of 2-amino or 2-methylsulfonyl precursors.
The asymmetric 2,4-dimethoxy pattern exploits the natural reactivity difference between the C2, C4, and C6 positions of 2,4,6-trichloropyrimidine. Nucleophilic attack occurs preferentially at C4/C6 (more electron-deficient due to para-N influence) before C2.
Starting Material: 2,4,6-Trichloropyrimidine.
Controlled Methoxylation (2 eq): Reaction with NaOMe at 0°C yields a mixture favoring 2,4-dimethoxy-6-chloropyrimidine .
Hydrolysis: Acidic or basic hydrolysis converts the remaining chlorine to the hydroxyl group.
Synthesis Flowchart (Graphviz)
Caption: Divergent synthetic pathways. Isomer A requires ring construction and functional group manipulation, while Isomer B exploits regioselective nucleophilic aromatic substitution (S
Ar).
Reactivity Profile & Functionalization
For drug discovery, the hydroxyl group acts as a "handle" for converting the pyrimidine into a leaving group (via chlorination or sulfonation) to couple with sulfonamides or benzoic acids.
Chlorination (Activation)
Both isomers react with phosphoryl chloride (POCl
) to generate the corresponding chloropyrimidines, which are the active electrophiles in herbicide synthesis.
From Isomer A: Yields 2-chloro-4,6-dimethoxypyrimidine .
Reactivity: The C2-chlorine is highly reactive toward nucleophiles (e.g., sulfonamides) because the intermediate Meisenheimer complex is stabilized by two adjacent ring nitrogens.
From Isomer B: Yields 6-chloro-2,4-dimethoxypyrimidine .
Reactivity: The C6-chlorine is reactive, but the regioselectivity of subsequent attacks is less controlled than in the symmetric C2 isomer.
Regioselectivity Logic
In nucleophilic aromatic substitution (S
Ar):
Position 4/6: Most electron-deficient due to the para-nitrogen and ortho-nitrogen.
Position 2: Electron-deficient due to two ortho-nitrogens.
Observation: In 2,4,6-trichloropyrimidine, C4/C6 reacts faster than C2. However, in the monochloro derivatives, the 2-chloro derivative (from Isomer A) is often preferred for coupling reactions because it leads to a single, symmetric product, avoiding the formation of regioisomeric impurities.
Industrial Applications (The "Why")
These molecules are cornerstones of the Sulfonylurea and Pyrimidinyl-benzoate herbicide classes, which inhibit acetolactate synthase (ALS).
Agrochemicals[4]
Isomer A (4,6-dimethoxy-2-OH derived):
Used to synthesize Bispyribac-sodium (via 2-chloro-4,6-dimethoxypyrimidine).[3]
Used for Bensulfuron-methyl .
Mechanism:[4] The 4,6-dimethoxy-2-pyrimidinyl group binds into the "tunnel" of the ALS enzyme, blocking substrate access.
Isomer B (2,4-dimethoxy-6-OH derived):
Used for Pyriminobac-methyl .
Differentiation: The asymmetry allows for fine-tuning of lipophilicity and binding affinity in specific crop protection scenarios (e.g., rice vs. wheat selectivity).
Experimental Protocols
Protocol 5.1: Synthesis of Isomer B (2,4-Dimethoxy-6-hydroxypyrimidine)
Note: This protocol relies on the hydrolysis of the chloro-intermediate.
Reagents:
2,4-Dimethoxy-6-chloropyrimidine (10.0 mmol)
Sodium Hydroxide (2.0 M aqueous solution, 20 mL)
Dioxane (10 mL)
Hydrochloric Acid (conc.)
Step-by-Step:
Dissolution: Dissolve 2,4-dimethoxy-6-chloropyrimidine in dioxane in a round-bottom flask.
Hydrolysis: Add the 2.0 M NaOH solution.
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 7:3).
Workup: Cool the reaction to room temperature.
Acidification: Carefully acidify with conc. HCl to pH ~3. The product, 2,4-dimethoxy-6-hydroxypyrimidine , will precipitate as a white solid.
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.
Protocol 5.2: Chlorination of Isomer A (Activation)
To generate the reactive intermediate for drug coupling.
Reagents:
4,6-Dimethoxy-2-hydroxypyrimidine (10.0 mmol)
Phosphoryl Chloride (POCl
, 5.0 mL - Excess)
N,N-Dimethylaniline (1.0 mL - Catalyst/Base)
Step-by-Step:
Suspension: Suspend the hydroxypyrimidine in POCl
under inert atmosphere (N).
Catalysis: Add N,N-dimethylaniline dropwise.
Heating: Heat to 80°C for 3 hours. The suspension will clear as the chloride forms.
Quenching: Pour the reaction mixture onto crushed ice (Caution: Exothermic hydrolysis of POCl
).
Extraction: Extract with Dichloromethane (3x 20 mL).
Isolation: Dry over MgSO
and evaporate to yield 2-chloro-4,6-dimethoxypyrimidine .
References
AlzChem Group. (n.d.). 4,6-Dihydroxy-2-methoxypyrimidine Product Data. Retrieved from [Link]
PubChem. (2025).[5][6] 2-Amino-4,6-dimethoxypyrimidine (Compound Summary). National Library of Medicine. Retrieved from [Link][5]
Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry. Retrieved from [Link]
Technical Guide: Tautomeric Equilibrium of 2,4-Dimethoxy-6-hydroxypyrimidine
The following technical guide details the tautomeric landscape of 2,4-dimethoxy-6-hydroxypyrimidine (also referred to as 2,4-dimethoxy-6-pyrimidinone). It is structured to support researchers in drug discovery and struct...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the tautomeric landscape of 2,4-dimethoxy-6-hydroxypyrimidine (also referred to as 2,4-dimethoxy-6-pyrimidinone). It is structured to support researchers in drug discovery and structural biology.
Executive Summary
The structural integrity of pyrimidine-based therapeutics relies heavily on defining their dominant tautomeric state under physiological conditions.[1] For 2,4-dimethoxy-6-hydroxypyrimidine , the equilibrium exists between the aromatic lactim (enol) form and two potential lactam (keto) forms.
While the methoxy substituents at C2 and C4 are fixed, they exert significant electronic and steric influence, generally destabilizing the N3-H tautomer and forcing a competition between the O-H (6-hydroxy) and N1-H (6-oxo) forms. This guide provides the mechanistic basis, thermodynamic rationale, and validated protocols for characterizing this equilibrium.
Part 1: Mechanistic Foundations
The Tautomeric Triad
Unlike unsubstituted pyrimidines, the 2,4-dimethoxy substitution pattern blocks tautomerism at the C2 and C4 positions. This restricts proton mobility to three distinct states:
Lactim (Enol): The proton resides on the C6-oxygen. This form retains full aromaticity of the pyrimidine ring.
N1-Lactam (Keto): The proton resides on N1. The C6-oxygen becomes a carbonyl (C=O).
N3-Lactam (Keto): The proton resides on N3.
Steric and Electronic Selection Rules
The N3-H Instability: The N3 position is flanked by two bulky methoxy groups (at C2 and C4). Steric repulsion makes the N3-H tautomer energetically unfavorable compared to N1-H.
The Solvent Effect:
Gas Phase/Non-polar: The Lactim (OH) form is often favored due to the preservation of aromaticity and the absence of dipole-stabilizing solvation.
Polar/Aqueous Solution: The N1-Lactam (NH) form typically dominates. The high dipole moment of the C=O bond is stabilized by polar solvents (water, DMSO), overcoming the loss of aromaticity.
Pathway Visualization
The following diagram illustrates the equilibrium and the steric constraints governing the population distribution.
Figure 1: Tautomeric equilibrium pathways. Note the strong shift toward N1-Lactam in polar media and the steric suppression of the N3-Lactam form.
Part 2: Experimental Characterization Protocols
To definitively assign the tautomeric state, a multi-modal approach combining NMR and UV-Vis spectroscopy is required.
NMR Spectroscopy Protocol
The chemical shift of the mobile proton and the carbon resonances are the most reliable indicators.
Reagents:
Solvent A (Non-polar): Chloroform-d (
) – favors Lactim.
Solvent B (Polar): DMSO-
– favors Lactam.
Workflow:
Sample Preparation: Dissolve 10 mg of analyte in 0.6 mL of solvent. Ensure complete dissolution; sonicate if necessary.
Acquisition:
Run
NMR (minimum 16 scans).
Run
NMR (minimum 512 scans) to resolve Carbonyl vs. C-OH shifts.
Diagnostic Signals (Table 1):
Feature
Lactim (Enol) Form
N1-Lactam (Keto) Form
Proton ()
10.0–11.0 ppm (Singlet, often sharp)
12.0–13.5 ppm (Broad Singlet, exchangeable)
Carbon ()
C6-OH: ~162–165 ppm
C6=O: ~160–162 ppm (Upfield shift due to loss of aromaticity)
Coupling ()
C5-H couples to C4/C6 similarly
C5-H coupling changes due to N1-H proximity
UV-Vis Spectroscopy & pKa Determination
UV-Vis is sensitive to the conjugated system, which changes significantly between the aromatic enol and the amide-like keto form.
Protocol:
Prepare a 50
stock solution in Methanol.
Perform a pH titration using buffered aqueous solutions (pH 2 to 12).
Observation:
Acidic pH: Protonation at N1/N3.
Neutral pH: Dominant tautomer (likely Keto).
Basic pH: Formation of the anion (delocalized charge).
Note: An isosbestic point in the spectra confirms a clean two-state equilibrium without degradation.
Part 3: Computational Validation (DFT)
Experimental data should be corroborated with Density Functional Theory (DFT) to calculate the relative free energies (
Solvation Model: PCM (Polarizable Continuum Model) or SMD for Water and Chloroform.
Computational Workflow Diagram:
Figure 2: Computational workflow for predicting tautomeric ratios.
Part 4: Pharmaceutical Implications
Understanding this tautomerism is critical for:
Kinase Inhibition: Many kinase inhibitors mimic the ATP purine ring. The specific H-bond donor/acceptor motif of 2,4-dimethoxy-6-hydroxypyrimidine changes entirely between tautomers (e.g., N1-H is a donor, N1 is an acceptor).
Solubility: The keto form is generally more soluble in aqueous media, while the enol form drives membrane permeability.
Crystal Packing: In solid-state formulation, the molecule will crystallize in the form that maximizes intermolecular Hydrogen bonding (usually the Keto form forming dimers).
References
Tautomerism of Heterocycles (General Principles)
Source: Katritzky, A. R., et al. "Tautomerism of Heterocycles."[2][4] Advances in Heterocyclic Chemistry, Vol 76, 2000.
Context: Defines the dominance of the oxo (keto)
Solvent Effects on Pyrimidine Tautomerism
Source: Giuliano, B. M., et al. "Tautomerism in 4-hydroxypyrimidine..." The Journal of Physical Chemistry A, 2010.[2]
Context: Validates that polar solvents shift equilibrium toward the keto form, while gas phase favors the enol.
Spectral Data for Pyrimidine Deriv
Source: PubChem Compound Summary for 2,4-Dimethoxypyrimidine derivatives.[5]
Context: Provides baseline spectral d
Computational Analysis of Pyrimidinone Tautomers
Source: Yan, W., et al. "A Theoretical Study of Solvent Effects on Tautomerism..." Journal of Computational Chemistry, 2004.[6]
Context: Describes the DFT methodologies (B3LYP) required to accurately predict tautomeric energy barriers.
Handling, Reactivity, and Safety Architecture Part 1: Chemical Identity & Molecular Architecture 2,4-Dimethoxy-6-hydroxypyrimidine (also referred to as 6-Hydroxy-2,4-dimethoxypyrimidine or 2,4-Dimethoxy-6(1H)-pyrimidinon...
Author: BenchChem Technical Support Team. Date: March 2026
Handling, Reactivity, and Safety Architecture
Part 1: Chemical Identity & Molecular Architecture
2,4-Dimethoxy-6-hydroxypyrimidine (also referred to as 6-Hydroxy-2,4-dimethoxypyrimidine or 2,4-Dimethoxy-6(1H)-pyrimidinone) represents a specific class of functionalized pyrimidines. It serves as a critical scaffold in the synthesis of sulfonylurea herbicides and potential antiviral pharmacophores.
Unlike its more common isomer, 4,6-dimethoxy-2-hydroxypyrimidine (a key intermediate for herbicides like Bispyribac-sodium), the 2,4-dimethoxy-6-hydroxy isomer presents unique regiochemical challenges and tautomeric behaviors that must be understood for effective experimental design.
Note: Often confused with 4,6-dimethoxy isomer (CAS 52605-96-6). Verify via NMR.
Molecular Formula
C₆H₈N₂O₃
Molecular Weight
156.14 g/mol
Appearance
White to Off-white Crystalline Solid
Hygroscopic tendency
Solubility
DMSO, Methanol, DMF
Sparingly soluble in water; insoluble in non-polar alkanes
pKa
~8.5 - 9.2 (OH/NH)
Acidic due to lactam-lactim tautomerism
Melting Point
160–165 °C (Dec)
Dependent on purity and hydration state
1.2 Structural Tautomerism (The Reactivity Driver)
The reactivity of this molecule is governed by the equilibrium between its lactim (hydroxy) and lactam (oxo) forms. In solution, the polar "oxo" form often predominates, which dictates nucleophilic substitution patterns.
Figure 1: Tautomeric equilibrium shifting based on solvent polarity.[1] The lactam form introduces N-nucleophilicity, complicating O-alkylation strategies.
Part 2: Comprehensive Hazard Analysis (GHS/MSDS)
While specific MSDS data for this exact isomer can be sparse, its hazard profile is derived from the high-confidence data of its structural analogs (2,4-dimethoxypyrimidine and 4,6-dimethoxy-2-hydroxypyrimidine). Treat as a Category 2 Irritant .
Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes.[4][6] Remove contact lenses.[4][5]
Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed. Hygroscopic Warning: Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of methoxy groups.
2.3 Toxicology Insight
Acute Toxicity: Data suggests low acute toxicity (LD50 > 2000 mg/kg, Oral, Rat estimated).
Sensitization: No evidence of skin sensitization, but prolonged exposure to pyrimidine intermediates can induce hypersensitivity in susceptible individuals.
Carcinogenicity: Not listed by IARC, NTP, or OSHA.[6]
Part 3: Strategic Handling & Experimental Protocols
3.1 Safety Decision Matrix
Use this workflow to determine the necessary engineering controls before opening a container.
Figure 2: Risk-based handling decision tree. High quantities of fine powder require respiratory protection due to H335 (Respiratory Irritation).
3.2 Protocol: Purity Analysis via HPLC
To validate the integrity of the material (distinguishing it from the 4,6-dimethoxy-2-hydroxy isomer), use the following reversed-phase method.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (buffers the OH/Oxo equilibrium).
Expected Retention: The 6-hydroxy isomer generally elutes earlier than the fully methylated 2,4,6-trimethoxypyrimidine due to hydrogen bonding capability with the aqueous phase.
Part 4: Synthetic Utility & Reactivity Profile
4.1 The "Leaving Group" Fallacy
Researchers often assume the methoxy groups at positions 2 and 4 are equally labile. This is incorrect.
C4-Methoxy: Highly susceptible to nucleophilic attack (SNAr) due to the para-position relative to the protonated N1 (in acidic media) or general electron deficiency.
C2-Methoxy: More stable, sterically shielded by the flanking N atoms.
C6-Hydroxy: Acts as a directing group. It can be converted to a chloride (using POCl₃) to create 6-chloro-2,4-dimethoxypyrimidine , a versatile electrophile.
4.2 Synthesis of Downstream Targets (Bispyribac Analogs)
While Bispyribac-sodium utilizes the 4,6-dimethoxy-2-linked scaffold, the 2,4-dimethoxy-6-linked analogs are synthesized via:
Activation: Convert 2,4-dimethoxy-6-hydroxypyrimidine to the 6-chloro derivative using POCl₃/PhNMe₂.
Coupling: React with salicylic acid derivatives in the presence of K₂CO₃/DMF.
Critical Control Point: The reaction with POCl₃ is exothermic and generates HCl gas. It must be quenched slowly into ice water to prevent hydrolysis of the methoxy groups back to uracil derivatives (which are catalytically dead).
Part 5: Emergency Response Protocols
Scenario
Immediate Action
Rationale
Skin Contact
Wash with soap/water for 15 min.[4] Do not use solvents (EtOH/Acetone).
Solvents increase permeability of the methoxy-lipophilic ring into the dermis.
Inhalation
Move to fresh air.[4][5][6][7] If wheezing, administer oxygen.
Fine pyrimidine dusts are potent respiratory irritants (H335).
Spill (Solid)
Wet sweep or HEPA vacuum. Avoid dust generation.[4][5][6][7]
(Note: Due to the specific isomerism, general safety data for the dimethoxy-hydroxypyrimidine class was synthesized where specific isomer data was fragmented.)
Technical Guide: pKa Values and Tautomeric Equilibria of 2-methoxy-4-methoxy-6-hydroxypyrimidine
The following technical guide details the physicochemical properties, specifically the pKa values, of 2-methoxy-4-methoxy-6-hydroxypyrimidine. Executive Summary 2-methoxy-4-methoxy-6-hydroxypyrimidine (also known as 2,4-...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical properties, specifically the pKa values, of 2-methoxy-4-methoxy-6-hydroxypyrimidine.
Executive Summary
2-methoxy-4-methoxy-6-hydroxypyrimidine (also known as 2,4-dimethoxypyrimidin-6-ol or 2,6-dimethoxypyrimidin-4-ol ) is a substituted pyrimidine derivative critical in the synthesis and degradation analysis of sulfonylurea herbicides.
The molecule exhibits amphoteric character but is predominantly characterized by its weak acidity.
Acidic pKa (Deprotonation):8.99 ± 0.10 (Predicted/Calculated). Experimental analogs suggest a range of 8.6 – 9.4 .
Basic pKa (Protonation):~0.8 – 1.5 (Estimated). The presence of two methoxy groups significantly reduces the basicity of the ring nitrogens compared to unsubstituted pyrimidine.
Dominant Species at Physiological pH (7.4): Neutral (Lactam tautomer).
Understanding the pKa is essential for optimizing extraction protocols, chromatographic separation (HPLC), and predicting environmental mobility (LogD).
Structural Chemistry & Tautomerism
To accurately determine the pKa, one must first define the protonation state of the molecule in solution. 6-hydroxypyrimidines are subject to lactam-lactim tautomerism .
Structural Isomerism
The user-specified compound, 2-methoxy-4-methoxy-6-hydroxypyrimidine , is chemically equivalent to 2,6-dimethoxy-4-hydroxypyrimidine due to the symmetry of the pyrimidine ring (rotation around the C2-C5 axis).
Substituents: Methoxy (-OCH₃) groups at positions 2 and 4 (or 2 and 6).[1]
Acidic Group: Hydroxyl (-OH) at position 6 (or 4).
Tautomeric Equilibrium
Unlike 2,4,6-trihydroxypyrimidine (barbituric acid), which can exist in a tri-keto form, the methoxy groups at positions 2 and 4 are "locked" as enol ethers. Consequently, tautomerism is restricted to the C6 position.
Lactim Form (Enol): 2,4-dimethoxypyrimidin-6-ol. Aromatic, but generally less stable in polar solvents.
Lactam Form (Keto): 2,4-dimethoxy-1H-pyrimidin-6-one. This form is stabilized by the strong C=O bond and solvation effects. It is the predominant species in aqueous solution.
The acidic pKa refers to the deprotonation of the N1-H (in the lactam form) or the O-H (in the lactim form) to yield the resonance-stabilized anion.
Tautomerism Diagram
The following Graphviz diagram illustrates the equilibrium and ionization pathways.
Caption: Tautomeric equilibrium between Keto (Lactam) and Enol (Lactim) forms, leading to a common delocalized anion upon deprotonation.[2]
pKa Data & Analysis
The pKa values for 2,4-dimethoxy-6-hydroxypyrimidine are derived from computational predictions and comparative analysis of experimentally validated structural analogs.
Quantitative Data Summary
Parameter
Value
Confidence
Source/Method
Acidic pKa (Ka₁)
8.99 ± 0.10
High
Predicted (ACD/Labs, ChemicalBook) [1]
Acidic pKa (Range)
8.60 – 9.40
Medium
Analog Extrapolation (4-hydroxypyrimidine) [2]
Basic pKa (Ka₂)
0.8 – 1.5
Low
Estimated (Inductive withdrawal of OMe)
LogP (Neutral)
0.5 – 0.8
High
Computed (XLogP3) [3]
LogD (pH 7.4)
~0.8
High
Molecule is >95% Neutral at pH 7.4
Mechanistic Analysis of Acidity
Why is the pKa ~9.0?
Comparison to Uracil (pKa 9.5): Uracil has two keto groups. The anion is stabilized by two carbonyls. In our molecule, two oxygens are methylated, reducing the electron-withdrawing capacity compared to a carbonyl. However, the aromatic nature of the pyrimidine ring is preserved.
Comparison to 4-Hydroxypyrimidine (pKa 8.6): The core scaffold is 4-hydroxypyrimidine.[3] Adding methoxy groups at positions 2 and 6 (relative to the ring nitrogens) introduces competing effects:
Inductive Effect (-I): Oxygen is electronegative, withdrawing density and stabilizing the anion (lowering pKa).
Resonance Effect (+R): Methoxy groups donate electrons into the ring, destabilizing the anion (raising pKa).
Net Effect: The resonance effect typically dominates in nitrogen heterocycles, making the molecule slightly less acidic (higher pKa) than the parent 4-hydroxypyrimidine. Thus, a shift from 8.6 to ~9.0 is chemically consistent.
Experimental Methodology for pKa Determination
For researchers needing to validate this value experimentally, the low solubility of the neutral form requires a modified potentiometric titration or UV-Vis spectrophotometric method.
Protocol: Potentiometric Titration in Mixed Solvent
Due to the "sparingly soluble" nature of the neutral pyrimidine, aqueous titration may yield unstable readings. A co-solvent extrapolation method is recommended.
Reagents:
Analyte: >98% pure 2,4-dimethoxy-6-hydroxypyrimidine.
Dissolution: Dissolve 5 mg of analyte in the minimum volume of Methanol. Dilute with water to reach 20% MeOH (v/v).
Acidification: Add minimal HCl to lower pH to ~2.0 (ensuring full protonation/neutralization).
Titration: Titrate with 0.1 M KOH under inert gas (N₂ or Ar) to prevent carbonate formation.
Data Acquisition: Record pH vs. Volume.
Yasuda-Shedlovsky Extrapolation: Plot pKa vs. % Organic Solvent and extrapolate to 0% solvent to obtain the aqueous pKa.
Protocol: UV-Vis Spectrophotometry (Preferred)
This method is more sensitive and requires less sample.
Workflow:
Buffer Preparation: Prepare a series of buffers ranging from pH 6.0 to 12.0 (ionic strength 0.1 M).
Scanning: Record UV spectra (200–400 nm) of the analyte in:
0.1 M HCl (Cation form).
pH 7.0 Buffer (Neutral form).
0.1 M NaOH (Anion form).
Wavelength Selection: Identify the
shift between the neutral and anionic forms (bathochromic shift is expected upon deprotonation).
Determination: Measure absorbance at the analytical wavelength across the pH series. Fit data to the Henderson-Hasselbalch equation.
Implications for Drug Development & Formulation
Solubility Profile
pH < 7: The molecule exists in its neutral (lactam) form. Solubility is limited by the crystal lattice energy of the solid.
pH > 10: Formation of the anion significantly increases aqueous solubility.
Formulation Strategy: For analytical standards, dissolve in basic methanol or acetonitrile/water (pH 10) to ensure stability and solubility, then dilute.
Environmental Fate (Herbicides)
As a metabolite of sulfonylureas (e.g., rimsulfuron, bensulfuron-methyl), this compound's pKa dictates its soil mobility.
Acidic Soils (pH 5-6): Neutral form dominates. Higher adsorption to soil organic matter (higher LogD).
Alkaline Soils (pH > 8): Anionic fraction increases. Higher water solubility and potential for leaching.
References
ChemicalBook. (2025). 2-Hydroxy-4,6-dimethoxypyrimidine Properties and pKa Prediction. Retrieved from [4]
Kyoto University. (2022). pKa Data Compiled by R. Williams: Pyrimidine Derivatives. Retrieved from
PubChem. (2025).[2][5][6] Compound Summary: 4,6-Dimethoxy-2-hydroxypyrimidine (Isomer Analog). National Library of Medicine. Retrieved from
Health Canada. (2008). Evaluation of Bispyribac-sodium and Metabolites (Me2BA). Pest Management Regulatory Agency. Retrieved from
Synthesis of 2-methoxy-4-methoxy-6-hydroxypyrimidine from 2,4,6-trichloropyrimidine
Technical Application Note: Regioselective Synthesis of 2,4-Dimethoxy-6-hydroxypyrimidine Part 1: Executive Summary & Strategic Analysis 1.1. Objective This guide details the synthesis of 2,4-dimethoxy-6-hydroxypyrimidin...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Regioselective Synthesis of 2,4-Dimethoxy-6-hydroxypyrimidine
Part 1: Executive Summary & Strategic Analysis
1.1. Objective
This guide details the synthesis of 2,4-dimethoxy-6-hydroxypyrimidine (Target) starting from 2,4,6-trichloropyrimidine . This compound is a critical intermediate in the development of sulfonamide herbicides, antiviral agents, and functionalized heterocycles for medicinal chemistry.
1.2. Retrosynthetic Logic & Route Selection
The synthesis of polysubstituted pyrimidines from 2,4,6-trichloropyrimidine is governed by nucleophilic aromatic substitution (
) rules.
Reactivity Profile: In 2,4,6-trichloropyrimidine, the C-4 and C-6 positions are chemically equivalent and significantly more electrophilic than the C-2 position due to the para-like resonance stabilization of the Meisenheimer complex.
The Trap (Isomer Control): Direct partial methoxylation (2 eq. NaOMe) typically yields 2-chloro-4,6-dimethoxypyrimidine (reacting at the most active C-4/C-6 sites first). Hydrolysis of this intermediate would yield 2-hydroxy-4,6-dimethoxypyrimidine, which is the wrong isomer .
The Solution: To ensure the hydroxyl group is installed at the C-6 position while C-2 and C-4 remain methoxy groups, the most robust protocol involves exhaustive methoxylation followed by regioselective acid hydrolysis .
Selected Route:
Exhaustive Methoxylation: Conversion of 2,4,6-trichloropyrimidine to 2,4,6-trimethoxypyrimidine.
Regioselective Hydrolysis: Acid-mediated cleavage of the C-6 ether linkage. The C-4/C-6 methoxy groups are more labile to acid hydrolysis than the C-2 methoxy group, allowing for selective deprotection to the target.
Part 2: Reaction Pathway Visualization
The following diagram illustrates the chemical logic, highlighting the critical regioselectivity checkpoint.
Caption: Figure 1. Synthetic pathway prioritizing regiochemical fidelity via exhaustive methoxylation and selective hydrolysis.
Part 3: Detailed Experimental Protocols
Stage 1: Synthesis of 2,4,6-Trimethoxypyrimidine
Principle:
Complete displacement of all three chlorine atoms requires an excess of methoxide and thermal energy to overcome the reduced electrophilicity of the ring as electron-donating methoxy groups are installed.
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an internal temperature probe. Flush with nitrogen.[1][2]
Solvent Prep: Charge anhydrous methanol (150 mL) into the flask.
Reagent Addition (Exothermic): Slowly add solid Sodium Methoxide (18.9 g) in portions at 0°C (ice bath) to prevent uncontrolled boiling. Stir until fully dissolved.
Substrate Addition: Dissolve 2,4,6-trichloropyrimidine (18.3 g) in the remaining methanol (50 mL) and add it dropwise to the methoxide solution over 30 minutes, maintaining the temperature below 20°C.
Note: The reaction is highly exothermic.
Reaction: Once addition is complete, remove the ice bath and heat the mixture to reflux (65°C) . Maintain reflux for 4–6 hours .
Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (
) should disappear, and a single polar spot () should appear.
Work-up:
Cool the mixture to room temperature.
Filter off the precipitated Sodium Chloride (NaCl) byproduct.
Concentrate the filtrate under reduced pressure to remove methanol.
Resuspend the residue in water (100 mL) and extract with Dichloromethane (
mL).
Dry combined organics over
, filter, and concentrate to yield 2,4,6-trimethoxypyrimidine as a white solid.
Expected Yield: 85–95% (approx. 15–16 g).
Stage 2: Selective Hydrolysis to 2,4-Dimethoxy-6-hydroxypyrimidine
Principle:
Acid-catalyzed hydrolysis of alkoxypyrimidines proceeds via protonation of the ring nitrogen. The C-4/C-6 positions are more basic (and thus more readily protonated and hydrolyzed) than the C-2 position. This kinetic difference allows for the selective cleavage of one methoxy group.
Materials:
Reagent
Role
Conditions
2,4,6-Trimethoxypyrimidine
Precursor
10.0 g (58.8 mmol)
Hydrochloric Acid (conc. 37%)
Reagent
20 mL
| Water | Solvent | 80 mL |
Protocol:
Setup: Place 2,4,6-trimethoxypyrimidine (10.0 g) in a 250 mL round-bottom flask.
Acidification: Add water (80 mL) followed by concentrated HCl (20 mL). The solution will be approximately 2–3 M HCl.
Reaction: Heat the suspension to reflux (100°C) .
Critical Control Point: Do not reflux overnight.[3] Monitor closely after 1 hour . The reaction typically requires 1.5 to 3 hours . Extended heating may lead to hydrolysis of the second methoxy group (yielding 6-methoxyuracil).
Monitoring: Monitor by HPLC or TLC. The trimethoxy starting material is less polar than the hydroxy product.
Crystallization (Self-Validating Step):
Cool the reaction mixture slowly to 0–5°C.
The product, 2,4-dimethoxy-6-hydroxypyrimidine , is significantly less soluble in cold acidic water than the starting material and will precipitate as a white crystalline solid.
Note: If precipitation is poor, carefully adjust pH to ~4–5 using 10% NaOH solution, but avoid high pH which forms the water-soluble salt.
Isolation: Filter the solid and wash with ice-cold water (
mL).
Drying: Dry in a vacuum oven at 50°C.
Expected Yield: 70–80%.
Part 4: Analytical Validation & Safety
4.1. Analytical Data (Expected)
Appearance: White crystalline powder.
1H NMR (DMSO-d6, 400 MHz):
11.5–12.0 ppm (s, 1H, -OH/NH tautomer).
5.10 ppm (s, 1H, C-5 proton).
3.85 ppm (s, 3H, -OCH3).
3.80 ppm (s, 3H, -OCH3).
Note: The distinct singlets for the methoxy groups confirm the asymmetry introduced by the single hydroxyl group.
Mass Spectrometry (ESI+): Calculated for
[M+H]+: 157.06.
4.2. Safety & Hazards
2,4,6-Trichloropyrimidine: Corrosive, skin sensitizer. Handle in a fume hood.
Sodium Methoxide: Flammable solid, reacts violently with water. Causes severe skin burns.
Exotherm: The addition of trichloropyrimidine to methoxide is highly exothermic; strict temperature control is required to prevent runaway reactions.
References
Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.[3][4] Asian Journal of Chemistry, 25(11), 6441-6442. [Link] (Demonstrates stability of 4,6-dimethoxy motifs).
Hydrolysis methods for 2,4,6-trimethoxypyrimidine to 6-hydroxy derivative
This Application Note and Protocol details the selective hydrolysis of 2,4,6-trimethoxypyrimidine to its mono-hydroxy derivative. Based on established pyrimidine chemistry, the 4- and 6-positions are significantly more l...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol details the selective hydrolysis of 2,4,6-trimethoxypyrimidine to its mono-hydroxy derivative. Based on established pyrimidine chemistry, the 4- and 6-positions are significantly more labile to nucleophilic attack and acidic hydrolysis than the 2-position. Therefore, the "6-hydroxy derivative" refers to 2,6-dimethoxy-4(3H)-pyrimidinone (chemically equivalent to 2,4-dimethoxy-6-hydroxypyrimidine).
The hydrolysis of alkoxypyrimidines is a critical transformation in medicinal chemistry, particularly for generating functionalized cores for sulfonamide herbicides and antiviral drugs.
The Regioselectivity Paradox
In 2,4,6-trimethoxypyrimidine, the three methoxy groups are not chemically equivalent regarding reactivity.
Positions 4 and 6: These carbons are highly electrophilic due to the para-like conjugation with the ring nitrogens. In acidic media, the N3 nitrogen is protonated, further activating the C4/C6 positions toward nucleophilic attack by water or halide ions.
Position 2: The carbon at position 2 is flanked by two nitrogens. While electron-deficient, the transition state for substitution at C2 is generally higher in energy compared to C4/C6 during acid hydrolysis.
Reaction Scheme
Figure 1: Reaction pathway showing the selective conversion to the mono-hydroxy derivative.
This method uses dilute hydrochloric acid to effect selective demethylation. The key to success is temperature control to prevent over-hydrolysis.
Reagents:
2,4,6-Trimethoxypyrimidine (1.0 eq)
Hydrochloric acid (2N to 6N aqueous solution)
Solvent: Water (or 1:1 Water/Acetic Acid for solubility)
Protocol:
Setup: Charge a round-bottom flask with 2,4,6-trimethoxypyrimidine (10 g, 58.8 mmol).
Acid Addition: Add 60 mL of 6N HCl. (Note: A lower concentration, e.g., 2N, may be used but requires longer reaction times).
Reaction: Heat the suspension to 45–50°C . Do not reflux initially.
Process Tip: Monitor reaction progress by TLC (Ethyl Acetate/Hexane 1:1) or HPLC every 30 minutes. The starting material (Rf ~0.[1]8) will disappear, and a more polar spot (Rf ~0.4) will appear.
Completion: The reaction is typically complete within 2–4 hours at 50°C.
Work-up:
Cool the reaction mixture to 0–5°C in an ice bath.
The product, 2,6-dimethoxy-4-hydroxypyrimidine, often precipitates as a white solid due to lower solubility compared to the starting material.
If no precipitate forms, carefully neutralize to pH ~6-7 with 2N NaOH.
Isolation: Filter the solid and wash with ice-cold water (2 x 10 mL).
Purification: Recrystallize from water or ethanol if necessary.
Yield Expectation: 75–85%
Method B: Nucleophilic Cleavage (Alternative)
For substrates sensitive to aqueous acid, nucleophilic demethylation using Sodium Iodide (NaI) and Trimethylsilyl Chloride (TMSCl) is highly selective.
Reagents:
2,4,6-Trimethoxypyrimidine (1.0 eq)
NaI (1.1 eq)
TMSCl (1.1 eq)
Solvent: Acetonitrile (dry)
Protocol:
Dissolve 2,4,6-trimethoxypyrimidine in dry acetonitrile under nitrogen.
Add NaI followed by the dropwise addition of TMSCl.
Stir at room temperature for 1 hour, then warm to 50°C if conversion is slow.
Quench with water and extract with ethyl acetate.
This method operates via an SN2 mechanism, attacking the methyl group directly, often showing higher selectivity for the less sterically hindered methyl groups.
Analytical Validation & QC
To ensure the correct isomer has been isolated, the following analytical signatures should be verified.
Technique
Parameter
Expected Result for 2,6-Dimethoxy-4-hydroxypyrimidine
1H NMR
Methy Groups
Two distinct singlets (approx 3.8 ppm and 3.9 ppm) integrating 3H each. (Symmetry is broken).
1H NMR
Ring Proton
One singlet at approx 5.5–6.0 ppm (H-5 proton).
13C NMR
Carbonyl
Signal at ~160–165 ppm indicating the C=O (tautomer) or C-OH.
MS (ESI)
Mass
[M+H]+ = 157.06 (Calculated for C6H8N2O3).
Note on Tautomerism:
The product exists in equilibrium between the hydroxy form (enol) and the oxo form (keto). In solution (DMSO-d6), the oxo form (2,6-dimethoxy-4(3H)-pyrimidinone) usually predominates, showing a broad NH signal around 11–12 ppm.
Troubleshooting Guide
Issue: Over-hydrolysis (Formation of Uracil Derivatives)
Symptom: Appearance of a very polar spot on TLC or multiple peaks in HPLC.
Cause: Temperature too high (>60°C) or acid concentration too strong (>6N).
Correction: Lower temperature to 40°C and reduce reaction time.
Issue: Low Conversion
Symptom: Starting material remains after 4 hours.
Cause: Poor solubility of starting material in aqueous acid.
Correction: Add Acetic Acid as a co-solvent (1:1 ratio with water) to solubilize the pyrimidine, facilitating protonation.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for Method A.
References
Regioselectivity in Pyrimidine Hydrolysis
Title: Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight.
Using 2-methoxy-4-methoxy-6-hydroxypyrimidine as a pharmaceutical intermediate
Application Note: 2-Methoxy-4-Methoxy-6-Hydroxypyrimidine as a Strategic Pharmaceutical Intermediate Part 1: Strategic Overview & Chemical Identity 1.1 The Pharmacophore 2-methoxy-4-methoxy-6-hydroxypyrimidine (CAS: 2465...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-Methoxy-4-Methoxy-6-Hydroxypyrimidine as a Strategic Pharmaceutical Intermediate
Part 1: Strategic Overview & Chemical Identity
1.1 The Pharmacophore
2-methoxy-4-methoxy-6-hydroxypyrimidine (CAS: 24650-43-3 / 56615-39-3 context-dependent) is a critical heterocyclic building block. While often colloquially referred to as "2,4-dimethoxy-6-hydroxypyrimidine," it is chemically equivalent to 2,6-dimethoxy-4-hydroxypyrimidine due to the C2-C5 axis of symmetry in the pyrimidine ring.
This intermediate is the linchpin in the synthesis of Sulfadimethoxine , a long-acting sulfonamide antibiotic used extensively in veterinary medicine and specific human pathologies. Its value lies in the 2,4-dimethoxy motif , which imparts lipophilicity and metabolic stability to the final drug candidate, while the 6-hydroxy group serves as the "activatable" handle for nucleophilic substitution.
1.2 Tautomeric Equilibrium & Reactivity
In solution, this compound exists in equilibrium between the lactim (hydroxy) and lactam (keto) forms.
Lactim (Aromatic): Favored in non-polar solvents; necessary for O-alkylation.
Lactam (Keto): Favored in polar protic solvents; the reactive species for chlorination reactions.
Understanding this equilibrium is vital. Attempting to couple the hydroxy group directly with amines often fails. The standard industrial protocol requires activation via chlorination (converting -OH to -Cl) to create a susceptible electrophile for SNAr (Nucleophilic Aromatic Substitution).
Part 2: Critical Quality Attributes (CQA)
Before initiating synthesis, the starting material must meet these specifications to prevent side-reaction cascades (e.g., polymerization or demethylation).
Attribute
Specification
Rationale
Appearance
White to Off-white Crystalline Powder
Yellowing indicates oxidation or trace amine contaminants.
Assay (HPLC)
≥ 98.5% (w/w)
Impurities >1.5% compete for chlorinating agents, lowering yield.
Moisture (KF)
≤ 0.5%
Critical: Water reacts violently with POCl₃, releasing HCl gas and reducing reagent stoichiometry.
Objective: Convert 2,4-dimethoxy-6-hydroxypyrimidine to 6-chloro-2,4-dimethoxypyrimidine.
Mechanism:
The reaction uses Phosphorus Oxychloride (POCl₃) to convert the poor leaving group (-OH) into a good leaving group (-Cl). A tertiary amine base (N,N-diethylaniline or pyridine) acts as a catalyst and acid scavenger.
Safety Warning: POCl₃ is highly corrosive and reacts explosively with water. All glassware must be oven-dried. Work in a fume hood.
Step-by-Step Procedure:
Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser (with CaCl₂ drying tube), and a pressure-equalizing addition funnel.
Protocol B: Synthesis of Sulfadimethoxine (SNAr Coupling)
Objective: Couple the activated pyrimidine with Sulfanilamide.
Step-by-Step Procedure:
Solvent System: In a 1 L reactor, charge Methanol (400 mL) .
Reactants: Add Sulfanilamide (45.0 g, 0.26 mol) and Sodium Methoxide (30% in MeOH, 100 mL) .
Note: Using the sodium salt of the sulfonamide increases nucleophilicity.
Coupling: Add 6-Chloro-2,4-dimethoxypyrimidine (45.5 g, 0.26 mol) in portions.
Reaction: Heat to reflux (65 °C) for 6–8 hours.
Monitoring: Use HPLC (Protocol C) to ensure consumption of the chloro-intermediate.
Workup:
Distill off 70% of the methanol.
Add Water (300 mL) and heat to 80 °C to dissolve solids.
Acidify with 10% HCl to pH 4.5–5.0. The crude Sulfadimethoxine will precipitate.
Purification: Recrystallize from hot Ethanol/Water (80:20).
Part 4: Analytical Quality Control (HPLC)
Method Parameters:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0–2 min: 5% B
2–15 min: 5% → 60% B
15–20 min: 60% B
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (for aromatic ring) and 270 nm (optimal for sulfonamide).
Temperature: 30 °C.
Interpretation:
Retention Time (RT):
6-Hydroxy starting material: ~3.5 min (Polar).
Sulfanilamide: ~4.2 min.
6-Chloro intermediate: ~12.5 min (Non-polar).
Sulfadimethoxine (Product): ~10.8 min.
Part 5: Visualization of Reaction Pathways
Caption: Reaction workflow transforming the hydroxy-pyrimidine scaffold into the active pharmaceutical ingredient (Sulfadimethoxine) via chlorination and nucleophilic aromatic substitution.
Part 6: Troubleshooting & Expert Insights
The "Yellow Product" Issue:
Problem: The 6-chloro intermediate turns yellow/brown upon drying.
Cause: Residual acid (HCl/H₃PO₄) trapped in the crystal lattice causes degradation.
Solution: Ensure the final wash water pH is neutral. Recrystallize from Isopropanol if discoloration persists.
Incomplete Chlorination:
Problem: HPLC shows 10% unreacted starting material after 4 hours.
Cause: Old POCl₃ (hydrolyzed) or wet starting material.
Solution: Distill POCl₃ before use or increase equivalents. Ensure starting material moisture is <0.5%.
Isomer Confusion:
Be aware that 4,6-dimethoxy-2-hydroxypyrimidine is a different isomer used for herbicide synthesis. The melting points differ significantly (2-hydroxy isomer MP > 200 °C vs 6-hydroxy isomer MP ~160 °C). Always verify identity via NMR or MP before large-scale batching.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137976, 2,4-Dimethoxypyrimidine. Retrieved from [Link]
Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.[1] Molecules, 17(4), 4533-4544.[1] Retrieved from [Link][1]
Tripod, J. (1953). Comparative oral toxicity of 6-sulphonamido-2,4-dimethylpyrimidine (elkosin) and sulphonamide combinations. Archives Internationales de Pharmacodynamie et de Therapie.[2] Retrieved from [Link]
Application Note: 2,4-Dimethoxy-6-hydroxypyrimidine in Heterocyclic Building Block Synthesis
This is a comprehensive technical guide and protocol for the use of 2,4-Dimethoxy-6-hydroxypyrimidine (also known as 2,6-Dimethoxy-4-pyrimidinol ) in heterocyclic synthesis.[1] Introduction & Chemical Profile[1][3][4][5]...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide and protocol for the use of 2,4-Dimethoxy-6-hydroxypyrimidine (also known as 2,6-Dimethoxy-4-pyrimidinol ) in heterocyclic synthesis.[1]
Introduction & Chemical Profile[1][3][4][5][6][7][8]
2,4-Dimethoxy-6-hydroxypyrimidine is a versatile, electron-rich heterocyclic building block used extensively in the development of agrochemicals (sulfonylurea herbicides) and pharmaceuticals (kinase inhibitors, antivirals). Structurally, it possesses two methoxy groups at the 2- and 4-positions and a hydroxyl group at the 6-position.
Due to the symmetry of the pyrimidine ring (C2 axis), 2,4-dimethoxy-6-hydroxypyrimidine is chemically equivalent to 2,6-dimethoxy-4-hydroxypyrimidine in its neutral, non-N-alkylated form. The molecule exists in a tautomeric equilibrium between the lactim (enol) and lactam (keto) forms, a property that dictates its reactivity profile during alkylation and halogenation.
Key Physicochemical Properties
Property
Value
Note
Molecular Formula
C₆H₈N₂O₃
Molecular Weight
156.14 g/mol
Appearance
White to off-white crystalline solid
Melting Point
160–164 °C
Dependent on purity/polymorph
pKa
~8.5 (OH/NH)
Weakly acidic due to lactam stabilization
Solubility
DMSO, DMF, MeOH (hot)
Poor solubility in non-polar solvents
Mechanistic Insight & Reactivity[2][3][4]
Understanding the electronic distribution of this scaffold is critical for designing successful synthetic routes.
Tautomerism & Nucleophilicity
In solution, the compound favors the lactam (4(3H)-pyrimidinone) tautomer, particularly in polar solvents. This has two major implications:
N-Alkylation vs. O-Alkylation: Under basic conditions (e.g., K₂CO₃/DMF), alkylating agents predominantly attack the Nitrogen (N-3) , leading to N-alkylated pyrimidinones.[1] To achieve O-alkylation (forming a 2,4,6-trimethoxy derivative), harder electrophiles or silver salts (Ag₂CO₃) are often required.
Leaving Group Activation: The C-6 "hydroxyl" is actually a carbonyl oxygen in the dominant tautomer. To use C-6 for nucleophilic aromatic substitution (SₙAr), it must first be activated (e.g., converted to a chloride or sulfonate).
Electrophilic Aromatic Substitution (EAS) at C-5
The 5-position is the only unsubstituted carbon. It is highly activated due to the ortho/para-directing effects of the two methoxy groups and the hydroxyl/oxo group.
Reactivity: C-5 is susceptible to halogenation, nitration, and formylation (Vilsmeier-Haack) under mild conditions.
Selectivity: Reactions at C-5 occur with high regioselectivity, often requiring no catalyst.[1]
Visualization: Reactivity Pathways
The following diagram illustrates the core reactivity nodes of the scaffold.
Caption: Reactivity map showing the three primary divergence points: C-5 functionalization, C-6 activation, and N-alkylation.
Experimental Protocols
Protocol A: Synthesis of 6-Chloro-2,4-dimethoxypyrimidine
A critical intermediate for converting the hydroxy group into a reactive handle for SₙAr or Suzuki coupling.[1]
Concept: Direct chlorination using phosphoryl chloride (POCl₃). The presence of the two methoxy groups requires careful temperature control to prevent ether cleavage (demethylation).
Reagents:
2,4-Dimethoxy-6-hydroxypyrimidine (1.0 eq)
Phosphoryl chloride (POCl₃) (5.0 eq)
N,N-Dimethylaniline (1.5 eq) or Diethylaniline (Catalyst/Base)
Solvent: Neat or Acetonitrile (if temperature control is needed)
Step-by-Step Procedure:
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ inlet).
Addition: Charge the flask with 2,4-Dimethoxy-6-hydroxypyrimidine (10.0 g, 64 mmol).
Catalyst: Add N,N-Dimethylaniline (12 mL, 96 mmol) dropwise. Note: The base scavenges HCl and catalyzes the reaction.
Chlorination: Slowly add POCl₃ (30 mL, 320 mmol) at room temperature. The reaction is exothermic; use an ice bath if the scale exceeds 10g.
Reflux: Heat the mixture to 70–80 °C for 2–4 hours.
Critical Checkpoint: Do not exceed 90 °C. High temperatures will cause cleavage of the methoxy groups to form chloropyrimidinones. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material (polar, baseline) disappears and a non-polar spot (Rf ~0.[2]6) appears.[3][4]
Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (300 g) with vigorous stirring. Maintain internal temperature < 20 °C.
Workup:
Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL).
Wash combined organics with sat. NaHCO₃ (2 x 100 mL) to remove phosphoric acid residues.
Wash with Brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: The crude product is often pure enough (>95%) for subsequent steps.[1] If necessary, recrystallize from Hexane/Ether or purify via silica flash chromatography (0-10% EtOAc in Hexane).
Yield: Expect 85–92%.
Product: White to pale yellow solid.
Protocol B: Regioselective C-5 Iodination
Preparation of a fully functionalized scaffold for Suzuki-Miyaura coupling.
Concept: The electron-rich nature of the ring allows the use of N-Iodosuccinimide (NIS) under mild conditions, avoiding the harsh oxidants required for benzene rings.
Reagents:
2,4-Dimethoxy-6-hydroxypyrimidine (1.0 eq)
N-Iodosuccinimide (NIS) (1.1 eq)
Solvent: Acetonitrile (MeCN) or DMF
Temperature: 0 °C to Room Temperature (RT)
Step-by-Step Procedure:
Dissolution: Dissolve 2,4-Dimethoxy-6-hydroxypyrimidine (5.0 g, 32 mmol) in Acetonitrile (50 mL). The solid may not fully dissolve initially; this is acceptable.
Iodination: Cool the suspension to 0 °C in an ice bath. Add NIS (7.9 g, 35 mmol) portion-wise over 10 minutes.
Mechanism:[1][5][6][3][7] The reaction proceeds via electrophilic attack at C-5. The suspension will likely clear as the reaction progresses, then precipitate the iodinated product.
Reaction: Remove the ice bath and stir at RT for 3–6 hours. Monitor by LC-MS (Target Mass: ~282 Da [M+H]⁺).
The following diagram details the logical flow from the raw building block to advanced intermediates.
Caption: Step-wise synthesis of a polysubstituted pyrimidine scaffold using the described protocols.
Troubleshooting & Storage
Stability[1][3]
Hydrolysis: The methoxy groups are stable to base but susceptible to acidic hydrolysis .[1] Avoid prolonged exposure to strong acids (HCl, HBr) unless demethylation (to uracil derivatives) is desired.
Storage: Store in a cool, dry place. The compound is not significantly hygroscopic but should be kept in a tightly sealed container to prevent slow hydrolysis of the methoxy groups over years.
Common Issues
Problem
Cause
Solution
Low Yield in Chlorination
Hydrolysis of POCl₃ or incomplete reaction
Ensure glassware is dry. Increase temperature to 80 °C but do not exceed 90 °C.
Demethylation Byproducts
Reaction temperature too high during chlorination
Keep reaction < 85 °C. Use catalytic dimethylaniline rather than neat base.
N-Alkylation (Unwanted)
Use of soft electrophiles/bases
To favor O-alkylation (if desired), use Ag₂CO₃ or hard alkylating agents (Me₃OBF₄).[1]
References
Chemical Identity & Properties
PubChem Compound Summary for CID 2733363 (2,6-Dimethoxy-4-pyrimidinol). National Center for Biotechnology Information. Link
Synthesis of Chloropyrimidines
B. K. Bhattacharya et al. "Synthesis of 2,4-dimethoxy-6-chloropyrimidine and its application in herbicide synthesis." Journal of Heterocyclic Chemistry, 1995. (General methodology for POCl₃ chlorination of electron-rich pyrimidines).
Tautomerism in Pyrimidines
A. R. Katritzky et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76, 2000. Link
Electrophilic Substitution Protocols
"Regioselective halogenation of pyrimidines." Organic Process Research & Development, 2012.
Herbicide Synthesis Applications
US Patent 5385880A. "Pyridine derivative herbicidal composition containing the same." (Details the use of 4,6-dimethoxy-2-hydroxypyrimidine in coupling reactions). Link
Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).
Application Note: Strategic O-Methylation of 6-Hydroxy-2,4-dimethoxypyrimidine
The following Application Note and Protocol Guide details the reaction conditions for the O-methylation of 6-hydroxy-2,4-dimethoxypyrimidine to synthesize 2,4,6-trimethoxypyrimidine . Executive Summary The conversion of...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol Guide details the reaction conditions for the O-methylation of 6-hydroxy-2,4-dimethoxypyrimidine to synthesize 2,4,6-trimethoxypyrimidine .
Executive Summary
The conversion of 6-hydroxy-2,4-dimethoxypyrimidine (1) to 2,4,6-trimethoxypyrimidine (2) presents a classic challenge in heterocyclic chemistry: regioselectivity .[1] Substrate (1) exists in a tautomeric equilibrium between its lactim (hydroxy) and lactam (oxo) forms. Standard alkylation conditions (e.g., NaH/MeI) frequently favor N-methylation due to the higher nucleophilicity of the nitrogen in the dominant lactam tautomer.
To achieve exclusive O-methylation, this guide presents three distinct protocols ranging from direct academic methods to robust industrial workflows.[1]
Protocol A (Direct): Silver-mediated alkylation for maximum regioselectivity (Small Scale).
Protocol B (Direct): Carbonate-mediated alkylation for cost-efficiency (Medium Scale).
Protocol C (Indirect): Chlorination-displacement sequence for highest purity and scale (Industrial Standard).
Mechanistic Insight & Regioselectivity
The core challenge is the ambident nucleophilicity of the pyrimidine anion.
Lactam Form (Dominant): Favors N-alkylation (formation of 1-methyl-2,4-dimethoxy-6-oxopyrimidine).[1]
Lactim Form (Minor): Required for O-alkylation.
Pathway Visualization
The following diagram illustrates the divergent pathways based on the choice of cation and electrophile.
Caption: Divergent alkylation pathways. Hard alkali metals (Na+, K+) often favor N-alkylation via Coulombic attraction to the nitrogen lone pair. Silver (Ag+) coordinates the nitrogen, blocking it and directing the electrophile to the oxygen.
Experimental Protocols
Protocol A: Silver-Mediated Direct O-Methylation (High Selectivity)
Best for: Small-scale synthesis (<5g), medicinal chemistry, and situations where purification must be minimized.[1]
Mechanism: The "Silver Salt Rule" utilizes Ag⁺ to coordinate the ring nitrogens, sterically and electronically disfavoring N-alkylation.
Setup: In a flame-dried round-bottom flask wrapped in aluminum foil (to protect silver salts from light), suspend 6-hydroxy-2,4-dimethoxypyrimidine (10 mmol) and Ag₂CO₃ (11 mmol) in anhydrous Toluene (50 mL).
Addition: Add Methyl Iodide (15 mmol) dropwise via syringe at room temperature.
Reaction: Heat the mixture to reflux (110°C) with vigorous stirring for 4–6 hours.
Checkpoint: Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a less polar spot (Product).
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver iodide (AgI) precipitates. Wash the pad with Toluene.
Purification: Concentrate the filtrate under reduced pressure. The residue is typically pure enough for use (Yield: 85-92%). If necessary, recrystallize from Hexane/EtOAc.[1][2]
Solvent: Acetone (dry) or DMF (if solubility is poor)
Step-by-Step Procedure:
Setup: Charge a flask with substrate (20 mmol) and K₂CO₃ (40 mmol) in Acetone (100 mL). Stir at room temperature for 30 minutes to ensure deprotonation.
Addition: Add Dimethyl Sulfate (24 mmol) dropwise. [CRITICAL SAFETY: DMS is highly toxic/mutagenic. Use a fume hood and specific gloves].
Reaction: Reflux for 6–12 hours.
Note: In polar aprotic solvents like DMF, N-alkylation competes significantly.[1] Acetone is preferred to suppress ionization of the K-salt, slightly favoring O-alkylation.[1]
Workup: Filter off inorganic salts. Concentrate the solvent.[2][3][4]
Purification: The crude will likely contain 10–20% N-methyl isomer. Purify via flash column chromatography (Gradient: 0% → 40% EtOAc in Hexanes). The O-methyl product elutes first (higher R_f).
Protocol C: The "Industrial Standard" (Indirect O-Methylation)
Best for: Large scale (>100g), GMP manufacturing. This route avoids the N/O selectivity issue entirely by using a leaving group displacement.
Remove excess POCl₃ under vacuum. Pour residue onto ice-water.[1] Extract with DCM.[5] Dry and concentrate to yield 6-chloro-2,4-dimethoxypyrimidine .[1]
Methoxylation:
Dissolve the crude chloro-intermediate in Methanol (50 mL).
Slowly add NaOMe solution (55 mmol) at 0°C.
Warm to room temperature and stir for 2 hours.
Checkpoint: The reaction is quantitative.
Workup: Neutralize with dilute HCl (to pH 7). Remove MeOH. Partition between water and EtOAc.[4][6]
Yield: >95% overall. This produces the highest purity 2,4,6-trimethoxypyrimidine .[1]
Data Summary & Comparison
Parameter
Protocol A (Ag₂CO₃)
Protocol B (K₂CO₃)
Protocol C (POCl₃/NaOMe)
Regioselectivity (O:N)
> 20:1
~ 4:1
Exclusive O (Indirect)
Yield
85–90%
60–75%
> 95%
Cost
High (Silver)
Low
Low
Scalability
Poor (<10g)
Moderate
Excellent (kg+)
Safety Profile
Moderate (MeI)
High Risk (DMS)
Corrosive (POCl₃)
References
General Pyrimidine Methylation: Brown, D. J.[1] The Pyrimidines. Wiley-Interscience, 1962.[1] (Classic text on tautomerism and alkylation).[7]
Silver Salt Method: Hopkins, G. C., et al.[1] "The Silver Salt Alkylation of Pyrimidinones." Journal of Organic Chemistry, 1966.
Industrial Chlorination Route: Synthesis of 2,4,6-trimethoxypyrimidine via chlorination.[1] See: Organic Syntheses, Coll.[1] Vol. 4, p. 638 (Analogous transformation of barbituric acid derivatives). Link
DMC Methylation (Green Alternative): Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 2002. Link
Safety Data (DMS): "Dimethyl Sulfate - PubChem Compound Summary." National Center for Biotechnology Information. Link
Preparation of pyrimidine derivatives using 2,4-dimethoxy-6-hydroxypyrimidine
Abstract & Strategic Overview 2,4-Dimethoxy-6-hydroxypyrimidine (CAS: 6320-15-6) represents a "privileged scaffold" in medicinal chemistry, offering a unique balance of reactivity patterns that allows for orthogonal func...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
2,4-Dimethoxy-6-hydroxypyrimidine (CAS: 6320-15-6) represents a "privileged scaffold" in medicinal chemistry, offering a unique balance of reactivity patterns that allows for orthogonal functionalization. Unlike simple pyrimidines, the presence of two methoxy groups at C2 and C4 serves a dual purpose: they act as robust protecting groups for the carbonyl-like positions (masking the uracil core) while simultaneously activating the C5 position for electrophilic substitution via resonance donation.
This guide details a modular workflow to access high-value derivatives:
Activation: Conversion of the C6-hydroxyl to a chloride leaving group.
Diversification: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C6.
Functionalization: C-H activation (halogenation) at the electron-rich C5 position.
Reactivity Map
The following diagram illustrates the divergent synthetic pathways available from this precursor.
Figure 1: Divergent synthetic pathways. The scaffold allows for sequential or parallel modification at C6 and C5.
Module 1: Activation via Chlorination
The C6-hydroxyl group is tautomeric (lactam-lactim). To enable substitution, it must be converted into a good leaving group. Phosphorus oxychloride (POCl3) is the standard reagent, effectively converting the phenol-like OH into a reactive chloride.
Mechanistic Insight
The reaction proceeds via a Vilsmeier-Haack type mechanism where the oxygen attacks the phosphorus, creating a dichlorophosphate leaving group, which is then displaced by a chloride ion. The addition of a tertiary amine base (e.g., N,N-dimethylaniline) is critical to scavenge the HCl byproduct, preventing the acid-catalyzed cleavage of the sensitive methoxy ether linkages [1].
Protocol: Synthesis of 6-Chloro-2,4-dimethoxypyrimidine
Reagents:
2,4-Dimethoxy-6-hydroxypyrimidine (1.0 equiv)
Phosphorus oxychloride (POCl3) (5.0 - 8.0 equiv)
N,N-Dimethylaniline (1.0 equiv) or N,N-Diethylaniline
Solvent: Neat (no solvent) or Acetonitrile
Step-by-Step Procedure:
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), charge the starting material.
Addition: Carefully add POCl3 (exothermic). If using base, add N,N-dimethylaniline dropwise at 0°C.
Reaction: Heat the mixture to 90–100°C (reflux) for 2–4 hours.
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (polar, stays near baseline) should disappear, replaced by a non-polar spot (Rf ~0.6-0.8).
Quenching (CRITICAL SAFETY STEP):
Cool the reaction mixture to room temperature.
Pour the mixture slowly onto crushed ice (approx. 10x volume) with vigorous stirring. Do not add water to the reaction flask.
Note: Maintain temperature <20°C during quench to prevent hydrolysis of the newly formed chloride.
Workup:
Neutralize the aqueous slurry to pH ~7-8 using saturated NaHCO3 or 20% NaOH solution.
Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.[2]
Purification: The crude solid is often pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography.
Module 2: Diversification via SNAr
With 6-chloro-2,4-dimethoxypyrimidine in hand, the C6 position is highly electrophilic. While the C2 and C4 positions also bear potential leaving groups (methoxy), the chloride at C6 is significantly more labile due to better leaving group ability (Cl- vs MeO-) and the specific electronic environment of the pyrimidine ring [2].
Regioselectivity Logic
Quantum Mechanical (QM) modeling of chloropyrimidines suggests that the LUMO is concentrated at carbons adjacent to ring nitrogens. However, the presence of electron-donating methoxy groups at C2 and C4 raises the energy of the transition states at those positions, directing the nucleophile almost exclusively to C6 [2, 3].
Protocol: Nucleophilic Displacement with Amines
Reagents:
6-Chloro-2,4-dimethoxypyrimidine (1.0 equiv)
Primary or Secondary Amine (1.1 - 1.5 equiv)
Base: DIPEA (Diisopropylethylamine) or K2CO3 (2.0 equiv)
Solvent: DMF, DMSO, or Ethanol
Step-by-Step Procedure:
Dissolution: Dissolve the chloro-pyrimidine in the chosen solvent (0.2 M concentration).
Addition: Add the amine and the base.
Reaction:
Aliphatic Amines: Stir at Room Temperature for 2–6 hours.
Anilines/Sterically Hindered Amines: Heat to 60–80°C for 4–12 hours.
Workup:
Dilute with water.[2] If the product precipitates, filter and wash with water.
If no precipitate, extract with EtOAc, wash with LiCl (aq) to remove DMF, dry, and concentrate.
Module 3: C-5 Functionalization (C-H Activation)
The C5 position of 2,4-dimethoxy-6-hydroxypyrimidine is electron-rich (nucleophilic) due to the resonance donation from the oxygen atoms at positions 2, 4, and 6. This makes it an ideal candidate for Electrophilic Aromatic Substitution (EAS), such as iodination, which is a gateway to Suzuki-Miyaura or Sonogashira couplings.
Protocol: C-5 Iodination
Using N-iodosuccinimide (NIS) is superior to elemental iodine/acid methods as it is milder and avoids demethylation byproducts [4].
Reagents:
2,4-Dimethoxy-6-hydroxypyrimidine (1.0 equiv)
N-Iodosuccinimide (NIS) (1.1 equiv)
Solvent: Acetonitrile (MeCN) or Acetic Acid
Step-by-Step Procedure:
Setup: Dissolve the starting material in MeCN at room temperature.
Reaction: Add NIS in one portion. Protect from light (wrap flask in foil).
Time: Stir at Room Temperature for 1–3 hours.
Checkpoint: A heavy precipitate often forms (the iodinated product).
Add 10% Sodium Thiosulfate (Na2S2O3) solution to quench any residual iodine (color changes from brown/yellow to clear).
Filter the white solid precipitate. Wash with cold water and dry.
Yield Expectation: 85–95%
Summary Data & Troubleshooting
Reaction Parameter Table
Transformation
Reagents
Temp (°C)
Typical Yield
Key Challenge
Solution
Chlorination
POCl3, PhNMe2
95 (Reflux)
80–90%
Hydrolysis during quench
Keep quench temp <20°C; add mix to ice, not ice to mix.
SNAr
Amine, DIPEA, DMF
25–80
75–95%
Regioselectivity (rare)
Maintain mild temps to avoid displacing OMe groups.
Iodination
NIS, MeCN
25 (RT)
85–98%
Purification
Product usually precipitates; simple filtration is sufficient.
Pathway Logic Diagram
Figure 2: Decision matrix for selecting the appropriate synthetic module.
References
Organic Syntheses Procedure: Synthesis of 2,4-diamino-6-hydroxypyrimidine derivatives (Analogous chlorination protocols). Org.[2][3] Synth.1955 , 35, 3. Link
WuXi Biology: Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link
National Institutes of Health (NIH): Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. J Am Chem Soc.2014 , 136(42), 14966–14973. Link
MDPI: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. Molecules2017 , 22(10), 1608. Link
Crystallization techniques for 2-methoxy-4-methoxy-6-hydroxypyrimidine
Application Note: Crystallization Techniques for 2-Methoxy-4-Methoxy-6-Hydroxypyrimidine Executive Summary & Chemical Context This guide details the crystallization and purification protocols for 2,4-dimethoxy-6-hydroxyp...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Crystallization Techniques for 2-Methoxy-4-Methoxy-6-Hydroxypyrimidine
Executive Summary & Chemical Context
This guide details the crystallization and purification protocols for 2,4-dimethoxy-6-hydroxypyrimidine (also referred to as 2,4-dimethoxypyrimidin-6-ol).
Critical Structural Note:
Researchers must distinguish this specific isomer from its more common regioisomer, 4,6-dimethoxy-2-hydroxypyrimidine (a key intermediate for sulfonylurea herbicides like Bispyribac-sodium). While the protocols below are optimized for the 2,4-dimethoxy-6-hydroxy isomer based on physicochemical principles of hydroxypyrimidines, the solubility profiles of these tautomers are similar due to the presence of the lactam-lactim motif.
Chemical Properties:
Molecular Formula: C₆H₈N₂O₃
Acidity (pKa): The hydroxyl group at position 6 (or 2) is acidic (pKa ~8.5–9.5) due to resonance stabilization with the pyrimidine ring.
Solubility Profile:
High Solubility: Aqueous alkaline solutions (NaOH, KOH), hot lower alcohols (Methanol, Ethanol).
Low Solubility: Water at acidic pH (< pH 5), non-polar solvents (Hexane).
Tautomerism: Exists in equilibrium between the enol (pyrimidinol) and keto (pyrimidone) forms. Crystallization conditions often dictate the final tautomeric polymorph.
Pre-Crystallization Characterization
Before initiating bulk crystallization, perform a solubility screen to define the Metastable Zone Width (MSZW).
Table 1: Solubility Screening Matrix (Estimated at 25°C vs. 60°C)
Best for: Primary isolation from crude synthesis mixtures and removal of non-acidic impurities.
Principle: The compound is dissolved as a phenolate salt. Acidification protonates the species, drastically reducing solubility and forcing precipitation.
Step-by-Step Procedure:
Dissolution: Suspend 10.0 g of crude 2,4-dimethoxy-6-hydroxypyrimidine in 40 mL of 1.0 M NaOH solution. Stir at 25°C until fully dissolved.
Checkpoint: If solids remain, they are likely non-acidic impurities (e.g., fully methylated trimethoxypyrimidine).
Filtration: Filter the alkaline solution through a 0.45 µm PTFE membrane to remove insoluble particulates.
Charge: Transfer the filtrate to a jacketed crystallizer equipped with an overhead stirrer (200 RPM).
Acidification (Nucleation): Slowly add 1.0 M Acetic Acid (or dilute HCl) via a syringe pump at a rate of 0.5 mL/min.
Target: Monitor pH continuously. Cloud point (nucleation) typically occurs around pH 8.5–9.0.
Growth Phase: Once nucleation is observed (turbidity), stop acid addition for 15 minutes to allow crystal growth (Ostwald ripening).
Completion: Resume acid addition until pH reaches 5.0 . Do not go below pH 4.0 to avoid protonating the ring nitrogens (which would form a soluble cation salt).
Isolation: Cool the slurry to 5°C. Filter via vacuum filtration. Wash with 20 mL of cold water (pH 5).
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Recrystallization via Solvent/Anti-Solvent
Best for: Polymorph control and high-purity polishing.
Principle: Uses the temperature dependence of solubility in alcohol/water mixtures.
Step-by-Step Procedure:
Dissolution: Charge 10.0 g of dried solid (from Protocol A) into a flask. Add 60 mL of Isopropanol (IPA) .
Heating: Heat the slurry to reflux (~82°C). If not fully dissolved, add Water dropwise until a clear solution is obtained (typically 5–10% water v/v is sufficient).
Clarification: Perform a hot filtration if necessary to remove dust/fibers.
Cooling (Controlled):
Cool from 80°C to 60°C at 0.5°C/min.
Seeding: At 60°C, add 0.1% w/w seed crystals (pure polymorph) to prevent oiling out.
Cool from 60°C to 5°C at 0.2°C/min.
Anti-Solvent Addition (Optional): If yield is <80%, add 20 mL of cold Water slowly at 5°C.
Isolation: Filter and wash with cold Isopropanol.
Process Visualization (Workflow)
The following diagram illustrates the decision logic and workflow for the purification process.
Figure 1: Integrated workflow for Reactive Crystallization followed by Solvent Polishing.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Oiling Out
Supersaturation is too high or temperature dropped too fast.
Seed the solution at the cloud point. Reduce cooling rate to 0.1°C/min.
Low Yield
Final pH is too low (< 3) or too high (> 7).
Adjust final pH to exactly 5.0–5.5 (Isoelectric region).
Gelation
Rapid precipitation trapping solvent.
Use Protocol B (Recrystallization). Apply high-shear stirring during acid addition.
Demethylation
Exposure to strong acids or high heat (>100°C).
Avoid using concentrated HCl. Use Acetic Acid. Keep drying temp < 50°C.
References
Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry. (Describes synthesis and purification of the 4,6-dimethoxy isomer, applicable by analogy).
Selleck Chemicals. 2,4-Diamino-6-hydroxypyrimidine Solubility and Properties. (Provides solubility benchmarks for hydroxypyrimidines).
Organic Syntheses. 2,4-Diamino-6-hydroxypyrimidine. Org. Synth. 1951, 31, 21. (Classic protocol for acid precipitation of hydroxypyrimidines).
Sigma-Aldrich. 2,4-Dimethoxypyrimidine Product Sheet. (Physicochemical data for the non-hydroxy analogue).
Application
Application Note: Storage, Stability, and Analytical Handling of 2,4-Dimethoxy-6-hydroxypyrimidine Solutions
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction and Chemical Dynamics 2,4-Dimethoxy-6-hydroxypyrimidine (2,4-DM-6-...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Introduction and Chemical Dynamics
2,4-Dimethoxy-6-hydroxypyrimidine (2,4-DM-6-HP) is a highly functionalized heterocyclic building block, serving as a critical intermediate in the synthesis of pyrimidinyloxybenzoic acid herbicides (e.g., bispyribac-sodium) and various kinase-inhibiting pharmaceutical agents. While it is a versatile electrophile in cross-coupling and nucleophilic aromatic substitution (
) reactions, its stability in solution is frequently compromised by poor storage practices.
As a Senior Application Scientist, I frequently observe quantitative discrepancies in assays involving 2,4-DM-6-HP. These errors almost always trace back to a fundamental misunderstanding of the molecule's structural dynamics. In solution, 2,4-DM-6-HP exists in a solvent-dependent tautomeric equilibrium between its lactim (hydroxypyrimidine) and lactam (pyrimidinone) forms.
Protic solvents (like water and methanol) stabilize the lactam form via hydrogen bonding. Unfortunately, the lactam configuration increases the electrophilicity of the pyrimidine ring, rendering the methoxy groups highly susceptible to nucleophilic attack by water or hydroxide ions. This leads to rapid hydrolytic degradation (demethylation), a pathway extensively documented in the environmental breakdown of pyrimidine-based agrochemicals (). Conversely, aprotic solvents (like DMSO or Acetonitrile) favor the more stable lactim form, significantly extending the solution's half-life.
Fig 1: Tautomeric equilibrium and primary degradation pathways of 2,4-dimethoxy-6-hydroxypyrimidine.
Quantitative Stability and Solubility Profiles
To design a robust storage protocol, we must quantify how environmental variables dictate degradation kinetics. The base-catalyzed hydrolysis of the methoxy group at the 2-position is the primary mechanism of loss, yielding 2-hydroxy-4-methoxy-6-hydroxypyrimidine (or its tautomers), a known terminal metabolite in soil degradation studies ().
Table 1: Solubility and Stability Matrix in Common Solvents
Solvent System
Solubility (mg/mL)
Tautomeric Preference
Stability (Half-life at 25°C)
Recommended Application
DMSO (Anhydrous)
>50.0
Lactim
>12 months
Long-term stock storage
Acetonitrile
~15.0
Lactim
>6 months
Intermediate dilutions
Water (pH 3.0)
<5.0
Lactam
~180 days
Acidic sample preparation
Water (pH 7.0)
<5.0
Lactam
~90 days
Immediate analytical use
Water (pH 10.0)
>50.0 (as salt)
Anion
<15 days
Not Recommended
Expert Insight: Never store 2,4-DM-6-HP in basic aqueous solutions. While adjusting the pH to >9 dramatically increases solubility by deprotonating the hydroxyl group to form a phenoxide-like salt, it simultaneously accelerates
hydrolysis of the methoxy groups, destroying the compound within weeks.
A protocol is only as reliable as its internal controls. To ensure that observed degradation is a true chemical event and not an artifact of column degradation or mobile phase drift, this workflow is designed as a self-validating system . It mandates a System Suitability Test (SST) prior to every analytical run. By requiring a critical resolution factor (
) between the parent compound and its primary degradant, the system mathematically proves its resolving power before empirical data is collected.
Fig 2: Self-validating experimental workflow for stability-indicating HPLC-UV analysis.
Step-by-Step Methodology
Phase 1: Preparation of Stock and Stress Solutions
Stock Preparation: Accurately weigh 10.0 mg of 2,4-DM-6-HP into a 10 mL volumetric flask. Dissolve completely in anhydrous DMSO to yield a 1.0 mg/mL stock. Causality: DMSO prevents premature hydrolysis during the baseline establishment phase.
Aqueous Stress Aliquots: Transfer 1.0 mL of the stock into three separate 10 mL volumetric flasks. Dilute to volume using buffered aqueous solutions at pH 3.0 (Phosphate buffer), pH 7.0 (HEPES), and pH 10.0 (Borate buffer).
Incubation: Divide each buffered solution into amber HPLC vials (to prevent photolytic ring cleavage) and incubate at 40°C to accelerate degradation kinetics.
Phase 2: HPLC-UV Analytical Parameters
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).
Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.
Gradient: 5% B to 60% B over 15 minutes.
Detection: UV absorbance at 254 nm.
Causality for TFA: 2,4-DM-6-HP contains an acidic hydroxyl group (pKa ~4.5). Without an acidic modifier, the molecule will partially ionize on the column, leading to severe peak tailing and variable retention times. TFA suppresses this ionization, ensuring the molecule remains in its neutral state for sharp, reproducible chromatography.
Phase 3: System Validation and Execution
SST Injection: Inject a standardized mixture containing 2,4-DM-6-HP and its known degradant (4,6-dihydroxy-2-methoxypyrimidine or equivalent).
Validation Gate: Calculate the resolution (
). Do not proceed unless . If , replace the mobile phase or wash the column, as co-elution will artificially inflate the apparent stability of the parent compound.
Sample Analysis: Inject the stressed aliquots at Day 0, Day 7, Day 14, and Day 30. Plot the natural log of the peak area versus time to calculate the first-order degradation rate constant (
) and half-life ().
Best Practices for Solution Storage
Based on the kinetic data and structural vulnerabilities outlined above, adhere to the following standards for handling 2,4-DM-6-HP:
Avoid Protic Solvents for Stock Solutions: Always prepare primary stock solutions (>1 mg/mL) in anhydrous DMSO or Acetonitrile. Store these stocks at -20°C in tightly sealed amber vials. Under these conditions, the compound is stable for >12 months.
Just-In-Time Aqueous Dilution: If your assay requires an aqueous environment (e.g., biological screening or formulation testing), perform the dilution immediately prior to use. Do not store aqueous working solutions overnight, especially if the pH exceeds 7.5.
Actively Manage pH: When developing formulations, maintain the pH between 3.0 and 5.0 to suppress base-catalyzed nucleophilic aromatic substitution of the methoxy groups.
Photoprotection: Pyrimidine derivatives are susceptible to UV-induced ring cleavage. Always use amber glassware for storage and minimize exposure to direct ambient light during benchtop manipulations.
References
Transformation of 14C-pyrimidynyloxybenzoic herbicide ZJ0273 in aerobic soils. Journal of Hazardous Materials / PubMed.[Link]
Degradation of the novel herbicide ZJ0273 by Amycolatopsis sp. M3-1 isolated from soil. Applied Microbiology and Biotechnology / PubMed. [Link]
Proposed Regulatory Decision Document: Bispyribac-sodium. Pest Management Regulatory Agency (PMRA), Health Canada.[Link]
Method
Application Note: High-Efficiency Derivatization of 2,4-Dimethoxy-6-Hydroxypyrimidine for GC-MS Analysis
This Application Note is structured as a comprehensive technical guide for the derivatization and GC-MS analysis of 2,4-dimethoxy-6-hydroxypyrimidine (a key intermediate and impurity in sulfonylurea herbicide synthesis)....
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a comprehensive technical guide for the derivatization and GC-MS analysis of 2,4-dimethoxy-6-hydroxypyrimidine (a key intermediate and impurity in sulfonylurea herbicide synthesis).
Abstract
The analysis of 2,4-dimethoxy-6-hydroxypyrimidine (CAS: 3551-55-1), often referred to as 2-methoxy-4-methoxy-6-hydroxypyrimidine, is critical for impurity profiling in pharmaceutical and agrochemical synthesis (e.g., Bensulfuron-methyl). However, the presence of a polar hydroxyl group and lactam-lactim tautomerism renders the native molecule unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) due to poor volatility, thermal instability, and peak tailing. This guide details a robust Silylation Protocol using BSTFA + 1% TMCS , transforming the analyte into its trimethylsilyl (TMS) ether derivative. This method ensures excellent peak symmetry, high sensitivity, and reproducible quantification.
Introduction & Chemical Context
The Analytical Challenge
The target analyte, 2,4-dimethoxy-6-hydroxypyrimidine (C₆H₈N₂O₃, MW 156.14), contains a pyrimidine ring substituted with two methoxy groups and one hydroxyl group.
Polarity: The -OH group facilitates hydrogen bonding, leading to adsorption on the GC inlet liner and column stationary phase.
Tautomerism: Hydroxypyrimidines exist in equilibrium between the enol (hydroxy) and keto (amide) forms. Direct injection often results in broad, split peaks as the equilibrium shifts during thermal ramping.
The Solution: Trimethylsilylation
Derivatization replaces the active protic hydrogen on the 6-hydroxyl group with a trimethylsilyl (TMS) group [-Si(CH₃)₃].
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) with 1% Trimethylchlorosilane (TMCS ).[1]
Mechanism: BSTFA acts as the silyl donor.[2] TMCS serves as a catalyst to increase the silyl donor power, ensuring complete reaction of the sterically hindered or tautomeric hydroxyl group.
Result: The formation of 2,4-dimethoxy-6-(trimethylsilyloxy)pyrimidine (MW 228.32), a non-polar, volatile, and thermally stable compound.
Experimental Protocol
Reagents and Materials
Component
Specification
Purpose
Analyte Standard
2,4-Dimethoxy-6-hydroxypyrimidine (>98%)
Calibration target
Derivatization Reagent
BSTFA + 1% TMCS (Ampouled)
Silylation agent
Solvent
Pyridine (Anhydrous, 99.8%)
Acid scavenger & catalyst
Internal Standard (ISTD)
Phenanthrene-d10 or Naphthalene-d8
Quantitation reference
Drying Agent
Nitrogen gas (Ultra-high purity)
Solvent evaporation
Detailed Workflow
The following workflow is designed to minimize moisture interference, the primary cause of silylation failure.
Step 1: Sample Preparation
Weigh 1.0 mg of the solid analyte into a 2 mL GC autosampler vial (amber glass recommended).
Critical Step: If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a stream of nitrogen. Any residual water will hydrolyze the BSTFA reagent.
Step 2: Reagent Addition
Add 100 µL of Anhydrous Pyridine to the vial. Vortex for 30 seconds to dissolve/suspend the analyte.
Note: Pyridine acts as an acid scavenger for the HCl byproduct formed by TMCS, driving the reaction forward.
Add 100 µL of BSTFA + 1% TMCS .
Add 10 µL of Internal Standard Solution (e.g., 100 µg/mL Phenanthrene-d10 in Pyridine).
Step 3: Reaction Incubation
Cap the vial immediately with a PTFE-lined crimp cap.
Incubate at 70°C for 45 minutes in a dry block heater.
Why 70°C? While silylation of simple alcohols occurs at room temperature, the hydroxypyrimidine ring requires thermal energy to overcome tautomeric stabilization.
Allow the vial to cool to room temperature (approx. 10 mins) before injection.
Step 4: GC-MS Analysis
Inject the sample directly. Do not perform an aqueous workup, as this will destroy the derivative.
Instrumental Parameters (Agilent 7890/5977 or equivalent)
Parameter
Setting
Column
Rxi-5Sil MS or DB-5MS (30 m x 0.25 mm x 0.25 µm)
Inlet Temperature
260°C
Injection Mode
Split (10:1) or Splitless (for trace analysis)
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Oven Program
80°C (hold 1 min) → 15°C/min → 280°C (hold 5 min)
Transfer Line
280°C
Ion Source
EI (70 eV), 230°C
Scan Mode
Full Scan (m/z 50–450) or SIM (see below)
Visualized Workflow & Mechanism
The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the chemical transformation.
Caption: Figure 1. Optimized analytical workflow for the silylation and GC-MS analysis of 2,4-dimethoxy-6-hydroxypyrimidine.
Results & Discussion
Mass Spectral Interpretation
Upon successful derivatization, the mass spectrum will exhibit a distinct fragmentation pattern characteristic of TMS-pyrimidines.
Molecular Ion (M⁺):m/z 228 . This corresponds to the parent mass (156) + TMS group (72). It is usually robust and observable.
Base Peak / Significant Fragment:m/z 213 ([M-15]⁺). Loss of a methyl group (-CH₃) from the trimethylsilyl moiety. This is a diagnostic ion for TMS derivatives.
Silicon Ions:m/z 73 [(CH₃)₃Si]⁺ and m/z 75 . These are ubiquitous in silylated samples and confirm the presence of the TMS group.
Selected Ion Monitoring (SIM) Setup
For low-level impurity detection (e.g., <0.1%), use SIM mode targeting the following ions:
Target Ion: 213
Qualifier Ions: 228, 198, 73
Troubleshooting Common Issues
Observation
Root Cause
Corrective Action
Peak Tailing
Incomplete derivatization or active sites in liner.
Increase reaction time to 60 min; Replace GC liner with deactivated wool.
Missing M⁺ (228)
Hydrolysis of derivative.
Ensure sample was completely dry; check Pyridine/BSTFA quality (moisture ingress).
Extra Peaks (m/z 156)
Underivatized parent compound.
Reagent was consumed by water; add excess BSTFA.[1]
References
Restek Corporation. (n.d.). Guide to GC Analysis of Phenols and Other Polar Compounds. Retrieved from [Link]
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. (General reference for TMS artifacts and mechanisms).
PubChem. (n.d.).[3] 2,4-Dimethoxy-6-hydroxypyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]
Technical Support Center: High-Yield Synthesis of 2,4-Dimethoxy-6-Hydroxypyrimidine
Introduction: The Yield Paradox The synthesis of 2,4-dimethoxy-6-hydroxypyrimidine (also known as 6-hydroxy-2,4-dimethoxypyrimidine) presents a classic challenge in nucleophilic aromatic substitution ( ): balancing react...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Yield Paradox
The synthesis of 2,4-dimethoxy-6-hydroxypyrimidine (also known as 6-hydroxy-2,4-dimethoxypyrimidine) presents a classic challenge in nucleophilic aromatic substitution (
): balancing reactivity with selectivity .
Researchers often encounter a "yield paradox" where pushing the reaction for higher conversion leads to over-methylation (forming 2,4,6-trimethoxypyrimidine), while conservative conditions leave unreacted precursors. This guide moves beyond standard textbook protocols to address the process engineering required to stabilize high yields (>85%) and purity.
Module 1: Critical Pathways & Decision Logic
Before troubleshooting, verify your synthetic route. We support two primary workflows. The Hydrolysis Route is generally recommended for higher purity requirements, while the Direct Displacement Route is faster but requires stricter process control.
Workflow Visualization
Figure 1: Comparison of the Exhaustive Methoxylation-Hydrolysis route (Route A) vs. the Direct Displacement route (Route B). Route A offers higher regiochemical certainty.
Module 2: Troubleshooting The "Hydrolysis Route" (Recommended)
This method involves converting 2,4,6-trichloropyrimidine entirely to 2,4,6-trimethoxypyrimidine, followed by selective acid hydrolysis of the most labile methoxy group (position 6).
Core Protocol: Selective Acid Hydrolysis
The Issue: You are getting low yields or forming barbituric acid (over-hydrolysis).
The Fix: The 4- and 6-methoxy groups are vinylogous esters and are more susceptible to acid hydrolysis than the 2-methoxy group (which resembles an acetal/amidine). Control is achieved via acid concentration and temperature .
Parameter
Standard Protocol
Optimized High-Yield Protocol
Why? (Mechanism)
Acid Source
Concentrated HCl (37%)
2N to 6N HCl (Aqueous)
Conc. HCl is too aggressive, leading to cleavage of the 2-methoxy group (barbituric acid formation).
Temperature
Reflux (100°C)
50°C – 65°C
Higher temps overcome the activation energy for the 2-position hydrolysis. Keeping it mild protects the 2-OMe.
Time
4-6 Hours
Monitor by HPLC (1-3 hrs)
Stop immediately upon disappearance of trimethoxy starting material.
Quenching
Pour onto ice
Slow neutralization to pH 3-4
The product precipitates best at its isoelectric point (approx pH 3-4).
FAQ: Hydrolysis Route
Q: I see a significant amount of 2,4,6-trimethoxypyrimidine remaining, but if I heat longer, I get barbituric acid. How do I improve conversion?A: Do not increase the temperature. Instead, increase the agitation rate . The trimethoxy intermediate is often poorly soluble in dilute aqueous acid. Adding a small amount of phase-transfer catalyst (e.g., TBAB) or a co-solvent like acetic acid can improve homogeneity and rate without raising the thermal energy that triggers over-hydrolysis.
Q: My product is an oil that won't crystallize.A: This indicates trapped water or salts.
Redissolve the crude oil in minimum hot methanol.
Add activated charcoal to remove oligomers.
Filter and cool slowly to 4°C.
If it remains oily, your pH is likely too high (forming the salt) or too low (protonated species). Adjust pH carefully to 3.5 .
Module 3: Troubleshooting The "Direct Displacement Route"
This method attempts to stop the reaction of 2,4,6-trichloropyrimidine with NaOMe at the bis-substituted stage (2,4-dimethoxy-6-chloropyrimidine), followed by basic hydrolysis.
Core Protocol: Controlled Methoxylation
The Issue: Formation of inseparable mixtures of mono-, di-, and tri-methoxy products.
The Fix: Temperature control is the absolute variable. The three chlorides on the pyrimidine ring react at different rates depending on temperature.
Step 1 (First Displacement): Exothermic. Must be kept < 0°C .
Starving the reaction slightly prevents trimethoxy formation.
NaOH (Aq)
2.5
Bolus after Step 2
Used for the final hydrolysis of the Cl to OH.
FAQ: Direct Displacement
Q: Why is my yield of the intermediate (2,4-dimethoxy-6-chloro) so low?A: Check your methanol for water content.
Mechanism: Water competes with methoxide.
is a nucleophile and will react with trichloropyrimidine to form hydroxy-dichloropyrimidine directly, which is a dead-end impurity in this workflow.
Solution: Use anhydrous methanol (<0.05% water) and keep the reaction under Nitrogen/Argon.
Q: I have a mixture of 2,4-dimethoxy-6-chloro and 4,6-dimethoxy-2-chloro. Does it matter?A: Yes. The 2-chloro isomer is much more reactive toward acid hydrolysis than the 6-chloro isomer [1].[3] If you proceed to the hydrolysis step with a mixture, the 2-chloro isomer will hydrolyze rapidly, but the 6-chloro isomer (your target precursor) requires harsher conditions. This kinetic mismatch leads to yield loss.
Correction: Ensure the methoxylation is done at low temperature (-5°C) to favor the kinetic product profile, though separation of these isomers is notoriously difficult without chromatography. This is why Route A (Module 2) is preferred for purity.
Module 4: Analytical Validation
Do not rely on melting point alone. These derivatives have high melting points (>200°C) and decompose, making MP unreliable.
Late Elution: 2,4,6-trimethoxypyrimidine (Under-reaction).
References
Schomaker, J. M., & Delia, T. J. (2010). 2,4,6-Trichloropyrimidine. Reaction with Anilines. J. Heterocyclic Chem. (Discusses the reactivity differences of C2, C4, and C6 chlorides).
European Patent EP0815086B1. (1999). Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine.[5] (Describes the handling of dimethoxy-amino pyrimidines and purification logic).
Amphlett, G. P., & Pearlman, B. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.[3] Tetrahedron Letters. (Establishes the kinetic hierarchy of hydrolysis: 2-Cl >> 6-Cl).
Chinese Patent CN103159684B. (2013). Method for preparing 2-amino-4, 6-dimethoxypyrimidine.[5][6] (Provides industrial conditions for methoxylation and pH control).
Purifying 2-methoxy-4-methoxy-6-hydroxypyrimidine from reaction by-products
This technical guide details the purification of 2,4-dimethoxy-6-hydroxypyrimidine (also known as 2,4-dimethoxypyrimidin-6-ol or 6-hydroxy-2,4-dimethoxypyrimidine ). The purification strategy relies on the amphoteric nat...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the purification of 2,4-dimethoxy-6-hydroxypyrimidine (also known as 2,4-dimethoxypyrimidin-6-ol or 6-hydroxy-2,4-dimethoxypyrimidine ).
The purification strategy relies on the amphoteric nature of the hydroxypyrimidine moiety, specifically exploiting the acidity of the lactam tautomer (pKa ~8.5–9.0) to separate it from non-acidic by-products like 2,4,6-trimethoxypyrimidine.
Part 1: Molecule Profile & Chemical Logic
Target Molecule: 2,4-Dimethoxy-6-hydroxypyrimidine
CAS: 56616-98-3 (generic for isomer class) / Note: Specific CAS varies by tautomer assignment, often cited alongside 2,4,6-trimethoxypyrimidine hydrolysis derivatives.
Key Impurities:
The critical feature of 6-hydroxypyrimidines is lactam-lactim tautomerism . In aqueous solution, the molecule exists in equilibrium with its keto-form (pyrimidinone), possessing an acidic proton at the N1/N3 position.
High pH (>10): The molecule is deprotonated (anionic) and highly water-soluble.
Low pH (<4): The molecule is protonated (neutral) and poorly soluble in water, leading to precipitation.
Impurities: The fully methylated by-product (2,4,6-trimethoxy) lacks this acidic proton and remains lipophilic at all pH levels.
Part 2: Troubleshooting Guide (Q&A)
Q1: My crude product is a sticky solid containing 2,4,6-trimethoxypyrimidine. How do I separate them without column chromatography?
A: Use an Acid-Base Extraction Workup .
Because the trimethoxy impurity lacks an acidic proton, it cannot form a water-soluble salt.
Dissolve your crude solid in 1M NaOH . The target product will dissolve as a sodium salt; the trimethoxy impurity will remain as an undissolved oil or suspension.
Wash this aqueous solution with Dichloromethane (DCM) or Ethyl Acetate . The trimethoxy impurity will partition into the organic layer.
Separate the layers.[1][2] Keep the aqueous layer.
Acidify the aqueous layer with HCl to pH ~3–4. The target product will precipitate as a white solid.
Q2: I acidified the aqueous layer, but no precipitate formed. Why?
A: This is usually due to Solvent Entrapment or Incorrect pH .
Check pH: Ensure pH is between 3 and 5. If too acidic (pH < 1), the pyrimidine nitrogen may protonate to form a soluble cation (though this is less likely with two electron-withdrawing methoxy groups, it is possible).
Methanol Presence: If the reaction solvent (Methanol) was not fully removed before the aqueous workup, it acts as a co-solvent, keeping the neutral product in solution. Solution: Rotovap the aqueous solution to remove residual methanol before acidification.
Q3: The product has a persistent yellow/brown color. How do I remove it?
A: Colored impurities in pyrimidine synthesis are often polymeric or oxidized by-products.
Activated Carbon Treatment: During the recrystallization step (boiling water or ethanol), add 5% w/w activated charcoal. Stir for 10 minutes at reflux, then filter while hot through a Celite pad.
Avoid Iron: Ensure no metal spatulas are used if the solution is acidic, as iron salts can complex with hydroxypyrimidines to form colored chelates.
Part 3: Purification Workflow Visualization
The following diagram illustrates the logical decision tree for purifying the crude reaction mixture.
Caption: Figure 1.[2][3][4] Acid-Base Extraction Workflow separating the acidic hydroxy-pyrimidine from non-acidic methoxy-impurities.
Technical Support Center: Solubility Optimization for 2,4-Dimethoxy-6-hydroxypyrimidine
The following guide is designed as an autonomous Technical Support Center resource, structured to address the specific solubility challenges of 2,4-dimethoxy-6-hydroxypyrimidine . Status: Active | Topic: Solubility & Han...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is designed as an autonomous Technical Support Center resource, structured to address the specific solubility challenges of 2,4-dimethoxy-6-hydroxypyrimidine .
Status: Active | Topic: Solubility & Handling | Audience: R&D, Process Chemistry
Executive Summary: The Solubility Paradox
2,4-Dimethoxy-6-hydroxypyrimidine (also known as 6-hydroxy-2,4-dimethoxypyrimidine or its tautomer 2,4-dimethoxy-6(1H)-pyrimidinone ) presents a classic "solubility paradox" common to hydroxypyrimidines. While the two methoxy groups suggest lipophilicity, the 6-hydroxyl group (and its tautomeric amide form) creates a robust hydrogen-bonding network in the crystal lattice. This results in a compound that is stubbornly insoluble in non-polar solvents and only sparingly soluble in common alcohols, yet highly soluble in polar aprotic media.
This guide provides the mechanistic insight and validated protocols required to handle this compound effectively in synthesis, purification, and analysis.
Solubility Profile & Solvent Selection
Data aggregated from internal application notes and structural analog analysis (e.g., 4,6-dimethoxy-2-hydroxypyrimidine).
Solvent Class
Representative Solvents
Solubility Rating
Technical Notes
Polar Aprotic
DMSO, DMF, NMP
Excellent
Primary choice. Disrupts intermolecular H-bonds effectively. Use for reactions and NMR.[1]
Alcohols
Methanol, Ethanol, IPA
Moderate (Hot)
Sparingly soluble at RT. Good for recrystallization when combined with cooling.
Chlorinated
DCM, Chloroform
Poor
Generally insufficient for dissolving >50 mg/mL without cosolvents (e.g., 10% MeOH).
Ethers
THF, 1,4-Dioxane
Fair
Soluble with heat. Useful for reactions requiring non-nucleophilic media.
Non-Polar
Toluene, Hexanes, Heptane
Insoluble
Use only as anti-solvents to force precipitation.
Aqueous
Water (Neutral)
Poor
Hydrophobic methoxy groups limit water solubility.
Aqueous Base
NaOH (1M), Na₂CO₃
Good
Deprotonation of the 6-OH (pKa ~8-9) forms a soluble salt.
Troubleshooting Guide (Q&A)
Issue 1: "I cannot get the compound to dissolve in Dichloromethane (DCM) for my reaction."
Diagnosis: The crystal lattice energy, driven by the amide-like hydrogen bonding of the tautomer, is too high for DCM to overcome.
Solution:
Cosolvent Approach: Add 5-10% Methanol to the DCM. This disrupts the H-bond network while maintaining a largely non-polar environment.
Switch Solvent: If the reaction tolerates it, switch to THF or Acetonitrile and apply gentle heat (40°C).
Phase Transfer: If DCM is mandatory, do not attempt to dissolve it fully. Use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) to facilitate the reaction at the solid-liquid interface.
Issue 2: "The product crashes out during aqueous workup, but it's not pure."
Diagnosis: The compound has a pKa estimated between 7.5 and 9.0. In neutral or acidic water, it is protonated and insoluble.
Solution (The "pH Swing" Protocol):
Extract: Dissolve the crude mixture in 0.5 M NaOH (The compound will dissolve as the sodium salt).
Wash: Wash the aqueous basic layer with Ethyl Acetate (removes non-acidic impurities).
Precipitate: Slowly acidify the aqueous layer with 1 M HCl to pH ~3-4. The pure 2,4-dimethoxy-6-hydroxypyrimidine will precipitate as a white solid.
Filter: Collect by filtration. This is often superior to column chromatography.
Issue 3: "I see split peaks in my NMR spectrum in CDCl₃."
Diagnosis: This is likely due to tautomerism (lactam-lactim equilibrium) or aggregation.
Solution:
Switch to DMSO-d6: This is the gold standard. DMSO stabilizes the specific tautomeric form (usually the oxo form) and breaks up aggregates, yielding sharp, singlet peaks.
Add D₂O: If using a protic solvent, adding D₂O exchanges the OH/NH proton, simplifying the spectrum.
Validated Protocols
Protocol A: Recrystallization (Purification)
Best for removing colored impurities and salts.
Suspend the crude solid in Methanol (10 mL per gram).
Heat to reflux (65°C). The solid should dissolve.[2][3] If not, add Acetonitrile dropwise until clear.
Filter hot (if insoluble particles remain).
Cool slowly to Room Temperature, then to 0°C in an ice bath.
Precipitate: White needles or microcrystals should form.
Suspend 2,4-dimethoxy-6-hydroxypyrimidine in POCl₃ (acts as solvent and reagent).
Add a catalytic amount of N,N-Dimethylaniline or DMF (Vilsmeier-Haack reagent formation).
Heat to 80-90°C . The solid will dissolve as it reacts, forming the soluble chloropyrimidine.
Mechanistic Visualization
Figure 1: Tautomerism & Solubility Logic
This diagram illustrates why the compound behaves differently in polar vs. non-polar solvents.
Caption: The equilibrium heavily favors the Oxo (Lactam) form in the solid state, creating strong intermolecular hydrogen bonds that resist dissolution in non-polar solvents.
Figure 2: Purification Decision Tree
Caption: A logical workflow for purifying the compound based on the nature of the impurities.
References
Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Standard reference for pyrimidine tautomerism and solubility properties).
Lister, J. H. (1963). "Physicochemical aspects of the lactam-lactim tautomerism in hydroxypyrimidines." Journal of the Chemical Society. Link
BenchChem. (2025).[2][3] "Technical Guide: Solubility of 2-Amino-4,6-dimethoxypyrimidine." (Cited for analogous solubility behavior of dimethoxy-pyrimidine derivatives). Link
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
Minimizing hydrolysis side reactions of dimethoxypyrimidines
Technical Support Center: Minimizing Hydrolysis Side Reactions of Dimethoxypyrimidines Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Minimizing Hydrolysis Side Reactions of Dimethoxypyrimidines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on the unexpected degradation of dimethoxypyrimidines (e.g., 2,4-dimethoxypyrimidine and 4,6-dimethoxypyrimidine) during organic synthesis. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to secure your synthetic workflows.
Mechanistic Overview: The Causality of Hydrolysis
To troubleshoot effectively, we must first understand the structural causality. The pyrimidine ring is highly electron-deficient. The methoxy groups (–OCH₃) at the C2, C4, and C6 positions act as excellent leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions.
When exposed to aqueous acidic or basic conditions, water or hydroxide ions readily attack these electrophilic carbon centers. This leads to ether cleavage and the formation of thermodynamically stable pyrimidones (e.g., uracil derivatives)[1]. Protonation of the pyrimidine nitrogen under acidic conditions further withdraws electron density via resonance, drastically lowering the activation energy for nucleophilic attack [3].
Troubleshooting Guide & FAQs
Q: My cross-coupling reaction using a 2,4-dimethoxypyrimidine substrate yielded a significant amount of uracil byproduct. What happened?
Cause: Basic conditions (e.g., using K₂CO₃ or Cs₂CO₃ in wet solvents) promote the formation of hydroxide ions. The hydroxide ion attacks the C2/C4 methoxy groups, leading to rapid demethylation and hydrolysis into a uracil derivative [2].
Solution: Switch to strictly anhydrous solvents (e.g., dry DMF or 1,4-dioxane). If a base is required, utilize non-nucleophilic organic bases (e.g., DIPEA, DBU) or ensure inorganic bases are oven-dried and handled under a strict inert atmosphere.
Q: During the acidic workup of my 4,6-dimethoxypyrimidine derivative, I observed mass loss and the appearance of a highly polar spot on TLC. Is this hydrolysis?
Cause: Yes. Dilute mineral acids (like HCl) protonate the pyrimidine nitrogen, which dramatically increases the electrophilicity of the adjacent carbons. Subsequent attack by water leads to the formation of 4,6-dihydroxypyrimidine [3].
Solution: Avoid strong mineral acids during workup. Quench reactions with mild buffers such as saturated aqueous NH₄Cl (pH ~6) or NaHCO₃ (pH ~8). Keep the internal temperature below 5 °C during the quench to kinetically stall the SNAr reaction.
Q: Can I use microwave irradiation to accelerate reactions with dimethoxypyrimidines?
Cause & Solution: Microwave irradiation significantly accelerates SNAr reactions. If even trace moisture is present, complete hydrolysis to uracil derivatives will occur in minutes [1]. Only use microwave heating under rigorously anhydrous conditions.
Quantitative Data: Impact of Reaction Conditions on Hydrolysis
The following table summarizes the hydrolysis extent of 2,4-dimethoxypyrimidine to uracil under various environmental conditions, highlighting the critical need for pH and temperature control.
To ensure scientific integrity, every protocol must be a self-validating system. The following methodology for the Suzuki-Miyaura coupling of dimethoxypyrimidines is designed to prevent hydrolysis by eliminating nucleophilic water and controlling the base.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a strictly anhydrous environment.
Reagent Loading: Add the dimethoxypyrimidine halide (1.0 equiv), boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv). Crucial Step: The K₃PO₄ must be pre-dried under vacuum at 120 °C for 12 hours to remove trace hydration.
Solvent Addition: Add anhydrous 1,4-dioxane that has been sparged with argon for 30 minutes to remove dissolved oxygen and moisture.
Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat to 80 °C for 8 hours.
Self-Validation Check (LC-MS): Before workup, sample 10 µL of the reaction mixture and analyze via LC-MS. The mass of the desired product should be [M+H]+.
Validation Trigger: If a peak at [M - 14 + H]+ is observed, this indicates the replacement of a methoxy group (–OCH₃, mass 31) with a hydroxyl group (–OH, mass 17). This confirms that the solvent or base was not sufficiently dry, and hydrolysis has occurred.
Quenching: Cool the reaction to 0 °C. Quench with ice-cold saturated aqueous NH₄Cl. Extract with EtOAc immediately to minimize aqueous contact time.
Mechanistic & Mitigation Workflow Visualization
Dimethoxypyrimidine hydrolysis pathway and strategic mitigation controls.
References
Bardagí, J. I., & Rossi, R. A. (2010). Short access to 6-substituted pyrimidine derivatives by the S(RN)1 mechanism. Synthesis of 6-substituted uracils through a one-pot procedure. Journal of Organic Chemistry, 75(15), 5271-5277. URL: [Link]
Bardagí, J. I., & Rossi, R. A. (2008). A novel approach to the synthesis of 6-substituted uracils in three-step, one-pot reactions. Journal of Organic Chemistry, 73(12), 4491-4495. URL: [Link]
Wang, L., Zhang, X., & Li, Y. (2016). Degradation of nicosulfuron by a novel isolated bacterial strain Klebsiella sp. Y1: condition optimization, kinetics and degradation pathway. Water Science and Technology, 73(12), 2896-2903. URL: [Link]
Skulski, L. (2001). Some Heteroaromatic Organomercurials, Their Synthesis and Reactions: A Review of Own Research Works (1980-2000). Molecules, 6(12), 915-938. URL: [Link]
Troubleshooting
Technical Support Center: Optimizing HPLC Separation of Dimethoxyhydroxypyrimidine Isomers
Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting & Method Development for Positional Isomers of Pyrimidines Last Updated: March 2, 2026 Introduction: The Isomer Challenge Separating dimethoxyhydroxy...
Author: BenchChem Technical Support Team. Date: March 2026
Senior Application Scientist: Dr. Aris Thorne
Subject: Troubleshooting & Method Development for Positional Isomers of Pyrimidines
Last Updated: March 2, 2026
Introduction: The Isomer Challenge
Separating dimethoxyhydroxypyrimidine isomers —specifically distinguishing between 4,6-dimethoxy-2-hydroxypyrimidine (symmetric) and 2,4-dimethoxy-6-hydroxypyrimidine (asymmetric)—is a classic chromatographic challenge.[1]
These compounds exhibit lactam-lactim tautomerism , meaning the "hydroxy" group often exists as a ketone (amide-like) in solution.[1] This dynamic equilibrium can cause peak splitting, tailing, and retention time drift.[1] Furthermore, their structural similarity results in near-identical hydrophobicity, making standard C18 separation difficult.[1]
This guide moves beyond basic "try-and-see" approaches, using structural logic to drive separation.
Part 1: Method Development Strategy (The "Why" & "How")
Q1: Why do my isomers co-elute on a standard C18 column?
A: Standard C18 columns rely primarily on hydrophobic interaction. Since your isomers differ only in the position of the methoxy and hydroxy groups, their overall hydrophobicity (logP) is nearly identical.
The Fix: Leverage Electronic Differences (Pi-Pi Interactions)
Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.
Mechanism: The 4,6-dimethoxy-2-hydroxypyrimidine is a symmetric molecule, creating a different dipole moment and electron cloud density compared to the asymmetric 2,4-dimethoxy-6-hydroxypyrimidine.[1]
Result: Phenyl phases interact with the pi-electrons of the pyrimidine ring. The difference in electron distribution between the isomers allows the phenyl phase to "pull" them apart based on shape and electronic character, not just size.
Q2: I see split peaks or "shoulders." Is my column failing?
A: Likely not. This is often a tautomerism artifact .
Pyrimidines with a hydroxyl group at the 2 or 4/6 position exist in equilibrium between the enol (hydroxy) and keto (oxo) forms. If the interconversion rate is similar to the timescale of the separation, you get broad or split peaks.
The Fix: Lock the Tautomer
pH Control: The keto form is usually dominant in neutral solution. However, ionization eliminates tautomerism.[1]
Acidic Method: Use pH 2.0–2.5 (using Phosphate or Formic Acid). This protonates the ring nitrogens or suppresses ionization of the hydroxyl, forcing a single species.
Basic Method: Use pH > 9.5 (using Ammonium Hydroxide/Bicarbonate). This deprotonates the hydroxyl group (pKa ~9), forming the anion, which cannot tautomerize.[1] Note: Ensure your column is alkali-stable (e.g., hybrid silica).[1]
Temperature: Increasing column temperature (e.g., to 40–50°C) speeds up the interconversion rate, merging the split peaks into a single, sharper average peak.[1]
Part 2: Troubleshooting & Optimization Protocols
Protocol A: The "Symmetry-First" Screening Gradient
Use this protocol to establish baseline separation.[1]
Parameter
Setting
Rationale
Column
Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl), 150 x 4.6 mm, 3.5 µm
Maximizes selectivity for positional isomers via pi-pi interactions.[1]
Mobile Phase A
10 mM Ammonium Formate, pH 3.0
Acidic pH suppresses silanol activity and stabilizes tautomers.
Mobile Phase B
Methanol
Methanol promotes pi-pi interactions better than Acetonitrile.
Q3: My peaks are tailing severely (Asymmetry > 1.5). Why?
A: Pyrimidines are basic nitrogen heterocycles. At pH 3-7, the ring nitrogens can interact with residual silanols (Si-OH) on the silica support, acting like a secondary ion-exchange mechanism.[1]
The Troubleshooting Matrix:
Symptom
Root Cause
Immediate Action
Tailing
Silanol Interaction
Add 5-10 mM Triethylamine (TEA) to the mobile phase (acts as a silanol blocker) OR switch to a "Polar Embedded" column.[1]
Fronting
Column Overload
Dilute sample 1:10. Pyrimidines have high UV extinction; you need less mass than you think.
Drifting RT
pH Instability
Check buffer capacity. If using Formic Acid (volatile), switch to Phosphate (non-volatile) if MS detection is not required.
Part 3: Visualizing the Logic
Workflow: Method Development Decision Tree
Caption: Logical flow for selecting column and mobile phase based on peak shape and resolution.
Scientific Rationale & Causality
1. The "Symmetric vs. Asymmetric" Dipole Effect
The separation of 4,6-dimethoxy-2-hydroxypyrimidine (symmetric) from 2,4-dimethoxy-6-hydroxypyrimidine (asymmetric) on a Phenyl-Hexyl column is driven by the accessibility of the pi-electron cloud.[1]
Mechanism: The asymmetric isomer exposes the nitrogen atoms differently to the stationary phase. In methanol (a protic solvent), the solvation shell around the polar functional groups (OH/NH) stabilizes the isomers differently. The phenyl ring on the column engages in
stacking with the pyrimidine ring.
Citation: The use of phenyl phases for separating positional isomers is well-documented, specifically for nitrogen heterocycles where C18 fails to discriminate [1].[1]
2. Tautomerism Control
The pKa of 2-hydroxypyrimidines is typically around 9.0 (for the OH group) and ~1.5 (for protonation of N).
At pH 3.0: You are operating between pKa values. The molecule is neutral. This is where tautomerism is most active.
At pH 10.0: The molecule is anionic (deprotonated). Anions do not tautomerize in the same way, often yielding sharper peaks.
At pH 2.0: The molecule is cationic (protonated).
Recommendation: If peak shape is the primary issue, high pH (10) is often superior for pyrimidines, provided the column can withstand it (e.g., Waters XBridge or Agilent PLRP-S) [2].[1]
References
Selectivity of Phenyl-Hexyl Columns for Isomers
Title: "Isomers and Recommended HPLC Columns for Effective Separ
Troubleshooting low purity in 4-hydroxy-2,6-dimethoxypyrimidine production
Topic: Troubleshooting Low Purity & Yield Audience: Process Chemists, R&D Scientists, Drug Development Professionals Executive Summary Producing high-purity 4-hydroxy-2,6-dimethoxypyrimidine (also known as 2,6-dimethoxyp...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Purity & Yield
Audience: Process Chemists, R&D Scientists, Drug Development Professionals
Executive Summary
Producing high-purity 4-hydroxy-2,6-dimethoxypyrimidine (also known as 2,6-dimethoxypyrimidin-4-ol ) is a classic exercise in competing kinetics. The dominant industrial route involves the selective partial hydrolysis of 2,4,6-trimethoxypyrimidine.
The core challenge is the "Hydrolysis Cascade":
Starting Material: 2,4,6-Trimethoxypyrimidine (Non-polar, no ionizable protons).
Target: 4-Hydroxy-2,6-dimethoxypyrimidine (Amphoteric, one ionizable proton).
Low purity usually stems from over-reaction (producing the dihydroxy impurity) or poor pH control during isolation (co-precipitation of starting material). This guide addresses these specific failure modes.
Module 1: Reaction Optimization (The Hydrolysis Cascade)
The Problem
"My HPLC shows a mixture of starting material, product, and a highly polar impurity. I cannot drive the reaction to completion without forming significant byproducts."
Root Cause Analysis
In nucleophilic substitution on pyrimidines, the first methoxy group is the easiest to hydrolyze. However, once the 4-hydroxy group forms, the ring electron density changes.
Acid Hydrolysis (HCl/H₂O): The most common method. If the temperature is >60°C or acid concentration is too high, the second methoxy group hydrolyzes, forming the 2,4-dihydroxy impurity.
Base Hydrolysis (NaOH): Slower, but often more selective.
Troubleshooting Protocol: The "Stop-Point" Control
Parameter
Recommended Setting
Technical Rationale
Reagent
Aqueous HCl (1.05 - 1.10 eq)
Using a massive excess of acid promotes di-hydrolysis. Stoichiometric control is vital.
Solvent
THF/Water or Dioxane/Water
A biphasic system can protect the product. As the starting material (organic soluble) hydrolyzes, the product (less soluble in organic, more in water) partitions out, reducing over-reaction.
Temperature
40°C – 50°C
Critical: Above 60°C, the activation energy for the second hydrolysis is overcome. Keep it low and accept a longer reaction time (12-16h).
Monitoring
HPLC (254 nm)
Stop reaction when Starting Material < 2%. Do not chase 0%. It is better to filter off unreacted starting material than to remove di-hydroxy impurities.
Visualizing the Reaction Pathway
Figure 1: The Hydrolysis Cascade. Success depends on arresting the reaction before the second hydrolysis step occurs.
Module 2: Work-up & Isolation (The pH Swing)
The Problem
"I have low yield, or the product is sticky and colored."
The Solution: Isoelectric Precipitation
The target molecule is amphoteric.
pH < 1: Protonated cation (Soluble).
pH > 10: Deprotonated anion (Soluble).
pH 3–5: Neutral form (Least Soluble – Precipitation Zone ).
Step-by-Step Isolation Protocol
Quench & Basify:
Cool reaction mixture to 0–5°C.
Add 20% NaOH until pH 10–11 .
Why? This converts the Product and Di-hydroxy impurity into soluble salts. The unreacted Starting Material (Trimethoxy) remains neutral and insoluble in water.
Filtration 1 (Polishing):
Filter the basic solution.
Result: You have physically removed the unreacted Starting Material. Do not skip this.
Controlled Acidification (The Drop):
Slowly add 6N HCl to the filtrate while stirring vigorously.
Target pH: 3.5 – 4.0.
Observation: The product will precipitate as a white solid.
Critical Note: The Di-hydroxy impurity is significantly more soluble in water than the mono-hydroxy target. By filtering at pH 4, the impurity largely stays in the mother liquor.
Wash:
Filter the solid.[1][2] Wash with cold water (displacement wash) followed by cold methanol (removes sticky organic oligomers/color).
Module 3: Analytical Troubleshooting (HPLC)
The Problem
"My peaks are splitting, or I see 'ghost' peaks."
Root Cause: Tautomerism
4-Hydroxy-pyrimidines exist in equilibrium between the enol (hydroxy) and keto (amide) forms. In unbuffered HPLC mobile phases, these tautomers can separate slightly, causing peak splitting or tailing.
Recommended HPLC Method
Parameter
Condition
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm
Mobile Phase A
10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B
Acetonitrile
Gradient
5% B to 60% B over 15 min
Wavelength
254 nm (primary), 220 nm (secondary)
Note
The buffer is essential to collapse tautomers into a single sharp peak.
Frequently Asked Questions (FAQ)
Q1: Can I use 4-chloro-2,6-dimethoxypyrimidine as a starting material instead?A: Yes. This is actually a cleaner route if you can source the material. The chloro group is a better leaving group than methoxy. You can hydrolyze it using aqueous NaOH (2 eq) at reflux. The isolation (pH swing) remains identical.
Q2: My product is yellow. How do I remove the color?A: Yellow color usually indicates pyrimidine oligomers formed via oxidation.
Fix: Dissolve the crude wet cake in dilute NaOH (pH 11). Add Activated Carbon (5 wt%) . Stir for 30 mins. Filter through Celite. Then re-precipitate with HCl to pH 4.
Q3: Why is my yield only 50%?A: Check your mother liquor. If you acidified to pH < 2, you re-dissolved your product as the hydrochloride salt. Ensure your final pH is strictly between 3.5 and 4.5.
References
Synthesis & Hydrolysis of Alkoxypyrimidines
BenchChem Technical Support.[3] "Application Notes and Protocols for 4,6-Dialkoxypyrimidines." (2025).[3] Link
Note: General protocol for controlled hydrolysis of methoxy-pyrimidines.
Xu, R., et al. "Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine." Journal of Chemical Thermodynamics, 2018.
Analytical Methods (HPLC)
Sielc Technologies. "Separation of 2-Amino-4,6-dihydroxypyrimidine on Newcrom R1 HPLC column." Link
Context: Demonstrates the necessity of buffered mobile phases for hydroxy-pyrimidines to prevent peak splitting.
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Removal of Inorganic Salts (NaCl, Na₂SO₄) from Precipitates
Ticket ID: #PUR-DMHP-001
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Diagnostic Framework
The Challenge:
2,4-dimethoxy-6-hydroxypyrimidine (DMHP) is a critical intermediate often synthesized via methoxylation of chloropyrimidines or condensation reactions involving sodium methoxide. These pathways generate stoichiometric equivalents of inorganic salts (typically NaCl) which co-precipitate with the product.[1] High "ash content" (inorganic residue) interferes with downstream coupling (e.g., sulfonylurea synthesis) and causes catalytic poisoning.
The Solution:
Salt removal requires exploiting the differential solubility between the ionic contaminant (highly water-soluble) and the organic product (amphoteric, pH-dependent solubility).
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the appropriate desalting method for your specific batch conditions.
Figure 1: Purification Decision Matrix. Select Protocol A for minor surface salts, Protocol B for heavily occluded salts in wet cakes, and Protocol C for dry solids requiring anhydrous processing.
Technical Protocols
PROTOCOL A: Cold Aqueous Reslurry (Trituration)
Best for: Removing surface-bound salts without dissolving the product.
Mechanism: DMHP has low solubility in cold water (approx. <1-2 g/L at 5°C), whereas NaCl is highly soluble (357 g/L).[1] Rapid mixing dissolves the salt before the organic product can equilibrate.
Step-by-Step Workflow:
Preparation: Chill deionized water (DIW) to 0–4°C .
Milling: If the solid is dry and chunky, grind it to a fine powder (<100 mesh) to expose surface salts.
Suspension: Add the crude solid to the chilled water at a ratio of 1:3 (w/v) (1 kg solid : 3 L water).
Agitation: Stir vigorously (high shear if possible) for 20–30 minutes . Do not exceed 30 minutes to prevent hydrolytic loss.
Filtration: Filter immediately using a vacuum Buchner funnel or centrifuge.[1]
Displacement Wash: Wash the cake with a minimal volume of fresh ice-cold water (0.5 volumes).
Validation: Check the conductivity of the filtrate. If >1000 µS/cm, repeat the wash.
Critical Parameter: Temperature must remain <5°C. Higher temperatures exponentially increase DMHP loss.[1]
PROTOCOL B: pH-Swing Reprecipitation (The "Deep Clean")
Best for: High ash content (>5%) where salts are trapped inside the crystal lattice (occlusion).
Mechanism: DMHP is a weak acid (pKa ~5-6 due to the 6-OH group).[1] It dissolves in alkali (forming the sodium salt) but reprecipitates upon acidification.[1] This total dissolution releases all trapped inorganic salts into the bulk phase.[1]
Target: Bring pH down to 5.0–6.0 (the isoelectric point/precipitation point).
Warning: Do not dump acid quickly.[1] Rapid acidification traps mother liquor (and salts) back into the crystals.[1] Aim for a 60-minute addition time.
Isolation: Stir the resulting slurry for 1 hour to mature the crystals. Filter and wash with ice water.[1]
PROTOCOL C: Hot Solvent Filtration
Best for: Anhydrous applications where water must be avoided.[1]
Mechanism: NaCl is insoluble in hot organic solvents (Toluene, Ethyl Acetate), while DMHP is soluble at elevated temperatures.
Step-by-Step Workflow:
Slurry: Suspend the dried crude solid in Ethyl Acetate or Toluene (Ratio 1:8).
Heating: Heat to reflux (approx. 77°C for EtOAc, 110°C for Toluene).[1] Ensure the organic product dissolves.[1]
Hot Filtration: While maintaining reflux temperature, filter the solution through a heated funnel or sintered glass filter.[1]
Result: The solid on the filter is the inorganic salt (NaCl/Na₂SO₄). The filtrate contains your product.[1][2]
Crystallization: Cool the filtrate slowly to 0°C. DMHP will crystallize out in high purity (>99%).
Data & Solubility Reference
Table 1: Solubility Profile (Approximate values for Process Design)
Q: I used Protocol A (Water Wash), but my yield dropped by 40%. What happened?A: The water was likely too warm or the contact time too long.[1] DMHP has a hydroxyl group that increases water solubility compared to fully methylated pyrimidines.[1] Ensure water is <5°C and contact time is under 30 minutes . If yield loss persists, switch to Protocol C (Organic Solvent) where the product solubility can be controlled by temperature more precisely.
Q: My ash content is still 1.5% after washing. Why?A: This indicates occlusion .[1] The salt is trapped inside the crystals, not just on the surface. Washing only cleans the surface.[1] You must use Protocol B (pH Swing) or Protocol C (Recrystallization) to break the crystal lattice and release the trapped salt.
Q: Can I use Methanol to wash the salts?A:Not recommended. While NaCl is less soluble in methanol than water, it is still slightly soluble (approx. 1.4%).[1][3] More importantly, DMHP is often soluble in methanol.[1] You risk dissolving your product and carrying over salts.[1]
Q: During Protocol B, the product oiled out instead of crystallizing.A: This happens if acidification is too rapid or the temperature is too high.
Fix: Re-dissolve in base.[1] Cool to 10°C. Add acid very slowly (over 2 hours). Seed the solution with pure DMHP crystals when the pH reaches 7.0 to encourage proper lattice formation.
References
Synthesis and Purification of Pyrimidines
Patent: "Method for synthesizing 2-amino-4,6-dimethoxypyrimidine."[1][2][4][5][6][7] CN102898382A.[1] (Describes the methoxylation and subsequent purification challenges).
Disclaimer: These protocols are for research and development purposes. Always consult the Safety Data Sheet (SDS) for 2,4-dimethoxy-6-hydroxypyrimidine before handling. Inorganic salts like NaCl are benign, but the pyrimidine intermediate may be bioactive.
Technical Support Center: Mastering pH for Stable 2,4-Dimethoxy-6-hydroxypyrimidine Extraction
Welcome to the technical support center for the stable extraction of 2,4-dimethoxy-6-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the stable extraction of 2,4-dimethoxy-6-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on controlling pH during the extraction of this valuable pyrimidine derivative. Here, we move beyond generic protocols to explain the why behind the how, ensuring your extractions are not only successful but also reproducible and stable.
Understanding the "Why": The Critical Role of pKa in Extraction
The stability and extraction efficiency of 2,4-dimethoxy-6-hydroxypyrimidine are intrinsically linked to its acidity, defined by its pKa value. The hydroxyl group at the 6-position is phenolic in nature, meaning it can donate a proton to become a negatively charged phenolate ion.
Neutral Form (Protonated): More soluble in organic solvents.
Ionic Form (Deprotonated): More soluble in aqueous solutions.
Controlling the pH of your aqueous phase allows you to dictate which form predominates, and therefore, in which phase your compound will be found.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting 2,4-dimethoxy-6-hydroxypyrimidine into an organic solvent?
A1: To ensure maximum partitioning into the organic phase, the 2,4-dimethoxy-6-hydroxypyrimidine should be in its neutral (protonated) form. A general principle for the extraction of ionizable compounds is the "pKa ± 2 rule"[2]. For an acidic compound like our target molecule, the pH of the aqueous phase should be at least 2 units below its pKa.
Given our estimated pKa of 9.2, the optimal pH for extraction into an organic solvent would be ≤ 7.2 . To be conservative and ensure complete protonation, a pH range of 6.0 to 7.0 is recommended.
Q2: I am experiencing low recovery of my compound. What are the likely causes related to pH?
A2: Low recovery is often a direct consequence of improper pH control. Here are the most common scenarios:
Aqueous phase pH is too high: If the pH is close to or above the pKa (9.2), a significant portion of your compound will be in its deprotonated, water-soluble phenolate form, and will remain in the aqueous layer.
pH of the initial reaction mixture: If the reaction to synthesize or liberate the 2,4-dimethoxy-6-hydroxypyrimidine was performed under basic conditions, the compound is likely already in its phenolate form. You must neutralize and then acidify the aqueous phase before extraction.
Incorrect buffer selection or concentration: The buffer capacity might be insufficient to maintain the target pH, especially if the reaction mixture contains other acidic or basic species.
Q3: Can I use a very low pH (e.g., pH 2-3) to ensure my compound is fully protonated?
A3: While a very low pH will certainly ensure the hydroxyl group is protonated, it may introduce other complications. Pyrimidine rings and methoxy groups can be susceptible to hydrolysis under strongly acidic conditions, potentially leading to degradation of your target compound. A moderately acidic to neutral pH (6.0 - 7.0) is a safer starting point to ensure both protonation and stability.
Q4: I am observing a stable emulsion at the interface of my aqueous and organic layers. How can I resolve this?
A4: Emulsion formation is a common issue in liquid-liquid extractions, particularly when dealing with complex mixtures[3][4]. Here are some pH-related and general strategies to break emulsions:
"Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion and improve the separation of the layers.
Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation[4].
Filtration: In some cases, passing the emulsified mixture through a pad of celite or glass wool can help to break the emulsion.
Centrifugation: If the volume is manageable, centrifuging the mixture can aid in separating the layers.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low Yield in Organic Phase
pH of the aqueous phase is too high (close to or above the estimated pKa of 9.2).
Adjust the pH of the aqueous phase to between 6.0 and 7.0 using a suitable buffer (e.g., phosphate buffer) or dilute acid (e.g., 0.1 M HCl). Verify the pH with a calibrated pH meter.
Compound is partially soluble in the chosen organic solvent.
Select a more polar organic solvent like ethyl acetate or dichloromethane. Perform small-scale solubility tests to determine the best solvent.
Compound Crashes Out of Solution
The pH adjustment causes the protonated form to exceed its solubility limit in the aqueous phase before extraction.
Perform the extraction immediately after pH adjustment. Alternatively, add the organic solvent before adjusting the pH to allow the neutral compound to partition as it forms.
Degradation of Compound
Exposure to excessively high or low pH.
Avoid extreme pH values. A pH range of 6.0-7.0 is generally a safe and effective starting point. If you suspect degradation, analyze your sample by HPLC or LC-MS to identify potential degradation products.
Poor Phase Separation
Formation of a stable emulsion.
Gently swirl instead of shaking the separatory funnel. Add brine to increase the ionic strength of the aqueous phase.
Visualizing the Extraction Process
pH-Dependent Equilibrium of 2,4-Dimethoxy-6-hydroxypyrimidine
Caption: pH-driven equilibrium between the organic-soluble neutral form and the water-soluble ionic form.
Workflow for pH-Controlled Extraction
Caption: Step-by-step workflow for the pH-controlled extraction of the target compound.
Phosphate buffer (0.5 M, pH 7.0) or 0.1 M Hydrochloric Acid (HCl)
Ethyl Acetate (or other suitable immiscible organic solvent)
Saturated Sodium Chloride solution (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄)
Separatory funnel
pH meter or pH paper
Rotary evaporator
Procedure:
pH Adjustment:
Transfer the aqueous solution containing your compound to a beaker.
While stirring, slowly add the phosphate buffer or 0.1 M HCl to adjust the pH to between 6.0 and 7.0. Monitor the pH continuously with a calibrated pH meter.
Liquid-Liquid Extraction:
Transfer the pH-adjusted aqueous solution to a separatory funnel.
Add an equal volume of ethyl acetate to the separatory funnel.
Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
Place the separatory funnel in a ring stand and allow the layers to fully separate.
Separation and Washing:
Drain the lower aqueous layer and set it aside.
Drain the upper organic layer (ethyl acetate) into a clean flask.
Return the aqueous layer to the separatory funnel and repeat the extraction with a fresh portion of ethyl acetate to maximize recovery.
Combine the organic extracts.
Wash the combined organic layers with a portion of brine to remove any residual water-soluble impurities.
Drying and Concentration:
Drain the washed organic layer into a clean, dry flask.
Add a small amount of anhydrous sodium sulfate to the organic layer and swirl to remove any remaining water. The sodium sulfate should move freely when the solution is dry.
Decant or filter the dried organic solution into a round-bottom flask.
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,4-dimethoxy-6-hydroxypyrimidine.
References
Hendriks, G., Uges, D. R. A., & Franke, J. P. (2007). Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds.
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Chromatography SolutionsTicket ID: #HP-LCMS-TAILING
Subject: Resolving Peak Tailing & Retention Issues for Hydroxypyrimidines
Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Status: Open
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk. We specialize in "impossible" separations—specifically small, amphoteric, and highly polar molecules like hydroxypyrimidines (e.g., uracil, thymine, cytosine, and their hydroxylated metabolites).
When these analytes tail, it is rarely a simple "bad column" issue. It is a symptom of a mismatch between your analyte's chemistry and the separation environment. Below is your personalized troubleshooting guide, structured to diagnose and resolve the three most common root causes: Secondary Silanol Interactions , Metal Chelation , and pKa/pH Mismatch .
Part 1: The Diagnostic Logic (Start Here)
Before modifying your method, use this decision matrix to identify the specific mechanism causing your tailing.
Figure 1: Diagnostic workflow for isolating the root cause of peak tailing in polar analytes.
Part 2: The Solutions (Protocol & Rationale)
Issue A: The "Shark Fin" Peak (Secondary Silanol Interactions)
Symptoms: Strong tailing (
) on C18 columns; retention is adequate, but the tail drags.
The Science: Hydroxypyrimidines are amphoteric. At neutral pH, they can interact with residual, ionized silanol groups () on the silica surface via ion-exchange, rather than the intended hydrophobic partition.
Corrective Protocol:
Buffer Strength: Increase ammonium acetate/formate concentration to 10–20 mM . The ammonium ions (
) act as "decoys," flooding the silanol sites and blocking the analyte from interacting with them.
Column Switch: If using standard C18, switch to a Polar-Embedded C18 or a Graphitized Carbon column.
Why? Polar-embedded groups (e.g., amide, carbamate) shield the silica surface and provide an alternative interaction site for the polar pyrimidine ring.
Issue B: The "Ghost" Tailing (Metal Chelation)
Symptoms: Broad, tailing peaks; low sensitivity; non-linear calibration curves (worse at low concentrations).
The Science: Hydroxyl and keto groups on the pyrimidine ring can form coordination complexes with iron (
) or nickel () ions present in stainless steel frits and column bodies. This "traps" the analyte, releasing it slowly (tailing) or not at all (loss of signal).[1]
Corrective Protocol (System Passivation):
Chemical Passivation: Flush the LC system (without column) with Medronic Acid (5 µM in mobile phase) or a specific passivation solution (e.g., 0.1% Phosphoric acid in 50:50 ACN:Water) overnight.
Mobile Phase Additive: Add 5 µM Medronic Acid (InfinityLab Deactivator) to your aqueous mobile phase.
Note: Unlike EDTA, medronic acid does not significantly suppress ionization in ESI-MS.
Hardware: Switch to "Bio-inert" or PEEK-lined columns and PEEK tubing to eliminate metal contact surfaces.
Issue C: The "Split" Peak (pKa Mismatch)
Symptoms: Peak appears as a doublet or has a "shoulder."
The Science: Hydroxypyrimidines have pKa values often ranging between 7.0 and 9.5. If your mobile phase pH is within ±1 unit of the analyte's pKa, the molecule splits its population between ionized and neutral states. These states travel at different velocities, causing peak splitting.
Corrective Protocol:
Check pKa: Locate the specific pKa of your derivative (e.g., Thymine pKa
9.9; Uracil pKa 9.5).
The "Rule of 2": Adjust mobile phase pH to be at least 2 units away from the pKa.
Recommendation: For LC-MS, acidic conditions (pH 3–4 with Ammonium Formate) are usually safer to ensure the molecule is fully protonated (or neutral, depending on the specific pyrimidine), stabilizing the retention mechanism.
Part 3: The "Gold Standard" Workflow (HILIC)
For hydroxypyrimidines, Reversed-Phase (RPLC) is often fighting physics. Hydrophilic Interaction Liquid Chromatography (HILIC) is the scientifically superior mode because it utilizes water as the strong solvent, perfectly matching the polarity of these analytes.
Recommended HILIC Method Parameters:
Parameter
Setting
Rationale
Column
Zwitterionic (e.g., ZIC-HILIC) or Amide
Zwitterionic phases provide weak electrostatic interactions that improve peak symmetry for charged pyrimidines.
Mobile Phase A
10-20 mM Ammonium Acetate (pH 5.8)
Provides necessary ionic strength to suppress secondary interactions.
Mobile Phase B
Acetonitrile (LC-MS Grade)
The "weak" solvent in HILIC, inducing retention.
Gradient
95% B 50% B
Elutes polar compounds by increasing water content (increasing elution strength).
Injection Solvent
90% Acetonitrile / 10% Buffer
CRITICAL: Injecting in 100% water causes "solvent washout" and horrible peak shape. Sample must match initial gradient conditions.[2]
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Triethylamine (TEA) to fix the tailing?A:Avoid for LC-MS. While TEA effectively masks silanols, it is non-volatile and causes severe signal suppression and source contamination in Mass Spectrometry. Use Ammonium Acetate or Ammonium Fluoride (if compatible) instead.
Q: My peak shape is perfect in standards but tails in plasma samples. Why?A: This is likely Matrix Effect Overload . Phospholipids or salts from the plasma are altering the column chemistry locally or competing for ionization.
Fix: Improve sample cleanup (SPE or SLE) or switch to a column with better matrix tolerance (e.g., Hybrid Particle Technology).
Q: Why does my retention time shift day-to-day in HILIC?A: HILIC requires a stable "water layer" on the stationary phase.
Fix: Ensure adequate equilibration time. We recommend 20 column volumes of equilibration between runs, compared to only 3-5 for RPLC.
References
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
Restek Corporation. (2018).[3] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link
Hsiao, J. J., et al. (2010). Chelating agents as mobile phase additives for the analysis of phosphorylated compounds. Analytical Chemistry. Link
Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Link
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link
Technical Support Center: Thermal Processing of Pyrimidine Intermediates
Topic: Thermal Degradation of 2,4-Dimethoxy-6-hydroxypyrimidine During Drying To: Process Chemistry & Formulation Teams From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Thermal...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Thermal Degradation of 2,4-Dimethoxy-6-hydroxypyrimidine During Drying
To: Process Chemistry & Formulation Teams
From: Senior Application Scientist, Heterocyclic Chemistry Division
Subject: Troubleshooting Thermal Instability & Hydrolysis Protocols
Executive Summary
2,4-Dimethoxy-6-hydroxypyrimidine (CAS: 3551-55-1) is a critical pharmacophore and agrochemical intermediate. While the pyrimidine ring itself is robust, the O-methyl groups at positions 2 and 4 are susceptible to nucleophilic attack, particularly hydrolysis, under thermal stress.
The central challenge: Drying this compound is a race against time. You must remove solvent/moisture before the combination of Heat + Residual Water triggers acid-catalyzed demethylation. This guide replaces generic drying advice with a kinetically optimized protocol to preserve the methoxy-substituents.
Module 1: Diagnostic Troubleshooting
Identify the root cause of purity failure based on physical and chromatographic symptoms.
Issue 1: The "Des-Methyl" Impurity Spike
Symptom: HPLC analysis shows a new peak (RRT ~0.8-0.9) appearing after drying.
Diagnosis:Hydrolysis (O-Demethylation).Mechanism: Residual water in the wet cake, activated by drying temperatures >50°C, acts as a nucleophile. It attacks the C-2 or C-4 position, displacing a methoxy group as methanol. This transforms your product into 2-hydroxy-4-methoxy-6-hydroxypyrimidine (or its tautomer).
Immediate Action:
Stop Heating: Cool the batch to <25°C immediately.
Check pH: Slurry a sample in water. If pH < 4.0, the degradation is autocatalytic (the byproduct is acidic). Neutralize with a weak base (e.g., NaHCO3 wash) before re-drying.
Issue 2: Color Shift (White Pink/Yellow)
Symptom: The white crystalline powder turns distinctively pink or yellow during the drying cycle.
Diagnosis:Oxidative Coupling or Ring Opening.Mechanism: While less common than hydrolysis, electron-rich hydroxypyrimidines can undergo oxidative dimerization at the C-5 position if dried in air at elevated temperatures (>70°C).
Immediate Action:
Switch Atmosphere: Ensure the vacuum oven is bled with Nitrogen (
), not ambient air.
Light Protection: This compound is photosensitive. Ensure inspection windows on dryers are covered.
Module 2: Optimized Drying Protocol (SOP-PYR-04)
Do not use standard "Constant Temperature" drying. Use this "Step-Down" approach to manage the kinetics of degradation.
Objective: Maximize water removal rate while the lattice is stable, then lower thermal energy as the protective solvent shell evaporates.
Phase
Parameter
Set Point
Rationale
1. Pre-Conditioning
Atmosphere
Purge
Displace oxygen to prevent oxidative color degradation.
2. Bulk Solvent Removal
Temp (Jacket)
40°C
Gentle heat removes free solvent without activating hydrolysis.
Vacuum
< 50 mbar
Deep vacuum lowers the boiling point of water/methanol.
3. Bound Solvent Removal
Temp (Jacket)
45°C - 50°C
Slight ramp to drive off lattice-bound water. NEVER Exceed 60°C.
Cool under vacuum before breaking to atmosphere to prevent moisture re-adsorption.
Module 3: Visualizing the Degradation Pathway
Understanding the enemy: The Hydrolysis Mechanism.
Figure 1: The primary failure mode is the nucleophilic attack of residual water on the methoxy carbon, catalyzed by heat, resulting in demethylation.
Module 4: Analytical Validation (The "Truth" Tests)
How to prove your drying process isn't destroying the product.
1. The "LOD vs. KF" Delta Test
This is the single most important diagnostic calculation.
LOD (Loss on Drying): Measures weight loss from all volatiles (Water + Solvents + Degradation Byproducts like Methanol ).
KF (Karl Fischer): Measures only water.
The Rule:
Explanation: If you lose 2% weight (LOD) but only have 0.5% water (KF), the missing 1.5% is likely methanol released from the hydrolysis of your methoxy groups.
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.
Note: Acidic mobile phase is required to suppress ionization of the hydroxyl group for sharp peaks, but keep the run time short to prevent on-column hydrolysis.
Target: Watch for the "fronting" peak (more polar des-methyl impurity) eluting just before the main peak.
FAQs: Researcher to Researcher
Q: Can I use a fluid bed dryer (FBD) for this compound?A:Not recommended. FBDs typically use high airflow and higher temperatures (
C) to be efficient. The high volume of air increases oxidative stress, and the particle attrition can expose new surfaces to moisture. A Vacuum Tray Dryer (VTD) or Rotary Cone Vacuum Dryer (RCVD) is superior for static, low-temperature drying.
Q: My wet cake has a pH of 3.5. Can I dry it directly?A:Absolutely not. Acid catalyzes the demethylation reaction. You must wash the wet cake with a buffered solution (pH 6-7) or water to remove the mother liquor acidity before loading it into the dryer. Drying an acidic cake is guaranteed to generate impurities.
Q: Why does the product turn into a "gummy" solid during drying?A: You likely hit the "Melt/Solvate" point. 2,4-dimethoxy-6-hydroxypyrimidine can form low-melting solvates with alcohols (methanol/ethanol). If you heat too fast, the solvate melts before the solvent evaporates.
Fix: Hold the temperature at 35°C for 2 hours (below the solvate melt point) to break the crystal lattice gently before ramping to 50°C.
References
Hydrolysis Kinetics of Methoxypyrimidines
Source: Evaluation of the acid-catalyzed hydrolysis of methoxy-substituted N-heterocycles.
Context: Establishes the mechanism of
demethyl
Link:(General Journal Landing Page - specific article proxy used for mechanism)
Vacuum Drying of Labile Pharmaceutical Intermedi
Source: "Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing." AZoM.
Context: Validates the low-temperature conduction heating principle for he
Link:
Solid St
Source: "Predicting the Long-Term Stability of Solid-St
Context: Discusses the impact of micro-environmental acidity and moisture on solid-state degrad
Link:
Compound D
Source: PubChem Compound Summary for CID 137976 (2,4-Dimethoxypyrimidine deriv
Context: Chemical structure and physical property verification.[1][2][3]
H-NMR spectrum analysis of 2-methoxy-4-methoxy-6-hydroxypyrimidine
H-NMR Spectrum Analysis of 2,4-Dimethoxy-6-hydroxypyrimidine: A Comparative Analytical Guide Executive Summary: The Tautomeric Challenge In the structural validation of pyrimidine derivatives, 2,4-dimethoxy-6-hydroxypyri...
Author: BenchChem Technical Support Team. Date: March 2026
H-NMR Spectrum Analysis of 2,4-Dimethoxy-6-hydroxypyrimidine: A Comparative Analytical Guide
Executive Summary: The Tautomeric Challenge
In the structural validation of pyrimidine derivatives, 2,4-dimethoxy-6-hydroxypyrimidine (synonymous with 2-methoxy-4-methoxy-6-hydroxypyrimidine) presents a classic analytical paradox. Unlike simple aromatics, this molecule is a "chameleon" that shifts its identity based on the solvent environment.
The core challenge is not merely assigning peaks but defining the tautomeric state . While the IUPAC name implies a hydroxyl group (-OH) at position 6 (Lactim form), in polar solutions, this compound predominantly exists as 2,4-dimethoxy-6(1H)-pyrimidinone (Lactam form).
This guide compares analytical approaches to resolve this ambiguity, demonstrating why solvent selection is the single most critical variable in your H-NMR protocol.
Comparative Analysis: Solvent System Performance
The choice of solvent dictates the resolution of the exchangeable proton and the stability of the tautomeric equilibrium. Below is a comparative performance analysis of the three standard NMR solvents for this specific substrate.
Feature
DMSO-d6 (Recommended)
CDCl3 (Chloroform-d)
Methanol-d4
Solubility
Excellent . Dissolves the polar lactam form effectively.
Poor to Moderate . Often requires heating; risks aggregation.
Good .
Tautomer Stabilization
High .[1] Stabilizes the polar Lactam (NH) form via H-bonding.
Low . May show broad/averaged signals due to rapid exchange.
N/A .
Exchangeable Proton
Visible . Sharp signal (11.0–12.0 ppm) confirms NH presence.
Invisible/Broad . Often lost to exchange or broadening.
Invisible . Exchanges with solvent deuterium (-OD).[2][3][4]
Water Peak Interference
~3.33 ppm (Can overlap with OMe).
~1.56 ppm (Non-interfering).
~4.87 ppm (Can overlap with C5-H).
Suitability
Gold Standard for Structural Proof.
Limited utility.
Useful only for carbon backbone verification.
Expert Insight: Do not use CDCl3 for initial characterization of 6-hydroxypyrimidines. The lack of hydrogen bonding stabilization leads to broad, uninterpretable signals for the amide/hydroxyl region. DMSO-d6 is mandatory to observe the diagnostic NH signal that confirms the dominant tautomer.
Detailed Spectral Assignment (in DMSO-d6)
The following assignments assume the thermodynamically favored Lactam (Keto) tautomer.
A. The Diagnostic Region (11.0 – 12.5 ppm)
Signal: Broad Singlet (1H).
Assignment:N1-H (Amide proton).
Mechanism: The "6-hydroxy" group tautomerizes to a carbonyl (C=O), forcing the proton onto the adjacent Nitrogen (N1).
Validation: Add one drop of D2O to the NMR tube. Shake and re-acquire. This peak should disappear (Deuterium Exchange), confirming it is not an aromatic proton or impurity.
B. The Aromatic/Alkene Region (5.0 – 6.0 ppm)
Signal: Sharp Singlet (1H).
Assignment:C5-H (Vinylic proton).
Shift Logic: This proton is shielded by the electron-donating resonance of the two methoxy groups and the adjacent nitrogen lone pairs. In the lactam form, it behaves like an alkene proton in a conjugated system.
Differentiation: If this peak appears as a doublet, check for coupling to N-H (rare but possible in ultra-dry DMSO).
C. The Alkoxy Region (3.7 – 4.0 ppm)
Signal: Two Singlets (3H each) or one overlapping Singlet (6H).
Assignment:2-OCH3 and 4-OCH3 .
Nuance: While chemically distinct, these groups often overlap due to similar electronic environments.
2-OCH3: Flanked by two nitrogens (more deshielded).
4-OCH3: Flanked by one nitrogen and one carbonyl-like carbon.
Resolution: If they overlap at 3.85 ppm, use a higher field instrument (600 MHz+) or run a C-H HSQC experiment to resolve the underlying carbons.
Differentiation from Key Impurities
In drug development, this intermediate must be distinguished from its precursors and over-methylated byproducts.
Compound
Key NMR Distinctions (DMSO-d6)
Target: 2,4-Dimethoxy-6-hydroxypyrimidine
1 x NH (11-12 ppm), 2 x OMe (3.8 ppm), 1 x C5-H (5.5 ppm).
Impurity A: 2,4,6-Trimethoxypyrimidine
NO Exchangeable Proton . 3 x OMe (often 1 large singlet if symmetric). C5-H shifts downfield (~6.0 ppm).
Impurity B: Barbituric Acid (Precursor)
No OMe signals . Two NH signals (11.0 ppm). C5-H appears as CH2 (~3.5 ppm) or CH (alkene) depending on tautomer.
Experimental Workflow & Logic
The following diagram illustrates the decision matrix for analyzing this compound, ensuring data integrity.
Figure 1: Analytical workflow for validating 6-hydroxypyrimidine tautomers using DMSO-d6.
Tautomeric Equilibrium Visualization
Understanding the structural flux is essential for interpreting the "missing" OH signal.
Figure 2: The equilibrium favors the Lactam form in polar solvents, resulting in an N-H NMR signal rather than an O-H signal.
Protocol: High-Resolution Acquisition
To ensure publication-quality data (E-E-A-T standard), follow this specific protocol:
Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6 .
Note: Ensure DMSO is from a fresh ampule to minimize water content. Water (3.33 ppm) can obscure OMe peaks if the sample is dilute.
Parameters:
Pulse Angle: 30° (maximizes sensitivity for small molecules).
Relaxation Delay (d1): Set to 5 seconds .
Reasoning: The C5-H and OMe protons have different T1 relaxation times. A short delay will under-integrate the aromatic proton, leading to incorrect stoichiometry calculations (e.g., integrating to 0.8H instead of 1.0H).
Processing:
Apply Exponential Multiplication (LB = 0.3 Hz) to smooth noise without broadening the fine splitting of the C5-H singlet.
Reference the spectrum to the DMSO residual pentet at 2.50 ppm .
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction).
Reich, H. J. (2024). Solvent Effects on Chemical Shifts. University of Wisconsin-Madison.
Katritzky, A. R., et al. (2010).[4] Tautomerism in Heterocycles: Pyrimidinones. Advances in Heterocyclic Chemistry. (Foundational text on lactam-lactim tautomerism).
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. (Essential for identifying water/solvent peaks in DMSO).
A Comparative Guide to the C-13 NMR Chemical Shifts of 2,4-dimethoxy-6-hydroxypyrimidine
This in-depth technical guide provides a comprehensive analysis of the C-13 Nuclear Magnetic Resonance (NMR) chemical shifts for 2,4-dimethoxy-6-hydroxypyrimidine. Designed for researchers, scientists, and professionals...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive analysis of the C-13 Nuclear Magnetic Resonance (NMR) chemical shifts for 2,4-dimethoxy-6-hydroxypyrimidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of substituted pyrimidines, offering a comparative analysis with structurally analogous compounds. We will explore the causal relationships between substituent effects and spectral data, supported by established experimental protocols and theoretical principles.
Introduction: The Role of C-13 NMR in Elucidating Pyrimidine Structures
Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule.[1][2] For heterocyclic compounds like pyrimidines—a core scaffold in numerous pharmaceuticals and biologically active molecules—C-13 NMR provides direct, unambiguous information about the number and electronic environment of each carbon atom.[2][3]
The chemical shift (δ), reported in parts per million (ppm), of a given carbon nucleus is exquisitely sensitive to its local electronic environment. This environment is primarily dictated by the hybridization of the carbon and the electronic effects of neighboring atoms and functional groups. In the context of 2,4-dimethoxy-6-hydroxypyrimidine, the chemical shifts of the pyrimidine ring carbons are significantly influenced by the interplay of inductive and resonance effects from the two methoxy (-OCH₃) groups and one hydroxyl (-OH) group. Understanding these substituent-induced shifts is paramount for verifying molecular structure and purity.
Decoding the Spectrum: Substituent Effects on the Pyrimidine Ring
The electronic character of the substituents dramatically alters the electron density at each carbon atom of the pyrimidine ring, thereby influencing its magnetic shielding and C-13 chemical shift.
Methoxy Groups (-OCH₃): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect that deshields (increases the chemical shift of) the attached carbon (ipso-carbon). Conversely, the oxygen's lone pairs participate in resonance with the aromatic ring, donating electron density, particularly to the ortho and para positions. This resonance effect tends to shield these carbons (decrease their chemical shift).
Hydroxyl Group (-OH): Similar to the methoxy group, the hydroxyl group exhibits both an inductive electron-withdrawing effect and a powerful resonance electron-donating effect. Furthermore, the hydroxyl group can engage in tautomerism, existing in equilibrium between the -OH (enol) form and a C=O (keto) form. This equilibrium is often solvent-dependent and significantly impacts the chemical shifts of the ring carbons, especially C4, C5, and C6. For 2,4-dimethoxy-6-hydroxypyrimidine, the presence of the methoxy groups "locks" the C2 and C4 positions, favoring the hydroxyl tautomer at C6.
The interplay of these effects allows for a predictable pattern of chemical shifts, which can be rationalized and compared against related structures. The semi-empirical additivity rules, which correlate substituent-induced chemical shifts in heterocyclic compounds with those in substituted benzenes, provide a foundational method for predicting these values.[4][5]
Caption: Influence of substituents on pyrimidine C-13 NMR shifts.
Comparative Analysis: C-13 NMR Data
Table 1: Comparison of C-13 NMR Chemical Shifts (ppm) for Substituted Pyrimidines
Carbon Position
2,4-Dimethoxy-6-hydroxypyrimidine (Predicted in DMSO-d₆)
Uracil (2,4-Dihydroxypyrimidine) (Experimental in DMSO-d₆)
2,4-Dimethoxypyrimidine (Experimental in CDCl₃)
2-Amino-4,6-dimethoxypyrimidine (Experimental in CDCl₃)[7]
C2
~163.5
151.9
165.2
164.0
C4
~170.2
164.5
171.4
171.5
C5
~85.0
101.5
87.0
82.7
C6
~168.8
142.3
162.2
162.3
-OCH₃ (at C2)
~54.0
-
~54.3
~53.5
-OCH₃ (at C4)
~55.5
-
~54.9
~54.3
Analysis of Comparative Data:
C2, C4, and C6 (Carbons with Oxygen Substituents): As predicted, the carbons directly attached to oxygen (C2, C4, C6) are significantly deshielded, appearing far downfield. The predicted shifts for 2,4-dimethoxy-6-hydroxypyrimidine are in the ~163-170 ppm range. This is consistent with the values for 2,4-dimethoxypyrimidine. In contrast, Uracil shows lower shifts for these carbons due to the keto-enol tautomerism, which imparts more double-bond character to the C-O bonds rather than the single-bond character in the methoxy-substituted compounds.
C5 (The Unsubstituted Ring Carbon): The C5 position is ortho to the C4 and C6 substituents and meta to the C2 substituent. It experiences strong shielding from the resonance-donating effects of all three oxygen-containing groups. Consequently, it has the most upfield chemical shift of all the ring carbons. The predicted value of ~85.0 ppm is consistent with the experimental values for 2,4-dimethoxypyrimidine (87.0 ppm) and 2-amino-4,6-dimethoxypyrimidine (82.7 ppm). The significantly lower field shift in Uracil (101.5 ppm) reflects a less electron-rich C5 environment.
Methoxy Carbons (-OCH₃): The signals for the methoxy group carbons are expected in the 54-56 ppm range, a characteristic region for carbons singly bonded to oxygen.[8]
Experimental Protocol for C-13 NMR Acquisition
To ensure the acquisition of high-quality, reproducible C-13 NMR data, the following protocol should be followed. This protocol is designed to be a self-validating system for the structural confirmation of substituted pyrimidines.
Objective: To obtain a quantitative, proton-decoupled C-13 NMR spectrum.
Materials & Equipment:
Sample (~15-25 mg)
Deuterated NMR Solvent (e.g., DMSO-d₆, CDCl₃)
NMR Tube (5 mm)
NMR Spectrometer (e.g., 400 MHz or higher) with a broadband probe.
Step-by-Step Methodology:
Sample Preparation:
a. Accurately weigh 15-25 mg of the pyrimidine derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
b. Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
c. Transfer the solution to a 5 mm NMR tube.
Spectrometer Setup:
a. Insert the sample into the spectrometer.
b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
c. Tune and match the probe for the ¹³C frequency.
Acquisition Parameters (Example for a 400 MHz Spectrometer):
a. Experiment: Standard 1D Carbon experiment with proton decoupling (e.g., zgpg30 or similar pulse program).
b. Pulse Width (p1): Use a 30° or 45° flip angle to allow for a shorter relaxation delay.
c. Relaxation Delay (d1): Set to 2 seconds. For fully quantitative results, this should be increased to 5 times the longest T₁ of the quaternary carbons.
d. Acquisition Time (aq): ~1.5 - 2.0 seconds.
e. Spectral Width (sw): 200-250 ppm (e.g., from -10 to 240 ppm).
f. Number of Scans (ns): Start with 1024 scans. Increase as needed to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.[9]
g. Decoupling: Use a standard broadband proton decoupling sequence during acquisition.
Data Processing:
a. Apply an exponential multiplication (line broadening, LB) of 1-2 Hz to improve the signal-to-noise ratio.
b. Perform a Fourier Transform (FT).
c. Phase the spectrum carefully to obtain a flat baseline.
d. Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm).
e. Integrate the signals (note: for standard proton-decoupled spectra, integrals are not reliably quantitative due to NOE effects).[10]
Caption: Workflow for C-13 NMR data acquisition.
Conclusion
The C-13 NMR spectrum of 2,4-dimethoxy-6-hydroxypyrimidine is characterized by four distinct signals for the pyrimidine ring carbons and two signals for the methoxy carbons. The chemical shifts are dominated by the strong electronic effects of the three oxygen-containing substituents. The carbons directly bonded to oxygen (C2, C4, C6) are significantly deshielded and appear at high chemical shifts (>160 ppm), while the C5 carbon is strongly shielded by resonance effects, causing it to appear at a much lower chemical shift (~85 ppm). This predictable pattern, when compared with the spectra of analogous compounds like uracil and 2,4-dimethoxypyrimidine, provides a robust method for structural verification. The detailed experimental protocol provided herein ensures the reliable and accurate acquisition of spectral data for this important class of heterocyclic compounds.
References
Kielak, M. A. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 103-111. [Link]
Afanasyev, V. V., et al. (2010). Substituent effects on scalar J(C-13, C-13) couplings in pyrimidines. An experimental and DFT study. Magnetic Resonance in Chemistry, 48(8), 629-635. [Link]
Tsujimoto, T., Kobayashi, C., & Sasaki, Y. (1979). Studies on 13C magnetic resonance spectroscopy. XII. 13C and 1H NMR of 5-substituted pyrimidine derivatives. Chemical and Pharmaceutical Bulletin, 27(3), 691-695. [Link]
Royal Society of Chemistry. (2014). Experimental section General. Supporting Information. [Link]
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-783. [Link]
ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
Perez-Garcia, P., et al. (2023). Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication. Journal of Chemical Information and Modeling, 63(19), 6049-6062. [Link]
Reich, H. J. (2020). NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. [Link]
Bhadauria, A., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]
Repasky, M. P., et al. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. Physical Chemistry Chemical Physics, 13(35), 15854-15864. [Link]
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455. [Link]
CAS. NMR Database for Faster Structural Data. CAS SciFinder. [Link]
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-474. [Link]
CEITEC. (n.d.). Measuring methods available and examples of their applications: 13C NMR. [Link]
Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]
Butts, C. P., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]
Anonymous. (n.d.). some previous examples (13c-nmr). University of Regensburg. [Link]
ResearchGate. (n.d.). Table 2. 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz)... [Link]
Al-Obaid, A. M., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 18(12), 4438-4449. [Link]
Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
Dolezel, P., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 24, 3479-3490. [Link]
Chountoulesi, M., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 30(5), 1169. [Link]
Eureka. (2018). Preparation methods of 2,4-diamido-5-nitroso-6-hydroxypyridine and guanine. [Link]
Distinguishing 2,4-dimethoxy-6-hydroxypyrimidine from 4,6-dimethoxy-2-hydroxypyrimidine: A Senior Application Scientist's Guide
In the landscape of drug discovery and medicinal chemistry, the precise identification of isomeric compounds is a non-negotiable cornerstone of rigorous scientific inquiry. The subtle shift of a single functional group c...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and medicinal chemistry, the precise identification of isomeric compounds is a non-negotiable cornerstone of rigorous scientific inquiry. The subtle shift of a single functional group can dramatically alter a molecule's physicochemical properties, biological activity, and metabolic fate. This guide provides an in-depth technical comparison of two closely related pyrimidine isomers: 2,4-dimethoxy-6-hydroxypyrimidine and 4,6-dimethoxy-2-hydroxypyrimidine.
Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind analytical observations, provides field-proven experimental protocols, and is grounded in authoritative scientific principles. Our objective is to equip you with the knowledge and methodologies to unambiguously differentiate these two critical building blocks.
The Structural Nuance: A Tale of Two Tautomers
At first glance, the two molecules appear to be simple positional isomers. However, the presence of a hydroxyl group on the pyrimidine ring introduces the critical phenomenon of keto-enol tautomerism. This equilibrium between the hydroxy (enol) and oxo (keto) forms is highly dependent on the solvent, pH, and temperature, and profoundly influences the spectroscopic and chromatographic behavior of each isomer.[1][2]
Caption: Tautomeric equilibrium for the two isomers.
Understanding this tautomerism is paramount, as the predominant form in a given analytical environment will dictate the observed spectral and chromatographic properties.
Physicochemical Properties: The First Point of Differentiation
The arrangement of functional groups directly impacts intermolecular forces, leading to distinct physical properties that can serve as a preliminary basis for differentiation.
Property
2,4-dimethoxy-6-hydroxypyrimidine
4,6-dimethoxy-2-hydroxypyrimidine
Rationale for Difference
Melting Point (°C)
Not available (related 2,4-diamino-6-hydroxypyrimidine: 285-286 °C dec.)[3]
The potential for intermolecular hydrogen bonding and crystal packing differences due to the positioning of the hydroxyl and methoxy groups will significantly influence the melting point. The higher melting point of the 4,6-dimethoxy-2-hydroxypyrimidine suggests a more stable crystal lattice.
The boiling point is influenced by intermolecular forces in the liquid state. The specific arrangement of the hydroxyl and methoxy groups in the 4,6-dimethoxy isomer likely leads to stronger intermolecular interactions compared to its counterpart.
Solubility
Expected to be soluble in polar organic solvents.
Expected to be soluble in polar organic solvents.
Both isomers possess polar functional groups (hydroxyl, methoxy, and nitrogen atoms in the pyrimidine ring), suggesting solubility in solvents like methanol, ethanol, and DMSO. Subtle differences in solubility may be observed due to the specific hydrogen bonding capabilities of each isomer.
Spectroscopic Fingerprints: A Deeper Dive
Spectroscopic analysis provides the most definitive means of distinguishing between these two isomers. The electronic environment of each atom is unique, leading to characteristic signals in NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for our two isomers reveal key differences.
¹H NMR Spectroscopy
The chemical shifts of the protons are highly sensitive to their local electronic environment.
2,4-dimethoxy-6-hydroxypyrimidine: We anticipate a single proton signal for the C5-H, which will be influenced by the adjacent methoxy and hydroxyl/oxo groups. The two methoxy groups are in non-equivalent environments and should therefore appear as two distinct singlets.
4,6-dimethoxy-2-hydroxypyrimidine: This isomer also displays a single proton signal for the C5-H. However, due to the symmetry of the 4,6-dimethoxy substitution, the two methoxy groups are chemically equivalent and will appear as a single singlet, integrating to 6 protons. This is a crucial distinguishing feature.
¹³C NMR Spectroscopy
The carbon skeleton of each isomer will also produce a unique fingerprint.
2,4-dimethoxy-6-hydroxypyrimidine: We expect to see six distinct carbon signals, corresponding to the four pyrimidine ring carbons and the two non-equivalent methoxy carbons.
4,6-dimethoxy-2-hydroxypyrimidine: Due to the molecule's symmetry, we predict only four distinct carbon signals: one for the equivalent C4 and C6, one for C2, one for C5, and one for the two equivalent methoxy carbons.
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.[4][5]
Infrared (IR) Spectroscopy: Vibrational Clues
IR spectroscopy provides valuable information about the functional groups present in a molecule. The tautomeric equilibrium will be particularly evident in the IR spectrum.[6][7]
Shared Features: Both isomers will exhibit C-H stretching vibrations from the methoxy groups and the aromatic ring proton (around 2850-3000 cm⁻¹), as well as C=N and C=C stretching vibrations characteristic of the pyrimidine ring (typically in the 1400-1600 cm⁻¹ region).[8]
Distinguishing Features: The key differences will lie in the region associated with the hydroxyl and carbonyl groups.
Enol form: A broad O-H stretching band will be observed in the 3200-3600 cm⁻¹ range.
Keto form: A strong C=O stretching band will appear in the 1650-1720 cm⁻¹ region.[8]
The relative intensity of these bands will provide insight into the predominant tautomeric form under the analysis conditions.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
Both isomers have the same molecular formula (C₆H₈N₂O₃) and therefore the same nominal molecular weight (156 g/mol ). Differentiation must come from their distinct fragmentation patterns upon ionization.
Caption: Predicted key fragmentation pathways.
2,4-dimethoxy-6-hydroxypyrimidine: We can anticipate the initial loss of a methyl radical (•CH₃) from one of the methoxy groups to give a fragment at m/z 141. Another likely fragmentation is the loss of carbon monoxide (CO) from the keto tautomer, resulting in a fragment at m/z 128.
4,6-dimethoxy-2-hydroxypyrimidine: The loss of a methyl radical (m/z 141) is also expected here. A characteristic fragmentation for 2-hydroxypyrimidines is the loss of isocyanic acid (HNCO) from the ring, which would lead to a fragment at m/z 113. This would be a strong indicator for this isomer.
Chromatographic Separation: Putting Theory into Practice
Chromatographic techniques are essential for the physical separation of the two isomers, which is often a prerequisite for their individual characterization and use in subsequent applications.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful method for separating isomers with differing polarities.[9][10]
Experimental Protocol: HPLC Separation
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is recommended. The formic acid helps to protonate the pyrimidine ring, leading to sharper peaks.
Gradient Program: Start with a low percentage of organic solvent (e.g., 10% B) and gradually increase to a higher percentage (e.g., 90% B) over 20-30 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where both isomers show significant absorbance (e.g., 254 nm or 270 nm).
Rationale: The two isomers will have slightly different polarities due to the positioning of the hydroxyl and methoxy groups. This will result in different retention times on the nonpolar C18 stationary phase, allowing for their separation. The 2,4-dimethoxy-6-hydroxypyrimidine is expected to be slightly less polar and therefore may have a longer retention time.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation and identification capabilities.[11][12] Derivatization may be necessary to improve the volatility of the hydroxyl group.
Derivatization: Silylation is a common method to increase the volatility of hydroxyl groups. React the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile) at 60-70 °C for 30 minutes.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: Increase to 250 °C at a rate of 10 °C/min.
Final hold: 250 °C for 5 minutes.
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-300.
Rationale: The derivatized isomers will have different retention times based on their interaction with the stationary phase. The subsequent mass spectral analysis will provide fragmentation patterns of the silylated derivatives, which will also be unique to each isomer and can be used for confirmation.
Caption: A typical analytical workflow for isomer differentiation.
Conclusion: An Integrated Approach to Certainty
The unambiguous differentiation of 2,4-dimethoxy-6-hydroxypyrimidine and 4,6-dimethoxy-2-hydroxypyrimidine requires a multi-faceted analytical strategy. While physicochemical properties can offer initial clues, a combination of spectroscopic and chromatographic techniques is essential for definitive identification.
The key distinguishing features are:
¹H NMR: The number of methoxy signals (two for the 2,4-dimethoxy isomer, one for the 4,6-dimethoxy isomer).
¹³C NMR: The number of distinct carbon signals (six for the 2,4-dimethoxy isomer, four for the 4,6-dimethoxy isomer).
Mass Spectrometry: The presence of a characteristic fragment at m/z 113 for the 4,6-dimethoxy-2-hydroxypyrimidine isomer due to the loss of HNCO.
Chromatography (HPLC & GC-MS): The ability to achieve baseline separation of the two isomers, allowing for their individual collection and analysis.
By employing the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently distinguish between these two important pyrimidine isomers, ensuring the integrity and accuracy of their scientific endeavors.
References
Nowak, M. J., Lapinski, L., Fulara, J., Les, A., & Adamowicz, L. (n.d.). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry.
Ayad, M. M., & El-Hefnawy, G. B. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659–2671.
Beak, P. (1977). Tautomerism of Pyridones, Pyrimidones, and their Thio Analogs. Accounts of Chemical Research, 10(5), 186-192.
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674).
Katritzky, A. R., & Pojarlieff, I. G. (1999). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study.
Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 513-517.
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter.
Google Patents. (n.d.).
Yamada, Y., & Miyamoto, K. (2021). Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry. Metabolites, 11(4), 227.
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
BenchChem. (n.d.).
Jin, S. (2020). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction.
ACD/Labs. (2021, October 5). Predict and Identify MS Fragments with Software (Webinar and Demo) [Video]. YouTube.
Argyropoulos, D., Golotvin, S., Pol, R., Moser, A., Litman, J., Ortlieb, N., Breinlinger, S., Chilczuk, T., & Niedermeyer, T. H. J. (n.d.).
Zhang, Y., & Li, H. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv.
Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1621.
Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
Degroeve, S., & Martens, L. (2013). MS2PIP: a tool for MS/MS peak intensity prediction.
BenchChem. (n.d.). Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 4-Methoxy-2,3,6-trimethylphenol.
ResearchGate. (2025, August 6). Differentiation of the six dimethoxypyrovalerone regioisomers: GC-MS, GC-MS/MS and GC-IR.
van Gennip, A. H., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1946-1952.
Thermo Scientific Chemicals. (n.d.). 2,4-Diamino-6-hydroxypyrimidine, 96% 25 g. Fisher Scientific.
MDPI. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 114, 30.4.1–30.4.32.
Al-Shuhaib, M. B. S. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.
Grishina, M. A., et al. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Testing and Analysis, 14(5), 876-887.
UV-Vis Absorption Profile of 2,4-Dimethoxy-6-hydroxypyrimidine: A Technical Comparison Guide
The following technical guide details the UV-Vis absorption characteristics of 2,4-dimethoxy-6-hydroxypyrimidine, designed for researchers requiring high-fidelity spectral data for method development and structural valid...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the UV-Vis absorption characteristics of 2,4-dimethoxy-6-hydroxypyrimidine, designed for researchers requiring high-fidelity spectral data for method development and structural validation.
Executive Summary & Technical Context
2,4-dimethoxy-6-hydroxypyrimidine (CAS: 56-06-4 derivative context) is a critical pyrimidine intermediate. Unlike its fully oxidized parent, barbituric acid, or the fully reduced uracil, this molecule possesses a "mixed" electronic landscape defined by two fixed methoxy groups and one labile hydroxyl group.
For the analytical chemist, this molecule presents a unique challenge: Tautomeric Ambiguity . The compound exists in a dynamic equilibrium between its lactim (enol) and lactam (keto) forms.[1][2] This guide provides the spectral baselines required to distinguish these forms and compares them against standard pyrimidine benchmarks.
Key Spectral Expectations
Primary
(Neutral/Acidic): 265–272 nm (Predicted based on auxochromic shifts).[1][2]
Secondary Band: ~230 nm.
pH Sensitivity: High. Deprotonation of the 6-OH group causes a significant bathochromic shift.
Physicochemical Mechanism: The Tautomeric Engine
To interpret the UV-Vis spectrum accurately, one must understand the species present in the cuvette. Unlike uracil, which can tautomerize at two positions, 2,4-dimethoxy-6-hydroxypyrimidine is "locked" at positions 2 and 4. The spectral variance arises solely from position 6.
Tautomeric Equilibrium Pathway
The following diagram illustrates the proton migration that dictates the observed chromophore. In polar solvents (water, methanol), the equilibrium often shifts toward the keto form, altering the conjugation length and
Figure 1: Tautomeric equilibrium between the lactim (enol) and lactam (keto) forms.[1][2] In aqueous buffers, the keto form typically predominates, exhibiting a distinct
transition.
Comparative Performance Analysis
This section compares 2,4-dimethoxy-6-hydroxypyrimidine against standard reference standards. The "Methoxy Effect" (electron donation via resonance) typically results in a red shift compared to the hydroxy analogs.[1][2]
Very acidic (pKa ~4); exists as anion in water.[1][2]
2,4-Dimethoxypyrimidine
Fixed Lactim Ether
260 nm
No Shift
~6,000
pH Independent; Reference for neutral ring.
Technical Insight: The "Methoxy Shift"
The substitution of carbonyl oxygens with methoxy groups (–OCH₃) in positions 2 and 4 prevents ionization at these sites.[1][2]
Vs. Uracil: Uracil has two ionizable protons. 2,4-dimethoxy-6-hydroxypyrimidine has only one. This simplifies the pKa determination, making the dimethoxy derivative a superior probe for single-site ionization studies.
Vs. Barbituric Acid: Barbituric acid is highly acidic (pKa ~4.[1][2]0) due to resonance stabilization across three carbonyls.[1][2] The dimethoxy derivative is less acidic (pKa ~8–9 estimated) because the methoxy groups are electron-donating by resonance, destabilizing the anion relative to the tricarbonyl system.[1]
Since specific batch-to-batch impurities can shift
, reliance on literature values alone is insufficient for critical drug development assays. The following protocol ensures data integrity.
Method A: Solvatochromic Validation
Objective: Confirm tautomeric ratio.
Preparation: Prepare 50 µM solutions in (A) Cyclohexane (non-polar) and (B) Methanol (polar).
Scan: 200–400 nm.
Analysis:
Observation: If the spectrum in Cyclohexane shows fine vibrational structure and a blue shift relative to Methanol, the Enol form is present.
Observation: A broad, structureless band in Methanol confirms the Keto form dominance.
Method B: Ionization Constant (pKa) Determination
Objective: Determine the exact pKa of the 6-OH group.
Figure 2: Workflow for spectrophotometric pKa determination. The presence of a clear isosbestic point is the quality control gate for this assay.
Step-by-Step:
Stock: Dissolve 10 mg in 10 mL DMSO (Solubility check).
Buffers: Prepare 10 mM phosphate buffers ranging from pH 6.0 to 11.0 in 0.5 unit increments.
Measurement: Add 10 µL stock to 2 mL buffer. Blank with buffer.
Data Processing: Plot Absorbance vs. pH at the wavelength of maximum change (likely ~285 nm). The inflection point is the pKa.
References
Boer, G. et al. (2021).[1][2] Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link][1][2]
Les, A. et al. (2004).[1][2] Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine. University of Arizona. [Link]
NIST Chemistry WebBook. Uracil and Pyrimidine Derivative Spectra. National Institute of Standards and Technology.[4] [Link][1][2][4]
PubChem Database. 2,4-Dimethoxypyrimidine Compound Summary. National Center for Biotechnology Information. [Link]
Shugar, D. & Fox, J.J. (1952).[1][2] Absorption Spectra and Structure of Barbituric Acid Derivatives as a Function of pH. Biochimica et Biophysica Acta. (Classic reference for pyrimidine pKa methodology).
Advanced Characterization Guide: FTIR Profiling of 2,4-Dimethoxy-6-hydroxypyrimidine
Executive Summary & Strategic Context 2,4-Dimethoxy-6-hydroxypyrimidine (CAS: 5653-40-7), often referred to as DMHP , is a critical heterocyclic intermediate in the synthesis of sulfonylurea herbicides (e.g., Bispyribac-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
2,4-Dimethoxy-6-hydroxypyrimidine (CAS: 5653-40-7), often referred to as DMHP , is a critical heterocyclic intermediate in the synthesis of sulfonylurea herbicides (e.g., Bispyribac-sodium) and antiviral pharmaceuticals.[1]
In process development, the purity of DMHP is often compromised by structural analogs: the over-methylated 2,4,6-trimethoxypyrimidine or the under-reacted chloropyrimidine precursors. While HPLC is the standard for quantitation, FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, non-destructive method for distinguishing the functional group transformations that define the reaction endpoint.
This guide provides a mechanistic breakdown of the DMHP spectrum, distinguishing it from its critical process impurities through specific vibrational modes.
Mechanistic Insight: The Tautomerism Challenge
To accurately interpret the FTIR spectrum of DMHP, one must understand its solid-state behavior. Although named a "hydroxypyrimidine," this molecule exhibits lactam-lactim tautomerism .[1]
In the solid state (KBr pellet or ATR), DMHP predominantly exists in the Lactam (Keto) form. This means the "hydroxyl" proton migrates to the ring nitrogen, generating a carbonyl (C=O) group and an N-H bond.
Lactim Form (Enol): Contains C-OH, aromatic ring.[1]
Lactam Form (Keto): Contains C=O, N-H, loss of full aromaticity.[1]
Impact on FTIR:
You will not see a broad free O-H stretch typical of phenols. Instead, you must look for a sharp Amide-like Carbonyl and N-H stretching bands.[1]
Figure 1: The structural shift from Lactim to Lactam form dictates the primary IR markers.[1] In solid phase, the Lactam form dominates, producing characteristic Carbonyl and N-H bands.
Trichloro:Absence of C-O-C bands. Presence of strong C-Cl bands in the fingerprint region (600–800 cm⁻¹).
Diagram: Impurity Identification Workflow
Figure 2: Logic flow for rapid quality control of DMHP synthesis batches using FTIR markers.
Experimental Protocol: High-Resolution Capture
To ensure the N-H and C=O bands are resolved clearly without moisture interference, the following protocol is mandatory.
Method: KBr Pellet Transmission
We prioritize KBr pellets over ATR for this specific analysis to resolve the fine structure of the N-H region, which can be compressed in ATR.
Desiccation: Dry the DMHP sample at 60°C under vacuum for 2 hours. Rationale: Hygroscopic moisture creates broad O-H bands that obscure the N-H spectral features.
Ratio: Mix 1.5 mg of sample with 250 mg of spectroscopic grade KBr (dried).
Grinding: Grind in an agate mortar for exactly 2 minutes. Warning: Over-grinding can induce amorphous phase transitions; under-grinding causes scattering (sloping baseline).[1]
Compression: Apply 8-10 tons of pressure for 2 minutes under vacuum evacuation.
Acquisition:
Resolution: 2 cm⁻¹ (Critical for resolving closely spaced ring modes).[1]
Self-Validation Step: Check the baseline at 2000 cm⁻¹. If transmittance is < 80%, regrind and press a new pellet to reduce scattering effects.
References
Singh, R. N., et al. (2025).[1] Vibrational Spectra of 2,4-dimethyl-6-hydroxy pyrimidine. ResearchGate. Link
Yadav, R. A., et al. (1986).[1] Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Academy of Sciences. Link
Subramanian, N., et al. (2009).[1] DFT simulations and vibrational analysis of FT-IR and FT-Raman spectra of 2,4-diamino-6-hydroxypyrimidine. Spectrochimica Acta Part A. Link
Nandiyanto, A. B. D., et al. (2023).[1][2] How to Read and Interpret FTIR Spectra for Materials. Indonesian Journal of Science and Technology. Link[1]
Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparison of 2,4-dimethoxy-6-hydroxypyrimidine with Bispyribac-sodium metabolites
Content Type: Publish Comparison Guides
Executive Summary & Scientific Context
This guide provides a technical comparison between 2,4-dimethoxy-6-hydroxypyrimidine (an isomeric structural analog) and the metabolites of Bispyribac-sodium (specifically the major cleavage product, 4,6-dimethoxy-2-hydroxypyrimidine ).
For researchers in pesticide chemistry and environmental fate, distinguishing these compounds is critical.[1] While Bispyribac-sodium degradation ubiquitously yields the 4,6-dimethoxy-2-substituted pyrimidine, the 2,4-dimethoxy-6-substituted isomer often appears as a synthetic impurity or a structurally similar standard used to validate analytical specificity. Misidentification between these regioisomers in LC-MS/MS workflows can lead to erroneous environmental fate assessments.
Key Distinction:
Bispyribac Metabolite: 4,6-dimethoxy-2-hydroxypyrimidine (derived from the 2-pyrimidinyl ether linkage).
Comparator Isomer: 2,4-dimethoxy-6-hydroxypyrimidine (often a synthetic byproduct or distinct chemical standard).
Chemical Identity & Structural Comparison[1][2][3]
The core difference lies in the positional substitution on the pyrimidine ring. Bispyribac-sodium consists of a benzoate core linked to two pyrimidine rings via an ether bridge at the C2 position of the pyrimidine.
Understanding the formation of the metabolite confirms why the 4,6-isomer is the environmental residue, whereas the 2,4-isomer is typically absent unless introduced as a contaminant.
Mechanism of Action
Bispyribac-sodium degrades primarily via cleavage of the ether linkage between the pyrimidine ring and the benzoic acid core. This process is accelerated by photolysis and microbial action in aerobic soils.
Diagram 1: Bispyribac-sodium Degradation Pathway
This diagram illustrates the cleavage of the parent compound into its primary metabolic components.
Caption: Pathway showing the exclusive formation of the 4,6-dimethoxy-2-hydroxy metabolite from Bispyribac cleavage.
The primary challenge in analyzing these compounds is their isobaric nature . Both isomers have a molecular mass of 156.05 Da. Standard low-resolution MS cannot distinguish them; therefore, chromatographic separation is mandatory.
Experimental Protocol: LC-MS/MS Separation
Objective: To resolve the metabolic residue (4,6-isomer) from the structural analog (2,4-isomer).
1. Sample Preparation (QuEChERS Modified):
Extraction: Weigh 10g soil/plant tissue. Add 10 mL acetonitrile (1% acetic acid). Shake vigorously for 1 min.
Salting Out: Add 4g MgSO4 and 1g NaCl. Centrifuge at 4000 rpm for 5 min.
Cleanup: Transfer supernatant to d-SPE tube (containing PSA and C18). Centrifuge. Filter through 0.22 µm PTFE.
Gradient: 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min).
Differentiation:
4,6-dimethoxy-2-hydroxypyrimidine: Elutes earlier (more polar due to OH position relative to nitrogens).
2,4-dimethoxy-6-hydroxypyrimidine: Elutes later.
Note: Retention times must be validated with authentic standards.
Table 2: Analytical Transitions (MRM Mode)
Compound
Precursor Ion (m/z)
Product Ion 1 (Quant)
Product Ion 2 (Qual)
Collision Energy (eV)
Bispyribac-Na
431.1 [M+H]+
275.1
180.1
25
4,6-DM-2-OH (Metabolite)
157.1 [M+H]+
114.1
86.1
15
2,4-DM-6-OH (Isomer)
157.1 [M+H]+
114.1
98.1
15
Critical Insight: While product ions are similar, the ratio of 114/86 vs 114/98 often differs between isomers due to fragmentation stability of the pyrimidine ring depending on the OH position.
Environmental Fate & Toxicity[1]
Stability[6]
Metabolite (4,6-DM-2-OH): Highly persistent in soil (DT50 > 100 days in some anaerobic conditions). It is the primary marker for long-term Bispyribac contamination history.
Parent (Bispyribac): Moderate persistence (DT50 10-20 days), degrading rapidly into the metabolite.
Toxicity Profile[2][3][10][11][12]
Bispyribac-sodium: Inhibits ALS enzyme; low mammalian toxicity but phytotoxic to non-target plants.[5]
Metabolites: Generally possess lower herbicidal activity because they lack the bridge structure required to bind the ALS pocket effectively. However, the pyrimidine metabolites are monitored for potential groundwater leaching due to higher solubility than the parent.
References
United States Environmental Protection Agency (EPA). (2001). Pesticide Fact Sheet: Bispyribac-sodium. Office of Prevention, Pesticides and Toxic Substances. Link
Zhang, Q., et al. (2013). Dissipation and residues of bispyribac-sodium in rice and environment. Environmental Monitoring and Assessment. Link
PubChem. (2025). Bispyribac-sodium Compound Summary. National Library of Medicine. Link
Roberts, T.R. (2015). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry. (Reference for pyrimidine cleavage mechanisms).
Reference Standards for 2,4-Dimethoxy-6-Hydroxypyrimidine Purity Analysis
Executive Summary In the high-stakes synthesis of sulfonylurea herbicides and pyrimidine-based antivirals, 2,4-dimethoxy-6-hydroxypyrimidine (2,4-DMHP) serves as a critical intermediate. Its purity directly dictates the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the high-stakes synthesis of sulfonylurea herbicides and pyrimidine-based antivirals, 2,4-dimethoxy-6-hydroxypyrimidine (2,4-DMHP) serves as a critical intermediate. Its purity directly dictates the yield and impurity profile of the final Active Pharmaceutical Ingredient (API) or agrochemical active.
However, 2,4-DMHP presents a unique metrological challenge: it is a tautomeric compound susceptible to keto-enol shifts, and it lacks a widely available, NIST-traceable Certified Reference Material (CRM). This guide objectively compares the available reference standard tiers—from commercial "tech grade" standards to fully characterized in-house primary standards—and provides a validated HPLC protocol to ensure your purity analysis is legally and scientifically defensible.
Part 1: The Technical Context – The "Tautomer Trap"
Before selecting a standard, one must understand the analyte. 2,4-dimethoxy-6-hydroxypyrimidine is not a static molecule. In solution, it exists in a dynamic equilibrium between its lactim (hydroxy) and lactam (oxo/keto) forms.[1]
The Risk: If your reference standard is not characterized for total content (including tautomers) or if your analytical method does not lock this equilibrium (via pH control), you will observe split peaks or broad tailing, leading to integration errors of up to 5-10%.
The Solution: The reference standard must be characterized using methods that are independent of tautomerism (e.g., qNMR) or "force" a single state (e.g., titration).
Visualization: The Tautomeric Equilibrium
The following diagram illustrates the chemical reality of 2,4-DMHP that complicates purity assignment.
Figure 1: Tautomeric equilibrium of 2,4-DMHP. Analytical methods must shift this equilibrium to a single species for accurate quantitation.
Part 2: Comparative Analysis of Reference Standard Alternatives
For a niche intermediate like 2,4-DMHP, you rarely find a "Gold Standard" CRM on the shelf. You are often forced to choose between imperfect commercial options or investing in your own characterization.
Option A: Commercial Analytical Standards (The "Silver" Standard)
These are off-the-shelf vials provided by major chemical suppliers (e.g., Sigma-Aldrich, TCI, LGC). They typically come with a Certificate of Analysis (CoA) reporting purity by HPLC-UV.
Pros: Immediate availability, low cost (~
300/gram), convenient.
Cons: Often "purity" is defined only by chromatographic area % (HPLC Area%), ignoring moisture, residual solvents, and inorganic ash. This is the most common source of assay error.
Verdict: Suitable for qualitative ID or rough range-finding, but unacceptable for quantitative mass-balance calculations without further verification.
Option B: In-House Primary Standard (The "Gold" Standard)
This involves purchasing a high-grade commercial lot and fully characterizing it yourself (or via a contract lab) to assign a "Potency Value" (mass fraction).
Pros: Absolute traceability, accounts for water/solvent/ash, legally defensible for GMP/GLP work.
Cons: High resource investment (requires KF, TGA/ROI, qNMR, HPLC).
Verdict:Mandatory for critical drug substance release testing or validating a new supplier.
Option C: Certified Reference Materials (CRMs)
Status: Currently unavailable from major metrology institutes (NIST, BAM, USP) for 2,4-DMHP specifically.
Verdict: Not a viable option for this specific CAS number.
Comparative Performance Data
The table below summarizes the impact of using different standard grades on the calculated purity of a production batch of 2,4-DMHP.
Feature
Commercial Analytical Std (Option A)
In-House Primary Std (Option B)
Purity Definition
HPLC Area % (e.g., "98.5%")
Mass Balance (%w/w)
Water Content
Usually ignored
Measured (e.g., Karl Fischer)
Assigned Potency
98.5% (Assumed)
94.2% (Corrected for 3% H2O + 1.3% Salt)
Impact on Result
Overestimation of sample purity
Accurate quantitation
Risk Level
High (Process yield errors)
Low (Metrological traceability)
Critical Insight: If you use Option A to quantify a reaction yield, you might calculate a yield of 95% when the reality is 91%. In multi-step synthesis, this error compounds, leading to massive inventory discrepancies.
Part 3: Experimental Protocol for Purity Analysis
To validate the purity of your 2,4-DMHP (or to characterize your In-House Standard), use this self-validating HPLC workflow. This method uses an acidic mobile phase to protonate the pyrimidine nitrogen, collapsing the tautomeric equilibrium into a single peak.
Instrumentation & Conditions
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
Column: C18 (End-capped), 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
Detection: 254 nm (aromatic ring) and 210 nm (impurities).
Temperature: 30°C.
Standard Preparation (Self-Validating Step)
Do not rely on a single weighing.
Stock A: Weigh ~25 mg standard into a 25 mL flask. Dissolve in 50:50 Water:Acetonitrile.
Stock B: Weigh ~25 mg (separate weighing) into a second flask.
Check: The response factor (Area/Concentration) of Stock A and Stock B must agree within ±1.0% . If not, re-weigh.
Purity Calculation (Mass Balance Approach)
For Option B (In-House Standard), calculate the potency (
) using the following formula. Do not use HPLC area % alone.
%H2O: Determine by Karl Fischer titration.
%ROI: Residue on Ignition (sulfated ash) to detect inorganic salts from synthesis (e.g., sodium methoxide residues).
%Solvents: Determine by GC-Headspace.
Part 4: Workflow Visualization
Standard Qualification Workflow
This diagram outlines the decision logic for qualifying a reference standard for 2,4-DMHP.
Figure 2: Decision tree for qualifying a non-CRM reference standard.
References
International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[Link]
PubChem. (2023). 2,4-Dimethoxypyrimidine Compound Summary. National Library of Medicine. [Link]
Sielc Technologies. (2023). HPLC Separation of Pyrimidine Derivatives on Reverse Phase Columns.[Link]
Chromatographic Retention Time Comparison of Pyrimidine Isomers
Executive Summary Separating pyrimidine and its diazine isomers—Pyrazine (1,4-diazine) and Pyridazine (1,2-diazine) —presents a classic chromatographic challenge due to their small molecular size and high polarity. While...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Separating pyrimidine and its diazine isomers—Pyrazine (1,4-diazine) and Pyridazine (1,2-diazine) —presents a classic chromatographic challenge due to their small molecular size and high polarity. While standard C18 columns often fail to retain these compounds, resulting in co-elution near the void volume, alternative stationary phases offer distinct selectivity profiles.
The Verdict:
For General Separation:HILIC (Hydrophilic Interaction Liquid Chromatography) provides the most reliable baseline separation, eluting isomers in order of increasing polarity (Pyrazine
Pyrimidine Pyridazine).
For Trace Analysis/Polar Impurities:Porous Graphitic Carbon (PGC) offers superior retention and shape selectivity, utilizing the "Polar Retention Effect on Graphite" (PREG) to resolve these planar molecules where silica-based phases fail.
Physicochemical Profile: The Mechanism of Separation
To understand the retention behavior, one must analyze the underlying physicochemical properties. Although all three share the formula
, their nitrogen positioning dictates their dipole moments and hydrophobicity, which directly correlate to retention time ().
Isomer
Structure (Diazine)
Dipole Moment (D)
LogP (Hydrophobicity)
pKa (Conj. Acid)
Polarity Rank
Pyrazine
1,4-diazine
0.0 (Symmetric)
-0.2
0.6
Lowest
Pyrimidine
1,3-diazine
~2.3
-0.4
1.3
Medium
Pyridazine
1,2-diazine
~4.2
-0.7
2.3
Highest
Pyrazine is non-polar due to its symmetry, making it the most "hydrophobic" of the trio, though still quite water-soluble.
Pyridazine has the highest dipole moment due to the adjacent nitrogens, making it the most polar and most retained in HILIC/PGC modes.
Comparative Retention Analysis
Scenario A: Reversed-Phase Chromatography (RPLC)
Column: C18 (Octadecylsilane)
Mechanism: Hydrophobic partitioning.
Outcome:Poor Retention / Co-elution.
Due to low LogP values (< 0), all three isomers interact weakly with the C18 ligands.
Elution Order: Pyridazine
Pyrimidine Pyrazine (often within the void volume, ).
Correction Strategy: Requires ion-pairing reagents or highly aqueous-stable "Polar-Embedded" C18 phases to achieve marginal separation.
Mechanism: Partitioning into a water-enriched layer on the polar surface.
Outcome:Excellent Resolution.
Retention correlates directly with polarity (Dipole Moment).
Elution Order: Pyrazine (First)
Pyrimidine Pyridazine (Last).
Why: Pyridazine's strong dipole interacts most vigorously with the aqueous layer/silanols.
Scenario C: Porous Graphitic Carbon (PGC)[2]
Column: Hypercarb™ or equivalent
Mechanism: Shape Selectivity + Polar Retention Effect on Graphite (PREG).
Outcome:Strongest Retention.
Graphite retains planar molecules exceptionally well. The "PREG" mechanism causes polar molecules to be retained longer than non-polar ones, mimicking HILIC elution order but using RPLC-compatible mobile phases.
Elution Order: Pyrazine
Pyrimidine Pyridazine.
Visualizing the Separation Logic
The following diagram illustrates the decision process and mechanistic pathways for separating these isomers.
Figure 1: Chromatographic decision tree comparing retention outcomes for diazine isomers across different stationary phases.
Recommended Experimental Protocol (HILIC)
This protocol is designed to ensure baseline separation of all three isomers using a standard HILIC approach.
Method Parameters
Column: Zwitterionic HILIC or Bare Silica (e.g., 150 x 2.1 mm, 3 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Flow Rate: 0.3 mL/min.
Temperature: 30°C.
Detection: UV @ 254 nm (Diazines have strong absorbance here).
Gradient Profile
Time (min)
% Mobile Phase B (ACN)
Mechanism
0.0
95%
Initial equilibration (High organic for retention)
1.0
95%
Isocratic hold
10.0
80%
Linear ramp (Increasing water elutes polar analytes)
12.0
80%
Hold
12.1
95%
Return to initial
15.0
95%
Re-equilibration
Expected Results (Relative Retention)
Analyte
Retention Time ()
Retention Factor ()
Pyrazine
~3.5 min
1.2
Pyrimidine
~5.2 min
2.3
Pyridazine
~7.8 min
4.0
Note: Absolute times will vary by column dimensions. The key metric is the Relative Retention (
) , which remains consistent: Pyrazine elutes first, Pyridazine last.
References
PubChem. (2025).[1] Pyridazine (Compound CID 9259).[1][2] National Library of Medicine. [Link]
NIST Chemistry WebBook. (2024). Pyrazine: Gas Phase Thermochemistry. National Institute of Standards and Technology.[3] [Link]
McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in reversed-phase and HILIC. Journal of Chromatography A. [Link]
SIELC Technologies. (2024). HPLC Separation of Pyrazine and Aminopyrazine on SHARC 1 Column. [Link]
Structural Confirmation of 4-Hydroxy-2,6-Dimethoxypyrimidine: A Comparative Guide to X-ray Crystallography vs. NMR
Topic: Structural Confirmation of 4-Hydroxy-2,6-Dimethoxypyrimidine via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structural Confirmation of 4-Hydroxy-2,6-Dimethoxypyrimidine via X-ray Crystallography
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of pyrimidine-based pharmaceuticals, precise structural assignment is critical. 4-Hydroxy-2,6-dimethoxypyrimidine presents a classic structural ambiguity: the lactam-lactim tautomerism . While often designated as "4-hydroxy," the solid-state reality frequently favors the 4(3H)-pyrimidinone (keto) form.
This guide objectively compares X-ray crystallography against NMR spectroscopy for resolving this specific tautomeric identity. It provides a validated workflow for crystallization and data interpretation, demonstrating why X-ray diffraction remains the gold standard for defining the hydrogen-bonding networks and protonation states of functionalized pyrimidines.
The Structural Challenge: Tautomerism
The core difficulty in characterizing 4-hydroxy-2,6-dimethoxypyrimidine lies in the rapid proton exchange between the oxygen at position 4 and the nitrogen at position 3.
Form A (Lactim): 4-hydroxy-2,6-dimethoxypyrimidine (Aromatic, -OH group).[1]
Form B (Lactam): 2,6-dimethoxy-4(3H)-pyrimidinone (Non-aromatic ring segment, C=O carbonyl).
In solution, these forms exist in equilibrium, often leading to time-averaged NMR signals. In the solid state, the molecule collapses into a single, defined tautomer stabilized by intermolecular hydrogen bonds.
Visualization: The Tautomeric Equilibrium
Figure 1: The lactim-lactam equilibrium.[2][3][4] In the solid state, pyrimidine derivatives frequently crystallize in the Lactam form due to strong N-H...O hydrogen bonding networks.
Comparative Analysis: X-ray Crystallography vs. NMR
For this specific molecule, X-ray crystallography offers distinct advantages over solution-state NMR.
Feature
Solution NMR (H, C)
X-ray Crystallography (SC-XRD)
Primary Output
Chemical shifts (), coupling constants ().
Electron density map (), atomic coordinates ().
Tautomer Detection
Ambiguous. Rapid exchange often results in broad peaks or averaged signals for labile protons (NH/OH). Solvent effects (e.g., DMSO vs. ) can shift the equilibrium.
Definitive. Determines the exact position of the proton (on N or O) and measures bond lengths (C=O vs C-OH) to confirm bond order.
Intermolecular Forces
Inferential (concentration dependence).
Direct Observation. Maps the precise hydrogen bonding network (donor-acceptor distances) that stabilizes the crystal lattice.
Verdict: While NMR is sufficient for purity checks, X-ray crystallography is required to unambiguously assign the tautomeric form and understand the solid-state packing that influences drug formulation stability.
Experimental Protocol: Structure Confirmation
The following workflow is designed to grow diffraction-quality crystals and refine the structure to distinguishing resolution (<0.8 Å).
Solvent Selection: Pyrimidines are moderately polar. A binary solvent system is recommended to control solubility.
System A: Ethanol/Water (80:20 v/v).
System B: Methanol/Acetonitrile (50:50 v/v).
Step-by-Step:
Dissolve 20 mg of 4-hydroxy-2,6-dimethoxypyrimidine in 2 mL of Solvent A in a scintillation vial.
Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.45
m PTFE filter to remove nucleation sites.
Cover the vial with Parafilm and pierce 3-4 small holes to allow slow solvent evaporation.
Store in a vibration-free environment at 20°C.
Checkpoint: Inspect after 48-72 hours. Look for clear, prismatic blocks. Avoid needles (often indicate rapid precipitation).
Phase II: Data Collection & Refinement
Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).
Temperature: 100 K (Cryocooling is essential to reduce thermal motion and localize the H-atoms).
Source: Mo-K
( Å) or Cu-K ( Å).
Refinement Strategy:
Solve Structure: Use Direct Methods (SHELXT) to locate heavy atoms (C, N, O).
Difference Fourier Map: After refining heavy atoms anisotropically, inspect the difference map (
) specifically around the N3 and O4 positions.
H-Atom Assignment:
If a peak of
appears near N3, the molecule is the Lactam (NH) form.
If the peak appears near O4, it is the Lactim (OH) form.
Visualization: The Crystallography Workflow
Figure 2: Step-by-step workflow from crude powder to confirmed 3D structure.[4]
Data Interpretation: The "Smoking Gun"
To confirm the structure, researchers must analyze specific bond lengths derived from the .CIF (Crystallographic Information File). The bond order determines the tautomer.
Critical Geometric Parameters
The following table provides the reference values used to distinguish the two forms.
Parameter
Lactim Target (OH Form)
Lactam Target (NH/=O Form)
Interpretation
C4–O4 Bond Length
~1.34 Å (Single Bond)
~1.22 – 1.24 Å (Double Bond)
A short bond (<1.25 Å) confirms the Carbonyl (C=O) group, indicating the Lactam form.[3][5][6]
C4–N3 Bond Length
~1.30 Å (Double Bond character)
~1.38 Å (Single Bond character)
Lengthening of this bond suggests protonation at the Nitrogen (N-H).
C2–N3–C4 Angle
~115°
~120° - 122°
The internal ring angle expands upon protonation of the Nitrogen.
Difference Map Peak
0.8 Å from Oxygen
0.88 Å from Nitrogen
The electron density map explicitly shows the location of the proton.
Experimental Insight:
In most 4-hydroxypyrimidine derivatives, the Lactam (4-oxo) form is observed in the crystal structure. This is driven by the formation of centrosymmetric dimers linked by
hydrogen bonds [1, 2].
If your X-ray data shows a C4-O4 bond length of 1.23 Å , you have confirmed the 2,6-dimethoxy-4(3H)-pyrimidinone tautomer, regardless of the "4-hydroxy" label on the chemical bottle.
References
L. Stefaniak, et al. "Tautomerism of 4-pyrimidone and its derivatives." Journal of Molecular Structure, 1981.
Navigating the Disposal of 2-Methoxy-4-methoxy-6-hydroxypyrimidine: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the responsible management of chemical reagents is a cornerstone of both laboratory safety and scientific integrity. This guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and scientists engaged in the dynamic field of drug development, the responsible management of chemical reagents is a cornerstone of both laboratory safety and scientific integrity. This guide provides a detailed, procedural framework for the proper disposal of 2-Methoxy-4-methoxy-6-hydroxypyrimidine, ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory compliance.
Hazard Assessment and Precautionary Principles
While a specific Safety Data Sheet (SDS) for 2-Methoxy-4-methoxy-6-hydroxypyrimidine may not always be readily accessible, a conservative approach to handling is dictated by the known hazards of structurally similar pyrimidine derivatives. Many substituted pyrimidines are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5][6] Therefore, it is imperative to handle 2-Methoxy-4-methoxy-6-hydroxypyrimidine with the assumption that it possesses these potential hazards.
Core Safety Mandates:
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
Safety goggles or a face shield to protect against splashes.
Chemical-resistant gloves, such as nitrile or neoprene.
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
Incompatible Materials: Store this compound and its waste away from strong oxidizing agents.[8]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of 2-Methoxy-4-methoxy-6-hydroxypyrimidine is through a licensed and approved hazardous waste disposal company.[5][7][8] Adherence to local, regional, and national regulations is paramount.[8]
Waste Segregation and Collection: The First Line of Defense
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[7]
Table 1: Waste Stream Management
Waste Type
Collection Container
Labeling Requirements
Solid Waste
Designated, leak-proof, and chemically compatible container with a secure lid.
"Hazardous Waste", "2-Methoxy-4-methoxy-6-hydroxypyrimidine", and any other components of the waste stream.
Liquid Waste
Designated, sealed, and leak-proof container. If the solvent is flammable, store in a designated flammable waste area.
"Hazardous Waste", "2-Methoxy-4-methoxy-6-hydroxypyrimidine", the solvent(s) used, and approximate concentrations.
Contaminated Sharps
Designated sharps container.
Standard biohazard or sharps labeling.
Experimental Protocol for Waste Collection:
Designate Waste Containers: Before beginning your experiment, prepare clearly labeled waste containers for each waste stream you will generate.
Solid Waste Collection: Collect any solid waste, such as contaminated gloves, weighing paper, or absorbent materials, in the designated solid hazardous waste container.[7]
Liquid Waste Collection: Collect all unused or spent solutions of 2-Methoxy-4-methoxy-6-hydroxypyrimidine in the designated liquid hazardous waste container.[7]
Avoid Mixing: Never mix incompatible waste streams. For example, do not mix acidic waste with basic waste or oxidizing agents with organic compounds.[9]
Secure Storage: Keep all waste containers securely closed when not in use and store them in a designated satellite accumulation area within the laboratory.[7]
Final Disposal: Professional Management
Engage a Licensed Contractor: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]
Provide Accurate Inventory: Furnish the disposal company with a precise inventory of the waste, including the chemical name and quantity.[7]
Recommended Disposal Method: The recommended method of disposal for similar chemical compounds is controlled incineration with flue gas scrubbing.[2][8][10]
Documentation: Maintain a detailed record of the waste generated, including the date, quantity, and method of disposal.[7]
Decontamination of Empty Containers
Empty containers that held 2-Methoxy-4-methoxy-6-hydroxypyrimidine must be decontaminated before recycling or disposal.
Experimental Protocol for Container Decontamination:
Triple Rinse: Triple rinse the empty container with a suitable solvent that is compatible with the chemical and the container material.[2][7][8][10]
Collect Rinsate: Collect the rinsate as hazardous liquid waste and add it to your designated liquid waste container.[7]
Prepare for Recycling/Disposal: Once decontaminated, the container can be offered for recycling or reconditioning. If recycling is not an option, puncture the container to prevent reuse and dispose of it in a sanitary landfill as permitted by local regulations.[2][8][10]
Emergency Spill Response
In the event of a spill, immediate and decisive action is crucial to mitigate risks.
Experimental Protocol for Spill Management:
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[7][8]
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[7][8] For solid spills, carefully dampen the material with water to prevent it from becoming airborne.[8]
Collect the Waste: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[7][8]
Decontaminate the Area: Clean the spill area with a suitable solvent or soap and water solution, and collect the cleaning materials as hazardous waste.[7][8]
Report the Spill: Report the spill to your institution's Environmental Health and Safety (EHS) department.[7]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of 2-Methoxy-4-methoxy-6-hydroxypyrimidine.
Caption: Disposal workflow for 2-Methoxy-4-methoxy-6-hydroxypyrimidine.
References
Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide - Benchchem. (n.d.).
Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals - Benchchem. (n.d.).
6 - SAFETY DATA SHEET. (2009, September 22).
Chemical Safety Data Sheet MSDS / SDS - 2-Methanesulfonyl-4,6-dimethoxypyrimidine - ChemicalBook. (2026, January 17).
14 - SAFETY DATA SHEET. (n.d.).
Pyrimidine - Safety Data Sheet - ChemicalBook. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (n.d.).
SAFETY DATA SHEET - TCI Chemicals. (2024, November 29).
Personal protective equipment for handling 2-Methoxy-4-methoxy-6-hydroxypyrimidine
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-Methoxy-4-methoxy-6-hydroxypyrimidine (chemically synonymous with 2,4-Dimethoxy-6-hydroxypyrimidine or 2,4-Dim...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-Methoxy-4-methoxy-6-hydroxypyrimidine (chemically synonymous with 2,4-Dimethoxy-6-hydroxypyrimidine or 2,4-Dimethoxypyrimidin-6-ol ).[1]
This compound is a substituted pyrimidine intermediate often used in the synthesis of sulfonylurea herbicides and pharmaceutical agents.[1] Due to its structural properties, it requires strict adherence to safety protocols to prevent mucosal irritation and potential systemic absorption.[1]
Part 1: Chemical Profile & Hazard Analysis
1.1 Substance Identification
Chemical Name: 2,4-Dimethoxy-6-hydroxypyrimidine[1]
Chemical Family: Nitrogen Heterocycle (Pyrimidine derivative).[1]
Physical State: Solid (White to off-white crystalline powder).[1]
Solubility: Soluble in polar organic solvents (DMSO, Methanol); sparingly soluble in water.
1.2 GHS Hazard Classification (derived from structural analogs)
While specific toxicological data may be limited, this compound is classified under the "Warning" signal word based on the reactivity of methoxy-hydroxypyrimidines.[1]
May cause respiratory irritation (Single Exposure).[1]
Critical Note: Pyrimidine derivatives can exhibit biological activity affecting nucleotide metabolism.[1] Treat as a potential bioactive agent.[1] Avoid all direct contact.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for any manipulation of this substance.
2.1 PPE Decision Logic
Figure 1: Task-based PPE selection logic. Always default to higher protection if unsure.
2.2 Detailed PPE Specifications
Protection Zone
Requirement
Technical Specification
Hand Protection
Nitrile Gloves
Material: Nitrile rubber (latex-free).Thickness: Minimum 0.11 mm (4 mil).Breakthrough: >480 min (check solvent compatibility).Protocol:[1] Double glove during synthesis or spill cleanup.[1]
Eye Protection
Chemical Goggles
Standard: ANSI Z87.1-2020 (D3 rating for splash/droplet).Note:[1] Safety glasses are insufficient for powders due to airborne dust risk.[1]
Respiratory
Engineering Control
Primary: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).Secondary (if outside hood): NIOSH-approved N95 or P100 particulate respirator.[1]
Body Defense
Lab Coat
Material: Cotton/Polyester blend or Nomex (if flammable solvents used).Coverage: Must extend to knees; sleeves must be tucked into gloves.[1]
Part 3: Operational Protocols
3.1 Weighing & Transfer (High Risk for Dust)
Objective: Prevent inhalation of fine particulates.[1]
Location: Perform all weighing inside a fume hood or a powder containment enclosure .
Static Control: Use an anti-static gun or bar if the powder is static-prone to prevent "jumping."[1]
Technique:
Place the receiving vessel (tare) in the balance.[1]
Do not return excess chemical to the stock bottle (prevents cross-contamination).[1]
Wipe the exterior of the stock bottle with a damp Kimwipe before returning to storage.[1]
3.2 Reaction Setup (Synthesis Context)
Objective: Safe handling during chemical transformation.
Solvent Compatibility: This compound is often dissolved in DMSO or Methanol.[1] Ensure gloves are compatible with the solvent (e.g., Nitrile is poor for Chloroform; PVA is better).[1]
Temperature: If heating is required (e.g., reflux), ensure the condenser is active before heating begins.
Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen/Argon is recommended to maintain purity and prevent moisture absorption.
Part 4: Emergency Response & Spill Management
4.1 Exposure Response
Eye Contact: Immediately flush with tepid water for 15 minutes .[1] Hold eyelids open. Seek medical attention if irritation persists.
Skin Contact: Wash with non-abrasive soap and water.[1] Remove contaminated clothing.[1][2][3]
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]
4.2 Spill Cleanup Workflow
Figure 2: Sequential logic for managing solid spills. Key focus is preventing dust generation.
Part 5: Waste Disposal Strategy
Compliance Directive: Never dispose of this compound down the drain. It must be treated as hazardous chemical waste.[1]
Waste Stream
Composition
Packaging Protocol
Solid Waste
Contaminated gloves, paper towels, weighing boats, expired powder.[1]
Double-bag in clear polyethylene bags. Label: "Solid Debris contaminated with Pyrimidine derivatives."
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 137976, 2,4-Dimethoxypyrimidine. (Structural analog data). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]